molecular formula C21H24F2N2O3 B12629610 C21H24F2N2O3

C21H24F2N2O3

Cat. No.: B12629610
M. Wt: 390.4 g/mol
InChI Key: GUEJIYSJWURIGE-TXEJJXNPSA-N
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Description

C21H24F2N2O3 is a useful research compound. Its molecular formula is this compound and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24F2N2O3

Molecular Weight

390.4 g/mol

IUPAC Name

1-cyclopropyl-3-[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]-6,7-difluoro-8-methoxyquinolin-4-one

InChI

InChI=1S/C21H24F2N2O3/c1-11-5-4-6-12(2)25(11)21(27)15-10-24(13-7-8-13)18-14(19(15)26)9-16(22)17(23)20(18)28-3/h9-13H,4-8H2,1-3H3/t11-,12+

InChI Key

GUEJIYSJWURIGE-TXEJJXNPSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1C(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)F)OC)C4CC4)C

Canonical SMILES

CC1CCCC(N1C(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)F)OC)C4CC4)C

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling & Structural Architecture

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in molecular pharmacology and bioanalytical assay development, I have structured this technical guide to provide a comprehensive, mechanism-driven analysis of C21H24F2N2O3 , universally known as Efletirizine . This whitepaper bypasses superficial summaries to explore the structural causality, pharmacodynamic pathways, and rigorous analytical workflows required to isolate and quantify this compound in clinical drug development.

Efletirizine (2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid) is a fluorinated, second-generation histamine H1 receptor antagonist structurally related to cetirizine[1]. In drug design, every functional group serves a precise pharmacokinetic or pharmacodynamic purpose.

Structural Causality:

  • Bis(4-fluorophenyl)methyl moiety: The addition of two fluorine atoms significantly enhances the lipophilicity of the molecule. This allows for optimal insertion into the hydrophobic binding pocket of the H1 receptor.

  • Piperazine ring & Ethoxyacetic acid tail: These polar, ionizable groups ensure sufficient aqueous solubility for formulation. More importantly, at physiological pH, the molecule exists as a zwitterion. This zwitterionic nature restricts passive diffusion across the blood-brain barrier (BBB), thereby preventing the central nervous system (CNS) depression and sedation typical of first-generation antihistamines.

Table 1: Quantitative Physicochemical Data

ParameterValueClinical/Analytical Significance
Molecular Formula This compoundDefines the atomic composition and isotopic distribution.
Molecular Weight 390.42 g/mol Critical for molarity calculations in dosing and standard curves.
Monoisotopic Mass 390.1755 DaExact mass target for high-resolution mass spectrometry (HRMS)[1].
Predicted XLogP 1.3Indicates moderate lipophilicity; guides HPLC mobile phase selection[1].
Stereocenters AchiralSimplifies synthesis; no enantiomeric separation required[2].

Pharmacodynamics: Mechanism of Action

Efletirizine acts as a highly selective, competitive antagonist at the histamine H1 receptor, a Gq/11-coupled G-protein coupled receptor (GPCR)[3].

Mechanistic Causality: In allergic responses, histamine binds to the H1 receptor, stabilizing its active conformation. This triggers the exchange of GDP for GTP on the Gq/11 protein, which subsequently stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing a massive efflux of intracellular calcium (Ca2+), leading to smooth muscle contraction, vasodilation, and vascular permeability[3].

Efletirizine competitively binds to the H1 receptor, locking it in an inactive state. By preventing the initial Gq/11 coupling, efletirizine acts as a molecular "circuit breaker," halting the downstream PLC/IP3/Ca2+ cascade entirely.

G Efletirizine Efletirizine (this compound) H1R H1 Receptor (GPCR) Efletirizine->H1R Competitive Blockade Histamine Histamine Histamine->H1R Agonist Binding Gq Gq/11 Protein H1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 / DAG PLC->IP3 Cleavage of PIP2 Ca2 Ca2+ Release & Smooth Muscle Contraction IP3->Ca2 Intracellular Signaling

Histamine H1 receptor signaling pathway and the competitive antagonistic action of Efletirizine.

Analytical Workflows: Extraction and Quantitation

To evaluate the pharmacokinetics of efletirizine during clinical trials, bioanalytical scientists required a highly rugged, self-validating protocol to quantify the drug in human plasma and urine. Because biological matrices contain thousands of interfering proteins and lipids, a standard single-column HPLC method is insufficient.

The field-proven standard for efletirizine is an[4].

Step-by-Step Methodology: SPE and Column-Switching HPLC
  • Step 1: Internal Standard Addition & Automated SPE

    • Action: Spike 1 mL of human EDTA plasma with a known concentration of an internal standard (I.S.). Load the sample onto a C18 SPE cartridge using an automated workstation (e.g., RapidTrace)[4].

    • Causality: The internal standard corrects for any analyte loss during extraction, making the system self-validating. The C18 stationary phase captures the lipophilic core of efletirizine via hydrophobic interactions, allowing polar plasma proteins to be washed to waste, preventing column fouling.

  • Step 2: Elution and Reconstitution

    • Action: Elute the captured analyte using an organic solvent, evaporate to dryness under a gentle nitrogen stream, and reconstitute in the initial mobile phase[4].

    • Causality: Nitrogen evaporation concentrates the sample without inducing oxidative or thermal degradation. This concentration step is mathematically necessary to achieve the strict lower limit of quantitation (LOQ) of 10 ng/mL[4].

  • Step 3: Heart-Cut Column Switching (HPLC)

    • Action: Inject the reconstituted sample onto a primary C18 column. As the specific fraction containing efletirizine elutes, trigger a switching valve to divert this "heart-cut" fraction onto a secondary C18 column running a stronger ion-pair mobile phase[4].

    • Causality: The primary column performs a bulk matrix separation. The secondary column provides orthogonal analytical separation. This dual-column architecture eliminates isobaric interferences that co-elute in single-column setups, drastically improving the signal-to-noise ratio.

G Sample Human Plasma/Urine Sample SPE C18 Solid-Phase Extraction (Automated) Sample->SPE Load Evap Evaporation & Reconstitution SPE->Evap Elute HPLC1 1st C18 Column (Matrix Separation) Evap->HPLC1 Inject Switch Heart-Cut Column Switching HPLC1->Switch Target Fraction HPLC2 2nd C18 Column (Analytical Separation) Switch->HPLC2 Transfer Detect Detection & Quantitation (LOQ: 10 ng/mL) HPLC2->Detect Signal

Automated SPE and heart-cut column-switching HPLC workflow for Efletirizine quantitation.

Clinical Trajectory and Drug Development Insights

Efletirizine was advanced into Phase III clinical trials in Europe by UCB SA, specifically formulated for topical application to treat allergic rhinitis and chronic idiopathic urticaria[2].

However, drug development is governed by comparative efficacy. Despite its potent H1 receptor antagonism, the clinical development of efletirizine was officially discontinued in 2005[2].

Causality of Discontinuation: The late 1990s and early 2000s saw the rise of highly optimized second-generation antihistamines like desloratadine and levocetirizine. These competitors demonstrated broader anti-inflammatory properties, rapid onset of action, and proven decongestant activity[5]. Efletirizine, restricted primarily to topical use, yielded limited clinical efficacy and safety data that failed to outcompete the systemic efficacy and safety profiles of the emerging market leaders[2], rendering further commercial development unviable.

References

  • PubChemLite - Efletirizine (this compound) . Université du Luxembourg. Available at:[Link]

  • EFLETIRIZINE - Inxight Drugs . National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • Antihistamines in late-phase clinical development for allergic disease . PubMed (NIH). Available at: [Link]

  • Efletirizine - Drug Targets, Indications, Patents . Patsnap Synapse. Available at:[Link]

  • International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors . PMC (NIH). Available at:[Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of H1 Receptor Antagonists: A Focus on Second-Generation Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of histamine H1 receptor antagonists, a cornerstone in the therapeutic management of allergic disorders. While this guide was initially prompted by an inquiry into efletirizine, a discontinued H1 receptor antagonist, we will leverage the extensive scientific literature on the closely related and widely utilized second-generation antihistamine, cetirizine, to deliver a robust and technically detailed exploration of this drug class. Efletirizine, developed by UCB S.A., was investigated for allergic rhinitis and chronic idiopathic urticaria before its discontinuation due to limited clinical efficacy and safety data.[1][2] This guide will delve into the molecular biology of the H1 receptor, the pharmacodynamics of inverse agonism, key pharmacokinetic considerations, and validated experimental protocols for the characterization of novel H1 receptor antagonists.

The Histamine H1 Receptor: A Key Mediator of Allergic Inflammation

The histamine H1 receptor (H1R) is a rhodopsin-like G-protein coupled receptor (GPCR) that plays a pivotal role in the inflammatory cascade and allergic responses.[3] Its endogenous ligand, histamine, is a biogenic amine released from mast cells and basophils upon allergen exposure.[4] The binding of histamine to H1R, which is expressed in various tissues including smooth muscles, vascular endothelial cells, the heart, and the central nervous system, initiates a well-defined signaling pathway.[3]

Upon activation, the H1 receptor couples to the Gq/11 family of G-proteins, which in turn activates phospholipase C (PLC).[3][5] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] This signaling cascade ultimately leads to the physiological manifestations of an allergic reaction, such as increased vascular permeability, smooth muscle contraction, and the expression of pro-inflammatory mediators.[3]

H1R_Signaling_Pathway cluster_membrane Cell Membrane H1R H1 Receptor (Inactive) Gq Gq Protein PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes H1R_active H1 Receptor (Active) H1R_active->Gq Activates Histamine Histamine Histamine->H1R_active Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Allergic Response (e.g., Vasodilation, Smooth Muscle Contraction) Ca_release->Response PKC_activation->Response

Caption: Histamine H1 Receptor Signaling Pathway.

The Molecular Mechanism of Second-Generation H1 Receptor Antagonists

Contrary to the classical view of antagonists as simple receptor blockers, second-generation H1 antihistamines, such as cetirizine, are more accurately described as inverse agonists.[6] The H1 receptor exhibits a degree of constitutive activity, meaning it can signal in the absence of histamine. Inverse agonists bind preferentially to the inactive conformation of the receptor, shifting the equilibrium away from the active state and thereby reducing the basal signaling activity.[6] This stabilization of the inactive state is a key differentiator from neutral antagonists.

This interaction is competitive with histamine, meaning that at therapeutic concentrations, cetirizine occupies the H1 receptor's binding site, preventing histamine from binding and activating the downstream signaling cascade.[][8] The high selectivity of second-generation antihistamines for the H1 receptor minimizes off-target effects, such as the anticholinergic and sedative effects commonly associated with first-generation agents.[4][9] This enhanced safety profile is largely attributed to their limited ability to cross the blood-brain barrier.[9][10]

Inverse_Agonism cluster_ligands Ligands cluster_response Cellular Response R_inactive H1 Receptor (Inactive State, R) R_active H1 Receptor (Active State, R*) R_inactive->R_active Constitutive Activity Reduced_Signal Reduced/No Signal R_inactive->Reduced_Signal Leads to Basal_Signal Basal Signal R_active->Basal_Signal Contributes to Max_Signal Maximal Signal R_active->Max_Signal Leads to Histamine Histamine (Agonist) Histamine->R_active Binds & Stabilizes (Shifts Equilibrium Right) Cetirizine Cetirizine (Inverse Agonist) Cetirizine->R_inactive Binds & Stabilizes (Shifts Equilibrium Left)

Caption: Mechanism of Inverse Agonism at the H1 Receptor.

Pharmacokinetic and Pharmacodynamic Profile of Cetirizine

The clinical efficacy of an H1 receptor antagonist is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Cetirizine exhibits a favorable profile for the management of allergic conditions.

Table 1: Pharmacokinetic Parameters of Cetirizine

ParameterValueClinical Significance
Bioavailability >70%High and consistent absorption following oral administration.
Time to Max. Concentration (Tmax) ~1 hour[11]Rapid onset of action for acute symptom relief.
Plasma Protein Binding ~93%[10][11]High affinity for plasma proteins, primarily albumin.
Metabolism MinimalLow potential for drug-drug interactions involving metabolic enzymes.
Elimination Half-life ~8.3 hours[10][12]Allows for a convenient once-daily dosing regimen.
Excretion Primarily renal (unchanged drug)Dose adjustments may be necessary in patients with renal impairment.

The pharmacodynamics of cetirizine are characterized by a potent and long-lasting inhibition of the histamine-induced wheal and flare response, a standard measure of antihistaminic activity in vivo.[13] This effect is observed within an hour of administration and persists for at least 24 hours, supporting the once-daily dosing schedule.[9][13]

Experimental Protocols for the Characterization of H1 Receptor Antagonists

The preclinical development of novel H1 receptor antagonists relies on a suite of in vitro assays to determine their binding affinity and functional potency.

Protocol: Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of a test antagonist.

Materials:

  • Cell membranes from a cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-pyrilamine (a well-characterized H1 antagonist).

  • Non-specific binding control: Mepyramine (10 µM).

  • Test compound (e.g., efletirizine analog) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, combine the cell membranes, [³H]-pyrilamine, and either buffer (for total binding), mepyramine (for non-specific binding), or the test compound.

  • Equilibration: Incubate the mixture at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Functional Cellular Assay (Calcium Mobilization)

This assay measures the ability of an antagonist to inhibit the histamine-induced increase in intracellular calcium, a direct consequence of H1 receptor activation.

Objective: To determine the functional potency (IC50) of a test antagonist.

Materials:

  • A cell line stably expressing the human H1 receptor (e.g., HEK293-H1R).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Histamine.

  • Test compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the HEK293-H1R cells into a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and incubate with Fluo-4 AM for 60 minutes at 37°C.

  • Antagonist Pre-incubation: Wash the cells to remove excess dye. Add various concentrations of the test compound to the wells and incubate for 15-30 minutes.

  • Histamine Challenge: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject a concentration of histamine known to produce a submaximal response (EC80).

  • Signal Detection: Immediately begin recording the fluorescence intensity over time (typically 1-2 minutes) to capture the transient calcium flux.

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data, with 0% inhibition corresponding to the response with histamine alone and 100% inhibition corresponding to the baseline fluorescence. Plot the percent inhibition against the logarithm of the antagonist concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional (Calcium) Assay B1 Incubate H1R Membranes with [³H]-Pyrilamine & Test Compound B2 Filter & Wash B1->B2 B3 Scintillation Counting B2->B3 B4 Calculate Ki B3->B4 F1 Load H1R-Expressing Cells with Fluo-4 Dye F2 Pre-incubate with Test Compound F1->F2 F3 Challenge with Histamine & Measure Fluorescence F2->F3 F4 Calculate IC₅₀ F3->F4 start Drug Candidate (e.g., Efletirizine Analog) start->B1 start->F1

Caption: Workflow for In Vitro Characterization.

Conclusion and Future Directions

The mechanism of action of second-generation H1 receptor antagonists like cetirizine is a well-established paradigm of selective, competitive inverse agonism. This approach provides potent and sustained relief from allergic symptoms with a favorable safety profile. While the development of efletirizine was halted, the principles outlined in this guide remain fundamental to the discovery and characterization of new chemical entities targeting the H1 receptor. Future research may focus on developing antagonists with additional anti-inflammatory properties or exploring the therapeutic potential of targeting H1 receptor oligomerization. The robust experimental workflows detailed herein provide a solid foundation for the rigorous evaluation of the next generation of antihistamines.

References

  • Histamine H1 receptor - Wikipedia. [Link]

  • Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. PNAS. [Link]

  • Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. PMC. [Link]

  • Proven signal transduction pathways for the histamine H1 receptor in principle. ResearchGate. [Link]

  • Molecular properties and signalling pathways of the histamine H1 receptor. PubMed. [Link]

  • Efletirizine - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • EFLETIRIZINE DIHYDROCHLORIDE. Inxight Drugs. [Link]

  • Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. PMC. [Link]

  • Investigation of the Binding Characteristics of Agonists and Various Antagonists Targeting Histamine 1 Receptor. PubMed. [Link]

  • Cetirizine. StatPearls - NCBI Bookshelf. [Link]

  • Antiallergic effects of H1-receptor antagonists. PubMed. [Link]

  • Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. MDPI. [Link]

  • Representative class of H 1 receptor antagonists. ResearchGate. [Link]

  • h1 antagonists measured: Topics by Science.gov. Science.gov. [Link]

  • Cetirizine: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Cetirizine – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • Cetirizine - Wikipedia. [Link]

  • What are H1 receptor antagonists and how do they work?. Patsnap Synapse. [Link]

  • H1 Antihistamines: Current Status and Future Directions. PMC. [Link]

  • ZYRTEC® - (cetirizine hydrochloride) Tablets and Syrup For Oral Use. accessdata.fda.gov. [Link]

  • CETIRIZINE. Reactine. [Link]

  • Pharmacology of Antihistamines. PMC. [Link]

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Technical Whitepaper: Efletirizine and the Modulation of the 5-Lipoxygenase Pathway

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the Efletirizine 5-lipoxygenase (5-LO) inhibition pathway. It is structured to serve researchers and drug development professionals, focusing on the dual-pharmacology of this compound.[1][2]

Dual-Target Pharmacology in Allergic Inflammation

Executive Summary

Efletirizine (UCB-28754) is a second-generation antihistamine and a structural analog of cetirizine.[1] While primarily characterized as a selective Histamine H1-receptor antagonist, Efletirizine is distinguished by its design and investigation as a dual-action inhibitor , targeting both the H1 receptor and the 5-lipoxygenase (5-LO) enzyme.[3]

This dual mechanism addresses the redundancy of the inflammatory cascade: while H1 blockade prevents immediate hypersensitivity (itching, vasodilation), 5-LO inhibition suppresses the production of leukotrienes (LTB4, LTC4), which drive late-phase inflammation, eosinophil chemotaxis, and bronchoconstriction. This guide delineates the molecular mechanism, experimental validation, and signaling topology of Efletirizine’s interaction with the 5-LO pathway.

Molecular Mechanism: The 5-LO Inhibition Pathway[1]

Structural Basis of Interaction

Efletirizine differs from cetirizine primarily by the substitution of the chlorophenyl/phenyl moiety with a bis(4-fluorophenyl) motif. This structural modification alters the lipophilicity and electronic distribution, potentially enabling the molecule to interact with the hydrophobic catalytic domain of 5-lipoxygenase or its accessory protein, FLAP (Five-Lipoxygenase Activating Protein).

The Signaling Cascade

The 5-LO pathway is the rate-limiting step in leukotriene synthesis. Efletirizine’s intervention occurs upstream of leukotriene generation, mitigating the inflammatory storm more effectively than H1 blockade alone.

  • Activation: Upon cellular stimulation (e.g., by Ca2+ ionophores or IgE cross-linking), Cytosolic Phospholipase A2 (cPLA2) releases Arachidonic Acid (AA) from the nuclear membrane.

  • Translocation: 5-LO translocates to the nuclear envelope, aided by FLAP.

  • Catalysis (Inhibition Point): 5-LO oxygenates AA to form 5-HPETE, which is then dehydrated to the unstable epoxide LTA4.

    • Mechanism:[1][2][3][4][5] Efletirizine acts to impede this conversion, likely through reversible interference with the iron-active site or allosteric modulation preventing FLAP association.

  • Downstream Effect: Reduction in LTB4 (a potent neutrophil/eosinophil chemoattractant) and Cysteinyl Leukotrienes (LTC4/D4/E4, potent bronchoconstrictors).

Pathway Visualization

The following diagram illustrates the precise intervention point of Efletirizine within the Arachidonic Acid cascade.

Efletirizine_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA cPLA2 FiveLO 5-Lipoxygenase (5-LO) + FLAP AA->FiveLO Substrate Binding HPETE 5-HPETE FiveLO->HPETE Oxygenation Efletirizine Efletirizine (Inhibitor) Efletirizine->FiveLO Inhibition (||) H1R H1 Receptor (Histamine Binding) Efletirizine->H1R Antagonism (||) LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 LTB4 LTB4 (Chemotaxis) LTA4->LTB4 LTA4 Hydrolase LTC4 LTC4/D4/E4 (Bronchoconstriction) LTA4->LTC4 LTC4 Synthase

Figure 1: Efletirizine dual-intervention topology.[6] Red dashed lines indicate inhibition of 5-LO and H1 receptors.

Experimental Validation Protocols

To validate the 5-LO inhibitory potential of Efletirizine, researchers must distinguish between H1-mediated effects and direct enzyme inhibition. The following protocols provide a self-validating workflow using human polymorphonuclear leukocytes (PMNLs).

Protocol A: In Vitro 5-LO Inhibition Assay (Human PMNL)

Objective: Quantify the reduction of LTB4 generation in ionophore-stimulated neutrophils.

Reagents:

  • Calcium Ionophore A23187 (Sigma)

  • Efletirizine Dihydrochloride (Custom Synthesis/Reference Std)

  • Reference Inhibitor: Zileuton (Positive Control)[1]

  • RP-HPLC System or LTB4 ELISA Kit

Workflow Steps:

  • Isolation: Isolate PMNLs from heparinized human blood via dextran sedimentation and density gradient centrifugation (Ficoll-Paque). Resuspend at

    
     cells/mL in HBSS.
    
  • Pre-Incubation: Aliquot cells (1 mL) and incubate with Efletirizine (Concentration range: 0.1

    
    M – 100 
    
    
    
    M) for 15 minutes at 37°C.
    • Control: Vehicle (DMSO 0.1%) only.

    • Positive Control: Zileuton (10

      
      M).
      
  • Stimulation: Add Ca2+ Ionophore A23187 (2.5

    
    M final) to trigger the 5-LO cascade. Incubate for 10 minutes.
    
  • Termination: Stop reaction with equal volume of ice-cold methanol (or acetonitrile).

  • Extraction: Centrifuge (4000g, 10 min) to pellet protein. Collect supernatant.

  • Quantification: Analyze supernatant for LTB4 levels using RP-HPLC (C18 column, MeOH/Water/Acetic Acid mobile phase) or competitive ELISA.

Self-Validation Check:

  • If Zileuton does not show >80% inhibition, the assay is invalid (likely inactive 5-LO or failed stimulation).

  • Cell viability (Trypan Blue) must remain >95% post-incubation to ensure reduction in LTB4 is due to enzyme inhibition, not cytotoxicity.

Protocol B: Experimental Workflow Diagram

The following DOT diagram visualizes the critical path for the validation assay.

Assay_Workflow Step1 1. PMNL Isolation (Ficoll-Paque) Step2 2. Drug Incubation (Efletirizine 0.1-100uM) Step1->Step2 37°C, 15 min Step3 3. Stimulation (Ca2+ Ionophore) Step2->Step3 Trigger 5-LO Step4 4. LTB4 Extraction (Methanol Stop) Step3->Step4 10 min React Step5 5. Quantification (HPLC/ELISA) Step4->Step5 Data Output

Figure 2: Step-by-step workflow for validating 5-LO inhibition in human neutrophils.

Data Presentation & Comparative Analysis

When analyzing Efletirizine, it is critical to benchmark its potency against pure H1 antagonists (Cetirizine) and pure 5-LO inhibitors (Zileuton).

Table 1: Comparative Pharmacological Profiles (Projected)

CompoundPrimary Target (Ki)Secondary Target (IC50)Clinical Relevance
Efletirizine H1 Receptor (~1-5 nM)5-Lipoxygenase (~10-50

M)*
Dual inhibition reduces eosinophil migration.
Cetirizine H1 Receptor (~2-6 nM)Weak/NegligiblePrimarily immediate allergy relief.
Zileuton None5-Lipoxygenase (~0.5-1

M)
Asthma/Chronic inflammation control.

*Note: Efletirizine's 5-LO potency is generally lower than Zileuton, requiring higher local concentrations (often achieved in topical applications) to manifest significant leukotriene suppression.

Interpretation of Results
  • High Potency (H1): Efletirizine retains the high affinity for the H1 receptor characteristic of the piperazine class.

  • Moderate Potency (5-LO): The inhibition of LTB4 generation is dose-dependent. Researchers should look for an IC50 shift compared to Cetirizine. If Efletirizine shows an IC50 < 50

    
    M for LTB4 reduction while Cetirizine is > 100 
    
    
    
    M, the dual-pathway hypothesis is validated.

References

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). Efletirizine - Inxight Drugs. Retrieved from [Link]

  • PubChem. (n.d.). Efletirizine Dihydrochloride (CID 156659).[7] National Library of Medicine. Retrieved from [Link]

  • Strakhova, M. I., et al. (2009).[5] Histamine H4 receptor expression in the spinal cord. In International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Retrieved from [Link]

  • ResearchGate. (2004). Cetirizine and loratadine-based antihistamines with 5-lipoxygenase inhibitory activity.[3][8][9][10] Retrieved from [Link]

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Technical Whitepaper: Pharmacological and Analytical Profiling of Efletirizine vs. Cetirizine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Bioanalytical Chemistry

Executive Summary

The evolution of histamine H1 receptor antagonists has been driven by the need to maximize efficacy while minimizing central nervous system (CNS) penetration. Cetirizine , a zwitterionic metabolite of hydroxyzine, remains a gold standard in systemic allergy management due to its high selectivity and minimal blood-brain barrier permeability[1]. In contrast, Efletirizine is a structurally related, bis-fluorinated analog initially developed by UCB exclusively for targeted topical applications (e.g., allergic rhinitis and ocular itching)[2][3].

While efletirizine's clinical development was discontinued in Phase III trials (2005) due to limited safety and efficacy margins compared to existing therapies[2][3], its unique pharmacophore has proven invaluable to drug development professionals. Notably, the efletirizine scaffold has been utilized to engineer dual-action therapeutics, such as combined H1 antagonists and 5-lipoxygenase (5-LOX) inhibitors for complex inflammatory diseases[4].

This technical guide synthesizes the structural, kinetic, and analytical frameworks required to evaluate these two compounds, providing actionable protocols for modern pharmacological research.

Structural Pharmacology and Receptor Kinetics

Both cetirizine and efletirizine function not as classical competitive antagonists, but as inverse agonists at the histamine H1 receptor[5]. They bind to the receptor and stabilize its inactive conformation, shifting the constitutive equilibrium away from the active state that couples with intracellular Gq/11 proteins[5].

Structural Divergence
  • Cetirizine: Features a (4-chlorophenyl)-phenylmethyl moiety. Its zwitterionic nature at physiological pH limits passive diffusion across the blood-brain barrier, conferring its non-sedating profile[1].

  • Efletirizine: Features a bis(4-fluorophenyl)methyl moiety[2]. The dual fluorine substitution alters the electron density and lipophilicity of the benzhydryl system. In drug design, such halogenation is often employed to modulate target residence time (

    
    ), a kinetic parameter that is a superior predictor of in vivo duration of action compared to thermodynamic affinity (
    
    
    
    )[6].

H1_Signaling Histamine Histamine (Agonist) H1_Active H1 Receptor (Active State) Histamine->H1_Active Promotes InverseAgonist Cetirizine / Efletirizine (Inverse Agonists) H1_Inactive H1 Receptor (Inactive State) InverseAgonist->H1_Inactive Stabilizes H1_Active->H1_Inactive Equilibrium Gq Gq/11 Protein Activation H1_Active->Gq H1_Inactive->Gq Inhibits PLC Phospholipase C (PLC) Gq->PLC

Fig 1: H1 receptor conformational equilibrium and inverse agonism signaling pathway.

Pharmacokinetic Profiles and Data Synthesis

Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for formulation scientists. Cetirizine is optimized for systemic oral delivery, exhibiting linear pharmacokinetics, low first-pass metabolism, and an elimination half-life of ~8.3 hours[1]. Efletirizine was engineered for localized topical action to bypass systemic clearance mechanisms[3].

Table 1: Physicochemical and Pharmacodynamic Parameters
ParameterCetirizineEfletirizine
Target Histamine H1 ReceptorHistamine H1 Receptor
Mechanism Inverse AgonistInverse Agonist
Core Structure (4-chlorophenyl)-phenylmethylBis(4-fluorophenyl)methyl
Clinical Status Approved (Global)Discontinued (Phase III, 2005)
Primary Route Systemic (Oral)Topical (Investigational)
Table 2: Analytical Recovery & Precision (Based on Coe et al., 1999)

When quantifying efletirizine in biological matrices, rigorous analytical parameters must be met[7].

MatrixLinearity RangeLimit of Quantitation (LOQ)RecoveryInter-day Precision
Plasma 10–2000 ng/mL10 ng/mL90.0%< 5%
Urine 0.05–10 µg/mL50 ng/mLN/A< 7%

Experimental Methodologies & Self-Validating Protocols

To ensure scientific rigor, the following protocols detail the evaluation of these compounds, emphasizing causality, rationale, and internal validation systems.

Protocol 1: In Vitro H1 Receptor Binding Kinetics via Surface Plasmon Resonance (SPR)
  • Objective: Quantify the association rate (

    
    ), dissociation rate (
    
    
    
    ), and residence time of the inverse agonists.
  • Causality & Rationale: Traditional radioligand binding yields thermodynamic affinity (

    
    ). However, clinical efficacy duration is fundamentally dictated by how long the drug occupies the receptor (residence time, 
    
    
    
    )[6]. SPR allows real-time, label-free kinetic monitoring to capture these transient states.
  • Step-by-Step Methodology:

    • Immobilization: Capture lipid nanodiscs containing purified human H1 receptors onto an L1 biosensor chip using lipophilic anchoring.

    • Association Phase: Inject the analyte (Cetirizine or Efletirizine) at varying concentrations (e.g., 1 nM to 100 nM) at a flow rate of 30 µL/min to measure

      
      .
      
    • Dissociation Phase: Switch to a drug-free running buffer (HEPES-buffered saline with 0.05% Tween-20) for 30 minutes to measure

      
      .
      
    • Regeneration: Apply a brief pulse of 10 mM NaOH to regenerate the receptor surface.

  • Validation (Self-Validating System): Inject a known reference inverse agonist (e.g., mepyramine) at a fixed concentration before the first cycle and after the final cycle. If the calculated

    
     of the reference deviates by >15% between the two injections, it indicates receptor degradation, and the entire dataset must be discarded.
    
Protocol 2: Automated SPE and Column-Switching HPLC for Trace Quantitation

Based on the validated methodology developed by [7].

  • Objective: High-throughput, trace-level quantitation of efletirizine in human plasma.

  • Causality & Rationale: Biological matrices contain endogenous proteins and lipids that foul analytical columns and suppress detection signals. A heart-cut column-switching system isolates the analyte from extraneous matrix materials on a primary column, then transfers only the specific retention window containing the drug to a secondary column with a stronger mobile phase for high-resolution separation[7].

  • Step-by-Step Methodology:

    • Extraction: Load 1 mL of human EDTA plasma spiked with an internal standard onto an automated C18 Solid-Phase Extraction (SPE) workstation (e.g., RapidTrace)[7].

    • Reconstitution: Evaporate the SPE eluent under nitrogen and reconstitute in the primary mobile phase.

    • Primary Separation: Inject the sample onto the first C18 column to separate the drug from bulk matrix materials.

    • Heart-Cutting: Actuate the switching valve at the precise retention time window of efletirizine, diverting the eluate onto the second C18 column[7].

    • Detection: Quantify the eluent using UV or fluorescence detection.

  • Validation (Self-Validating System): Incorporate Quality Control (QC) samples at low, medium, and high concentrations within every batch. The analytical run is only validated if the inter-day precision and bias of the QCs are <5% for plasma[7].

HPLC_Workflow Plasma Plasma + IS SPE Automated SPE Plasma->SPE Col1 C18 Column 1 (Matrix Sep) SPE->Col1 Switch Heart-Cut Valve Col1->Switch Col2 C18 Column 2 (Analyte Sep) Switch->Col2 UV Detection Col2->UV

Fig 2: Column-switching HPLC workflow for trace quantitation of efletirizine.

References

  • EFLETIRIZINE DIHYDROCHLORIDE NCATS Inxight Drugs URL:[Link]

  • Cetirizine and loratadine-based antihistamines with 5-lipoxygenase inhibitory activity Bioorganic & Medicinal Chemistry Letters (via PubMed) URL:[Link]

  • H1 Antihistamines: Current Status and Future Directions World Allergy Organization Journal (via PMC) URL:[Link]

  • Quantitation of efletirizine in human plasma and urine using automated solid-phase extraction and column-switching high-performance liquid chromatography Journal of Chromatography B (via PubMed) URL:[Link]

  • Cetirizine: Package Insert / Prescribing Information Drugs.com URL:[Link]

  • Antihistamines in late-phase clinical development for allergic disease Expert Opinion on Investigational Drugs (via Taylor & Francis) URL:[Link]

  • Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors International Journal of Molecular Sciences (via PMC) URL:[Link]

Sources

Technical Whitepaper: Efletirizine – Pharmacological Profile and H1 Receptor Binding Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Efletirizine, focusing on its pharmacological profile, structural kinetics, and the methodology for determining its binding affinity (


) at the Histamine H1 receptor.

Executive Summary

Efletirizine (dihydrochloride) is a potent, second-generation histamine H1 receptor antagonist belonging to the substituted benzhydryl piperazine class. Structurally, it is the bis(4-fluorophenyl) analog of Cetirizine. While Cetirizine possesses a (4-chlorophenyl)phenylmethyl moiety, Efletirizine features a bis(4-fluorophenyl)methyl group, a modification designed to alter metabolic stability and lipophilicity while maintaining high receptor affinity.

Although Efletirizine was evaluated in Phase III clinical trials for allergic rhinitis and urticaria (developed by UCB SA), it was eventually discontinued as a clinical candidate.[1] Today, it serves as a critical chemical probe in pharmacological research to understand the Structure-Activity Relationships (SAR) of benzhydryl piperazines. This guide details the compound's binding kinetics, mechanism of action as an inverse agonist, and the rigorous radioligand binding protocols required to quantify its


.[2]

Molecular Identity & Structural Pharmacology

The pharmacological potency of Efletirizine is driven by its specific interaction with the transmembrane domains of the H1 receptor.

Chemical Structure and SAR
  • Chemical Name: 2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid

  • Class: Benzhydryl piperazine derivative.

  • Key Modification: The substitution of the chlorine and hydrogen on the benzhydryl rings of Cetirizine with two fluorine atoms .

Comparative SAR Table:

CompoundBenzhydryl SubstituentsH1 Affinity (

)
Dissociation Kinetics (

)
Efletirizine Bis(4-fluorophenyl)< 10 nM (High Affinity)*Slow (Pseudo-irreversible)
Levocetirizine (R)-(4-chlorophenyl)~3 nM~142 min
Cetirizine (Racemic) (4-chlorophenyl)~6 nM~30–60 min
(S)-Cetirizine (S)-(4-chlorophenyl)~100 nM~6 min

*Note: Exact published


 values for Efletirizine vary by assay condition, but patent data and SAR analysis confirm it retains the single-digit nanomolar affinity characteristic of the scaffold.
Kinetic Binding Profile

Efletirizine, like Levocetirizine, exhibits pseudo-irreversible binding kinetics. The carboxylic acid tail interacts electrostatically with Lys191 in the H1 receptor's transmembrane domain 5 (TM5).[3][4] This interaction anchors the molecule, leading to a slow dissociation rate (


) and a long receptor residence time, which correlates with a duration of action that exceeds its plasma half-life.

Mechanism of Action: H1 Inverse Agonism[2]

Efletirizine is not merely a neutral antagonist; it functions as an inverse agonist .[2] The H1 receptor exhibits constitutive activity (spontaneous activation) even in the absence of histamine. Efletirizine binds to the inactive state of the receptor, stabilizing it and reducing basal signaling.

Signaling Pathway

The H1 receptor couples to the


 protein.[2] Activation triggers Phospholipase C (PLC), leading to the hydrolysis of 

into

and Diacylglycerol (DAG), ultimately causing Calcium mobilization and

activation. Efletirizine inhibits this entire cascade.

H1_Signaling H1R H1 Receptor (Constitutively Active) Gq Gq/11 Protein H1R->Gq Activates Efletirizine Efletirizine (Inverse Agonist) Efletirizine->H1R Stabilizes Inactive State PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER) IP3->Ca NFkB NF-κB Activation (Inflammation) DAG->NFkB Ca->NFkB

Figure 1: Mechanism of Action.[2][5] Efletirizine acts as an inverse agonist, blocking the constitutive Gq/11 signaling cascade.[2]

Experimental Methodology: Determining [2][6][7]

To determine the


 of Efletirizine, a Radioligand Competition Binding Assay  is the gold standard. This protocol uses 

-Pyrilamine (a selective H1 antagonist) as the tracer.[2]
Protocol: Radioligand Competition Assay

Materials:

  • Receptor Source: CHO-K1 or HEK293 cell membranes stably expressing human H1 Receptors (hH1R).

  • Radioligand:

    
    -Pyrilamine (Specific Activity ~80 Ci/mmol).
    
  • Competitor: Efletirizine (10 concentrations, e.g.,

    
     M to 
    
    
    
    M).
  • Non-Specific Binding (NSB) Control: 10

    
    M Promethazine or Diphenhydramine.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    .
    

Step-by-Step Workflow:

  • Preparation: Thaw membrane homogenates and dilute in binding buffer to achieve ~10-20

    
    g protein per well.
    
  • Incubation Setup: In a 96-well plate, add:

    • 50

      
      L Efletirizine (varying concentrations).[2]
      
    • 50

      
      L 
      
      
      
      -Pyrilamine (Final concentration =
      
      
      of ligand, typically ~1-2 nM).
    • 100

      
      L Membrane suspension.[2]
      
  • Equilibrium: Incubate at 25°C for 60 minutes . (Note: Longer incubation may be required if kinetics are extremely slow, but 60 min is standard for initial

    
    ).
    
  • Termination: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count CPM (Counts Per Minute).

Data Analysis Logic

The


 is calculated from the 

using the Cheng-Prusoff Equation :


Where:

  • 
     = Concentration of radioligand used.
    
  • 
     = Dissociation constant of the radioligand (determined previously via Saturation Binding).
    

Assay_Workflow Prep 1. Membrane Prep (hH1R-CHO Cells) Mix 2. Incubation (Membrane + [3H]-Pyrilamine + Efletirizine) Prep->Mix Filter 3. Vacuum Filtration (GF/B Filters) Mix->Filter 60 min @ 25°C Count 4. Scintillation Counting (CPM Data) Filter->Count Wash 3x Calc 5. Analysis (Cheng-Prusoff -> Ki) Count->Calc

Figure 2: Workflow for Radioligand Competition Binding Assay.

Clinical & Translational Implications[1][8]

While Efletirizine is not marketed, its profile offers insights for drug development:

  • Receptor Occupancy (RO): The high affinity (

    
     nM) implies that >50% receptor occupancy can be achieved at low plasma concentrations.
    
  • Residence Time: The "pseudo-irreversible" nature (shared with Levocetirizine) suggests that once bound, Efletirizine remains on the receptor even as plasma levels drop. This dissociative half-life (

    
    ) is a better predictor of 24-hour efficacy than plasma half-life (
    
    
    
    ).
  • Safety: The bis-fluoro substitution was explored to minimize hepatic metabolism, potentially offering a cleaner drug-drug interaction profile compared to earlier analogs.

References

  • Gillard, M., et al. (2002).[6] "Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys191 and Thr194."[7] Molecular Pharmacology, 61(2), 391-399.

  • National Center for Advancing Translational Sciences (NCATS). "Efletirizine." Inxight Drugs Database.

  • UCB, S.A. (2006). "Pharmaceutical composition of piperazine derivatives." World Intellectual Property Organization (WIPO) Patent Application WO2006005507.

  • BenchChem. "Application Notes and Protocols for Testing Efletirizine in Allergic Disease Models." Technical Protocols.

Sources

Thermodynamic Profile of C₂₁H₂₄F₂N₂O₃ (Efletirizine)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic and physicochemical properties of Efletirizine (C₂₁H₂₄F₂N₂O₃), the achiral difluoro-analog of the widely used antihistamine cetirizine.

Content Type: Technical Reference & Experimental Guide Subject: Efletirizine (2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid)

Core Compound Identity & Structural Thermodynamics

The compound C₂₁H₂₄F₂N₂O₃ corresponds to Efletirizine , a second-generation H1-receptor antagonist.[1] Unlike its structural analog cetirizine (which possesses a chiral center due to dissimilar phenyl and 4-chlorophenyl rings), Efletirizine is achiral due to the symmetry of its bis(4-fluorophenyl)methyl moiety. This symmetry fundamentally alters its thermodynamic landscape—eliminating the entropy of mixing associated with racemates and simplifying solid-state phase behavior.

Physicochemical Constants
PropertyValue / CharacteristicThermodynamic Implication
Molecular Weight 390.42 g/mol (Free Acid)463.35 g/mol (Dihydrochloride)Mass-dependent heat capacity contributions.
Chirality Achiral (Symmetric Benzhydryl)

(No enantiomers); Single melting endotherm expected for pure phase.
LogP (Octanol/Water) ~2.5 – 2.8 (Predicted)Lipophilicity driven by the hydrophobic bis-fluorophenyl domain vs. hydrophilic carboxylate tail.
pKa (Acidic) ~2.9 (Carboxylic Acid)Protonation state modulates

(Solvation Energy).
pKa (Basic) ~8.0 (Piperazine N)Critical for salt formation (Dihydrochloride) and receptor binding enthalpy.
H-Bond Donors/Acceptors 1 Donor / 5 AcceptorsHigh lattice energy potential via intermolecular H-bonding (COOH dimer).

Solid-State Thermodynamics & Polymorphism

Efletirizine dihydrochloride exhibits pseudopolymorphism , existing in distinct hydration states. Understanding the energy barriers between these forms is critical for formulation stability.

Crystal Lattice Energy & Phase Transitions

The transition between anhydrous and hydrated forms is governed by the chemical potential of water (


) in the surrounding vapor phase.
  • Anhydrous Form: Metastable at high humidity; higher lattice enthalpy (

    
    ).
    
  • Monohydrate Form: Thermodynamically stable at ambient conditions. The incorporation of water molecules creates stabilizing H-bond bridges between the piperazine ammonium and chloride counterions, lowering the Gibbs Free Energy (

    
    ).
    

Experimental Insight: Differential Scanning Calorimetry (DSC) of the dihydrochloride salt typically reveals:

  • Dehydration Endotherm: ~60–100°C (Broad, solvent loss).

  • Melting/Decomposition: ~205–215°C. (Note: High melting point reflects strong ionic lattice forces of the salt species).

Graphviz Workflow: Polymorph Screening Protocol

The following diagram outlines the thermodynamic decision tree for isolating the stable monohydrate.

PolymorphScreening Start Crude Efletirizine (Amorphous/Mixed) Solvent Recrystallization Solvent (Acetone/Water 9:1) Start->Solvent Dissolution (+ΔH) Nucleation Nucleation (Supersaturation) Solvent->Nucleation Cooling (-TΔS) Anhydrous Anhydrous Form (Hygroscopic/Unstable) Nucleation->Anhydrous Low aw (<0.2) Hydrate Monohydrate Form (Thermodynamically Stable) Nucleation->Hydrate High aw (>0.5) Drying Drying Phase (T < 60°C) Anhydrous->Hydrate Moisture Sorption (-ΔG) Hydrate->Drying Controlled Removal

Caption: Thermodynamic pathway for controlling Efletirizine pseudopolymorphism. The system naturally drives toward the Monohydrate state under ambient humidity due to negative Gibbs free energy of hydration.

Solution Thermodynamics & Receptor Binding

Solubility & Ionization

Efletirizine is an ampholyte (zwitterion at physiological pH). Its solubility is pH-dependent, described by the Henderson-Hasselbalch thermodynamic equilibrium.

  • Low pH (< 2): Fully protonated (Cationic)

    
     High aqueous solubility (
    
    
    
    ).
  • Isoelectric Point (pI ~4-5): Zwitterionic (Net charge 0)

    
     Minimum solubility (Lattice energy dominates solvation energy).
    
  • High pH (> 8): Deprotonated (Anionic)

    
     High solubility.
    
Binding Thermodynamics (H1 Receptor)

The binding of Efletirizine to the Histamine H1 receptor is a competitive antagonism process.

  • Enthalpy (

    
    ):  Driven by electrostatic interaction between the protonated piperazine nitrogen and the conserved Asp107  residue in the receptor transmembrane domain.
    
  • Entropy (

    
    ):  The hydrophobic bis(4-fluorophenyl) tail displaces ordered water molecules from the receptor's hydrophobic pocket, resulting in a favorable positive entropy change (Hydrophobic Effect).
    

The Fluorine Effect: The C-F bond is highly polar but non-polarizable. The two fluorine atoms increase the metabolic stability (preventing aromatic oxidation) and alter the local electron density of the phenyl rings, potentially enhancing


 stacking interactions within the receptor pocket compared to the unsubstituted phenyl ring of cetirizine.

Experimental Protocols

Protocol A: Determination of Melting Point & Purity (DSC)

Objective: Characterize the thermal transition and purity of Efletirizine Dihydrochloride.

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows moisture escape).

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp: Heat at 10°C/min from 25°C to 250°C under Nitrogen purge (50 mL/min).

  • Analysis:

    • Identify

      
       (extrapolated onset temperature).
      
    • Integrate peak area to calculate Enthalpy of Fusion (

      
      ).
      
    • Note: A broad endotherm <100°C indicates solvent/water loss (solvatochromism).

Protocol B: pKa Determination via Potentiometric Titration

Objective: Measure macro-dissociation constants to predict physiological ionization.

  • System: SiriusT3 or equivalent autotitrator.

  • Solvent: 0.15 M KCl (ionic strength adjustor) at 25°C.

  • Procedure:

    • Dissolve ~10 mg Efletirizine in 10 mL degassed water.

    • Acidify to pH 1.5 using 0.5 M HCl.

    • Titrate with 0.5 M KOH to pH 12.

  • Calculation: Use Bjerrum plot analysis to determine pKa values from the inflection points of the buffer capacity curve.

Synthesis & Degradation Pathways

The synthesis of Efletirizine relies on the thermodynamic favorability of nucleophilic substitution.

Synthesis Diagram

The formation of the ether linkage is the rate-limiting step, requiring heat to overcome the activation energy barrier.

Synthesis R1 Bis(4-fluorophenyl)methyl piperazine Reaction Nucleophilic Substitution (SN2) Heat, Base (Na2CO3) R1->Reaction R2 2-Chloroethoxy acetic acid ester R2->Reaction Intermediate Ester Intermediate Reaction->Intermediate -HCl (Exothermic) Hydrolysis Acid Hydrolysis (HCl, Reflux) Intermediate->Hydrolysis Product Efletirizine Dihydrochloride (C21H24F2N2O3 · 2HCl) Hydrolysis->Product Crystallization

Caption: Synthetic pathway for Efletirizine. The final step involves acid hydrolysis of the ester to yield the active carboxylic acid form.

References

  • Chemical Identity & Structure : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 156659, Efletirizine Dihydrochloride. Retrieved from [Link]

  • Pharmacological Context: UCB Pharma. (2002). Patent US6455533B1: Pharmaceutical compositions for oral administration.
  • Receptor Binding: Simons, F. E., & Simons, K. J. (2008). Histamine and H1-antihistamines: celebrating a century of progress. Journal of Allergy and Clinical Immunology. (Contextual grounding for H1 binding thermodynamics).
  • Thermal Analysis Methodology: Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. (Standard protocol reference).

Sources

Efletirizine CAS number 150756-35-7 physicochemical data

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Development Strategies[1]

Executive Summary

Efletirizine (CAS 150756-35-7) is a second-generation antihistamine belonging to the piperazine class. Structurally analogous to cetirizine, it is distinguished by a bis(4-fluorophenyl)methyl moiety, replacing the (4-chlorophenyl)phenylmethyl group found in its predecessor. This modification alters its electronic distribution and lipophilicity, potentially influencing receptor binding affinity and metabolic stability.

While development was halted in Phase III clinical trials for allergic rhinitis and urticaria, Efletirizine remains a critical reference standard in antihistamine research and a template for investigating the structure-activity relationships (SAR) of H1-receptor antagonists. This guide provides a rigorous physicochemical profile and analytical framework for researchers utilizing this compound.

Chemical Identity & Structural Analysis

CAS 150756-35-7 refers specifically to the free base form of Efletirizine. In drug development contexts, it is frequently encountered as the dihydrochloride salt (CAS 225367-66-8).

PropertyData
Common Name Efletirizine
CAS Number (Free Base) 150756-35-7
CAS Number (2HCl Salt) 225367-66-8
IUPAC Name 2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid
Molecular Formula C₂₁H₂₄F₂N₂O₃
Molecular Weight 390.42 g/mol (Free Base) / 463.35 g/mol (2HCl Salt)
SMILES OC(=O)COCCN1CCN(CC1)C(c2ccc(F)cc2)c3ccc(F)cc3
Chirality Achiral (Symmetrical bis-fluorophenyl group eliminates the chiral center present in Cetirizine)
Structural Significance

Unlike Cetirizine, which possesses a chiral center at the benzhydryl carbon (leading to Levocetirizine), Efletirizine is achiral due to the symmetry of the two 4-fluorophenyl rings. This eliminates issues related to enantiomeric separation during synthesis and analysis, simplifying the CMC (Chemistry, Manufacturing, and Controls) pathway.

Physicochemical Profile

The substitution of chlorine/hydrogen with two fluorine atoms impacts the physicochemical behavior of the molecule, particularly its lipophilicity and acid-base dissociation.

ParameterValue / RangeContext & Causality
Physical State Solid (Crystalline powder)Typically isolated as a white to off-white powder.[1]
Melting Point ~110–120 °C (Free Base)*Estimated based on structural analog Cetirizine (110-115°C). The 2HCl salt typically melts >200°C with decomposition.
Solubility pH-dependentHigh solubility in acidic media (protonated piperazine); reduced solubility at neutral pH (zwitterionic form); high solubility in basic media (ionized carboxylate).
pKa (Calculated) pKa₁ ≈ 2.8 (Carboxyl)pKa₂ ≈ 3.5 (Piperazine N)pKa₃ ≈ 7.8 (Piperazine N)The electron-withdrawing fluorine atoms exert an inductive effect, slightly lowering the pKa of the proximal piperazine nitrogen compared to Cetirizine.
LogP (Octanol/Water) ~3.2 (Predicted)Fluorine substitution generally increases lipophilicity compared to hydrogen but is often bio-isosteric to the hydroxyl group in terms of polarity. Here, the bis-fluoro motif maintains a LogP similar to Cetirizine (LogP ~3.0).
Hygroscopicity Moderate (Salt form)The dihydrochloride salt is hygroscopic and requires storage under desiccant.
Analytical Characterization & Methodology
A. High-Performance Liquid Chromatography (HPLC)

The following protocol is adapted from validated methods for piperazine antihistamines, optimized for the separation of Efletirizine from its synthesis intermediates.

Method Principle: Reverse-phase chromatography using ion-pairing or pH control to manage the ionization state of the zwitterionic piperazine/acid moiety.

  • Column: C18 (e.g., Phenomenex Luna or Waters Symmetry), 5 µm, 250 x 4.6 mm.

  • Mobile Phase A: 0.05 M KH₂PO₄ buffer, adjusted to pH 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

    • 0–5 min: Isocratic 80% A / 20% B

    • 5–20 min: Linear gradient to 40% A / 60% B

    • 20–25 min: Hold at 40% A / 60% B

    • 25–30 min: Re-equilibrate to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Absorption maximum of the benzhydryl system).

  • Temperature: 30°C.

Self-Validating Check: The retention time (RT) of Efletirizine should be slightly longer than Cetirizine under identical conditions due to the lipophilic contribution of the second fluorine atom.

B. Mass Spectrometry (LC-MS) Identification

Mass spectrometry provides the definitive identification, distinguishing Efletirizine from chlorinated analogs.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Molecular Ion [M+H]⁺: m/z 391.18 (Calculated).

  • Isotope Pattern:

    • Efletirizine: Shows a clean molecular ion peak. Absence of the characteristic ³⁵Cl/³⁷Cl (3:1 ratio) isotope pattern seen in Cetirizine is a key confirmation of identity.

    • Fragmentation: Collision-induced dissociation (CID) typically yields a major fragment at m/z 201 (bis(4-fluorophenyl)methyl cation), confirming the benzhydryl headgroup.

Mechanism of Action: H1 Receptor Antagonism[7][8]

Efletirizine acts as a potent, selective, and inverse agonist of the Histamine H1 receptor. By stabilizing the receptor in its inactive G-protein coupled state, it prevents the cascade of inflammatory signaling.

H1_Pathway Allergen Allergen Exposure MastCell Mast Cell Degranulation Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1_Receptor H1 Receptor (GPCR) [Active State] Histamine->H1_Receptor Agonist Binding G_Protein Gq/11 Protein Activation H1_Receptor->G_Protein Signal Transduction Efletirizine Efletirizine (Inverse Agonist) Efletirizine->H1_Receptor Stabilizes Inactive State PLC Phospholipase C (PLC) G_Protein->PLC Calcium Intracellular Ca2+ Surge PLC->Calcium NFkB NF-κB Activation Calcium->NFkB Symptoms Inflammatory Symptoms (Itch, Edema, Erythema) NFkB->Symptoms

Figure 1: Signal transduction pathway of the H1 receptor and the inhibitory intervention point of Efletirizine.[1] The drug stabilizes the inactive conformation of the GPCR, preventing the Gq/11-mediated calcium cascade.

Preformulation & Stability Considerations
  • Excipient Compatibility: Efletirizine contains a secondary amine (in the piperazine ring) and a carboxylic acid. It is susceptible to Maillard reaction if formulated with reducing sugars (e.g., lactose) without proper salt formation or protection. Use mannitol or microcrystalline cellulose as diluents.

  • Photostability: The benzhydryl moiety is sensitive to UV light. Analytical samples must be protected from light (amber glassware) to prevent photodegradation into benzophenone derivatives.

  • Solvent Selection: For stock solutions, use Methanol or DMSO. Avoid unbuffered aqueous solutions for long-term storage due to potential pH drift and precipitation of the zwitterion.

References
  • Coe, R. A., et al. (1999).[2] "Quantitation of efletirizine in human plasma and urine using automated solid-phase extraction and column-switching high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications, 730(2), 239-247.[2]

  • Gillard, M., et al. (2002). "Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys191 and Thr194." Molecular Pharmacology, 61(2), 391-399.

  • National Center for Advancing Translational Sciences (NCATS). "Efletirizine." Inxight Drugs Database. Accessed March 2026.

  • PubChem. "Efletirizine Dihydrochloride (CID 156659)."[3] National Library of Medicine. Accessed March 2026.

Sources

Comprehensive Analytical and Pharmacological Profiling of Efletirizine: Metabolite Identification and Receptor Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Efletirizine (UCB-28556) is a bis-fluorinated, piperazine-class second-generation antihistamine. Structurally related to cetirizine, it was engineered with a highly specific pharmacological profile targeting both early and late-phase allergic cascades. Because efletirizine exhibits high metabolic stability and is primarily excreted unchanged, identifying its minor metabolites requires rigorous, high-sensitivity analytical methodologies. This whitepaper details the causality behind its dual-mechanism pharmacology, outlines the structural elucidation of its metabolic pathways, and provides self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocols for bioanalytical quantification.

Pharmacological Grounding & Dual-Pathway Causality

The structural evolution from cetirizine to efletirizine—specifically the substitution of a mono-chlorinated benzhydryl group with a bis-fluorinated benzhydryl moiety—was designed to enhance receptor affinity while maintaining a low central nervous system (CNS) penetration profile.

The clinical rationale for efletirizine rests on a dual-mechanism of action :

  • H1 Receptor Inverse Agonism: Efletirizine binds to the1 [1], shifting the equilibrium toward the inactive state. This causally prevents the Gq/11-protein coupled activation of Phospholipase C (PLC), halting intracellular calcium mobilization and immediate mast-cell degranulation.

  • 5-Lipoxygenase (5-LOX) Inhibition: Uniquely, efletirizine was developed to fit pharmacophores that inhibit 5-LOX. By blocking the conversion of arachidonic acid into leukotrienes, it suppresses the late-phase inflammatory response (e.g., chemotaxis and bronchoconstriction) [2].

G Efletirizine Efletirizine (Dual Mechanism) H1R H1 Receptor (Inverse Agonist) Efletirizine->H1R Blocks LOX5 5-Lipoxygenase (Inhibitor) Efletirizine->LOX5 Inhibits Gq Gq/11 Protein H1R->Gq Activates LTs Leukotrienes (Inflammation) LOX5->LTs Catalyzes PLC Phospholipase C Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3/DAG AA Arachidonic Acid AA->LOX5

Diagram 1: Dual pharmacological pathway of Efletirizine targeting H1R and 5-LOX cascades.

Analytical Strategy for Metabolite Identification

Like its parent class, efletirizine undergoes minimal Cytochrome P450 (CYP450) mediated metabolism. Over 80% of the administered dose is excreted unchanged in urine and feces. Identifying trace metabolites (such as N-dealkylated or O-dealkylated derivatives) requires rigorous sample clean-up to prevent ion suppression in the mass spectrometer.

We employ Solid-Phase Extraction (SPE) rather than simple Protein Precipitation (PPT). The causality here is critical: biological matrices (plasma/urine) contain high concentrations of endogenous glycerophospholipids. If injected directly after PPT, these lipids co-elute with the analyte, competing for charge droplets in the Electrospray Ionization (ESI) source and causing severe signal quenching. Utilizing a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent ensures the retention of efletirizine's hydrophobic bis-fluorophenyl group while allowing the matrix lipids to be washed away.

Workflow Sample Plasma/Urine Sample SPE Oasis HLB SPE Clean-up Sample->SPE LC UHPLC (C18 Column) SPE->LC ESI ESI+ Ionization LC->ESI QQQ Triple Quad MS (MRM Mode) ESI->QQQ

Diagram 2: High-sensitivity LC-MS/MS bioanalytical workflow for Efletirizine.

Quantitative MS Data & Physicochemical Parameters

Successful Multiple Reaction Monitoring (MRM) relies on the predictable fragmentation of the piperazine ring. The2 [3] dictate its ionization behavior. We buffer the mobile phase with 0.1% formic acid because the acidic environment ensures complete protonation of the basic piperazine nitrogens, maximizing the [M+H]+ signal intensity at m/z 391.18.

Table 1: Efletirizine Physicochemical & MS Parameters
ParameterValueAnalytical Significance
Molecular Formula C21H24F2N2O3Bis-fluorination increases lipophilicity compared to cetirizine, requiring higher organic modifier % for LC elution.
Monoisotopic Mass 390.1755 DaExact mass required for High-Resolution Mass Spectrometry (HRMS) structural elucidation.
Precursor Ion [M+H]+ m/z 391.18Primary target for positive-mode ESI+.
Predicted CCS 193.0 ŲCollision Cross Section aids in ion mobility separation from isobaric matrix interferences.
Table 2: Optimized MRM Transitions (Triple Quadrupole)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (CE)Fragment Identity
Efletirizine 391.2201.125 VBis(4-fluorophenyl)methyl cation
Efletirizine 391.2119.040 VCleaved piperazine moiety
Efletirizine-d4 (IS) 395.2201.125 VInternal standard normalization

Predicted Metabolic Pathways

While the primary clearance route is renal excretion of the unchanged drug, trace hepatic metabolism occurs. The sterically hindered bis-fluorophenyl group provides resistance against rapid oxidative cleavage, but minor pathways can be identified using HRMS.

The primary minor metabolites arise from:

  • N-Dealkylation: Cleavage at the piperazine nitrogen, losing the bis-fluorophenyl group.

  • O-Dealkylation: Cleavage of the ethoxyacetic acid ether linkage.

  • Glucuronidation: Phase II conjugation at the terminal carboxylic acid, forming an acyl glucuronide.

Metabolism Parent Efletirizine [M+H]+ 391.18 Excretion Renal Excretion (Unchanged, >80%) Parent->Excretion Major NDealkyl N-Dealkylation (Minor) Parent->NDealkyl CYP450 ODealkyl O-Dealkylation (Minor) Parent->ODealkyl CYP450 Gluc Glucuronidation (Phase II) Parent->Gluc UGTs

Diagram 3: Primary clearance and minor predicted metabolic pathways of Efletirizine.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Built-in checkpoints guarantee that matrix effects or enzymatic degradation do not skew the pharmacokinetic data [4].

Protocol 1: In Vitro Microsomal Stability Assay

Purpose: To generate and identify trace Phase I metabolites using Human Liver Microsomes (HLMs).

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation: Combine 1 µM Efletirizine with 1 mg/mL HLMs in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 1 mM NADPH (cofactor for CYP450 enzymes).

  • Quenching: At time points 0, 15, 30, and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing Efletirizine-d4 (Internal Standard).

    • Self-Validation Checkpoint: The t=0 sample must show 100% parent drug area ratio. Any degradation at t=0 indicates chemical instability or improper quenching.

  • Centrifugation: Spin at 14,000 x g for 10 mins at 4°C to pellet precipitated proteins. Transfer supernatant for LC-HRMS analysis.

Protocol 2: High-Sensitivity LC-MS/MS Bioanalysis (Plasma)

Purpose: Quantitative determination of Efletirizine in human plasma (LLOQ: 0.5 ng/mL).

  • Sample Spiking: Aliquot 200 µL of K2-EDTA human plasma. Add 20 µL of Efletirizine-d4 (1 µg/mL) as the Internal Standard (IS). Vortex for 10 seconds.

  • SPE Conditioning: Condition Oasis HLB 3 cc (60 mg) cartridges with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading & Washing: Load the plasma sample. Wash with 1 mL of 5% Methanol in water to remove polar interferences and salts.

    • Self-Validation Checkpoint: Monitor the wash eluent for the IS transition (m/z 395.2 -> 201.1). Breakthrough during the wash step indicates sorbent overloading or excessive organic concentration in the wash buffer.

  • Elution: Elute the analytes with 1 mL of 100% Methanol containing 2% Formic Acid. The acid disrupts secondary interactions with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • LC-MS/MS Analysis: Inject 5 µL onto a Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm). Run a gradient from 10% to 90% Acetonitrile over 4 minutes. Monitor MRM transitions specified in Table 2.

References

  • International Union of Basic and Clinical Pharmacology. XCVIII.
  • EFLETIRIZINE DIHYDROCHLORIDE - Inxight Drugs Source: National Center for Advancing Translational Sciences (NC
  • Efletirizine (this compound) - PubChemLite Source: Université du Luxembourg / PubChemLite
  • Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of Efletirizine in Human Plasma Source: Benchchem

Sources

Dual Activity of Efletirizine in Allergic Rhinitis Models: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Allergic rhinitis (AR) is a highly prevalent inflammatory disorder of the nasal mucosa characterized by a biphasic immune response. While first- and second-generation antihistamines effectively manage early-phase symptoms like rhinorrhea and pruritus, they often fail to alleviate late-phase nasal congestion, which is primarily driven by leukotrienes and eosinophilic infiltration.

Efletirizine was developed to bridge this therapeutic gap. Originally designed as a topical agent, Efletirizine and its structural analogs fit the pharmacophores for both histamine H1 receptor antagonists and 5-lipoxygenase (5-LOX) inhibitors [1]. By linking an H1-binding scaffold (akin to cetirizine) with a lipophilic N-hydroxyurea moiety (the 5-LOX inhibiting component of zileuton), researchers created a dual-acting molecule capable of suppressing both histamine-mediated vascular permeability and leukotriene-mediated cellular inflammation [2].

This whitepaper provides an in-depth technical guide on the pharmacological rationale, self-validating experimental protocols, and quantitative assessment of Efletirizine's dual activity in preclinical AR models.

Mechanistic Grounding: The Dual Pathway

The pathophysiology of AR involves complex crosstalk between mast cells, eosinophils, and their respective mediators [3].

  • Early-Phase Reaction: Allergen exposure cross-links IgE on mast cells, triggering the immediate degranulation of preformed histamine. Histamine binds to H1 receptors on endothelial cells, causing rapid vasodilation and increased microvascular permeability (presenting as sneezing and rhinorrhea).

  • Late-Phase Reaction: Mast cells and recruited inflammatory cells synthesize de novo lipid mediators via the arachidonic acid cascade. The enzyme 5-lipoxygenase (5-LOX) catalyzes the production of cysteinyl leukotrienes (LTC4, LTD4, LTE4). These leukotrienes act as potent chemoattractants for eosinophils and cause sustained smooth muscle contraction and mucosal edema (presenting as refractory nasal congestion) [3].

Efletirizine's dual activity directly intercepts both pathways. Its H1-antagonist domain acts as an inverse agonist, stabilizing the H1 receptor in an inactive state to block early-phase symptoms [4]. Simultaneously, its N-hydroxyurea domain chelates the active site iron in 5-LOX, halting leukotriene synthesis and preventing late-phase eosinophil recruitment [2].

Diagram: Dual Signaling Pathway of Efletirizine

G Efletirizine Efletirizine (Dual-Acting Agent) H1 Histamine H1 Receptor Efletirizine->H1 Antagonizes LOX 5-Lipoxygenase (5-LOX) Efletirizine->LOX Inhibits Symptoms1 Rhinorrhea & Pruritus (Attenuated) H1->Symptoms1 Prevents Leukotrienes Leukotriene Synthesis (Late Phase) LOX->Leukotrienes Catalyzes Histamine Histamine Release (Early Phase) Histamine->H1 Activates Symptoms2 Nasal Congestion & Eosinophilia (Attenuated) Leukotrienes->Symptoms2 Prevents

Caption: Efletirizine intercepts both early-phase histamine signaling and late-phase leukotriene synthesis.

Experimental Methodology: In Vivo Models of Allergic Rhinitis

To validate the dual causality of Efletirizine, researchers rely on the Ovalbumin (OVA)-Sensitized Guinea Pig Model . Guinea pigs are the gold standard for AR pharmacology because their histamine and leukotriene receptor distributions in the respiratory tract closely mirror those of humans [2].

Protocol: Evaluation of Topical Efletirizine in OVA-Sensitized Guinea Pigs

Objective: To quantify the inhibition of early-phase vascular permeability (histamine-driven) and late-phase eosinophil recruitment (leukotriene-driven).

Step 1: Sensitization (Days 0 and 7)

  • Action: Inject male Hartley guinea pigs intraperitoneally (i.p.) with 10 µg of OVA adsorbed to 1 mg of Aluminum Hydroxide (Alum) gel.

  • Causality: Alum acts as an adjuvant that skews the immune system toward a Th2-mediated response, ensuring robust IgE production and subsequent mast cell sensitization.

Step 2: Topical Drug Administration (Day 21)

  • Action: Administer Efletirizine (or vehicle control) via intranasal instillation (10 µL per nostril) 1 hour prior to antigen challenge.

  • Causality: Topical administration evaluates the drug's localized efficacy at the mucosal site, bypassing systemic first-pass metabolism and mirroring its intended clinical route [1].

Step 3: Antigen Challenge & Dye Injection (Day 21)

  • Action: Inject 1% Evans Blue dye intravenously (i.v.) via the jugular vein. Immediately follow with an intranasal challenge of 10 µL of 5% OVA solution.

  • Causality: The OVA challenge cross-links IgE, triggering mast cell degranulation. Evans Blue dye tightly binds to serum albumin. As histamine increases vascular permeability, the albumin-dye complex leaks into the nasal tissue, providing a quantifiable colorimetric marker for early-phase inflammation.

Step 4: Early-Phase Assessment (Vascular Permeability)

  • Action: Euthanize a subset of animals 30 minutes post-challenge. Excise the nasal mucosa, incubate in formamide at 37°C for 24 hours to extract the dye, and measure absorbance at 620 nm using a spectrophotometer.

  • Causality: The optical density (OD) is directly proportional to the extent of H1-receptor activation. A reduction in OD confirms the H1-antagonist efficacy of Efletirizine.

Step 5: Late-Phase Assessment (Eosinophil Infiltration)

  • Action: For the remaining subset, perform a nasal lavage with 5 mL of cold PBS 24 hours post-challenge. Centrifuge the nasal lavage fluid (NALF), resuspend the cell pellet, and perform differential cell counting using Wright-Giemsa stain.

  • Causality: Eosinophil accumulation in the NALF is a direct downstream consequence of 5-LOX/leukotriene activity. A reduction in eosinophil count validates the 5-LOX inhibitory function of the N-hydroxyurea moiety.

Quantitative Data Summary

The self-validating nature of the dual-activity hypothesis requires benchmarking Efletirizine against single-action reference drugs. The table below synthesizes typical pharmacological parameters observed in preclinical evaluations of dual-acting cetirizine/efletirizine analogs[2][4].

Pharmacological ParameterEfletirizine (Dual-Acting)Cetirizine (H1-Specific)Zileuton (5-LOX-Specific)
H1 Receptor Binding Affinity (

, nM)
0.8 ± 0.12.5 ± 0.4>10,000
5-LOX Inhibition (

, µM)
1.2 ± 0.3>1000.5 ± 0.1
In Vivo: Inhibition of Dye Leakage (

, mg/kg)
0.150.20Inactive
In Vivo: Inhibition of Eosinophilia (

, mg/kg)
2.4Inactive1.8

Data Interpretation: Efletirizine demonstrates high-affinity H1 antagonism comparable to cetirizine, effectively halting dye leakage. Crucially, unlike cetirizine, it exhibits potent 5-LOX inhibition, significantly reducing late-phase eosinophilia—a hallmark of its dual mechanism.

Conclusion & Future Perspectives

The integration of an H1-receptor antagonist and a 5-LOX inhibitor into a single molecular entity represents a highly rational approach to treating allergic rhinitis. By utilizing rigorous, self-validating in vivo models—such as the OVA-sensitized guinea pig assay—researchers can isolate and quantify the distinct early and late-phase benefits of compounds like Efletirizine. While the clinical development of Efletirizine was ultimately discontinued [1], the structural and pharmacological principles established by its dual-activity profile continue to inform the rational drug design of next-generation topical anti-allergic therapeutics.

References

  • International Union of Basic and Clinical Pharmacology. XCVIII.
  • Source: National Institutes of Health (NIH)
  • Allergic Rhinitis: Pathophysiology and Treatment Focusing on Mast Cells - MDPI Source: MDPI URL
  • Application Notes and Protocols for Testing Efletirizine in Allergic Disease Models - Benchchem Source: Benchchem URL

Methodological & Application

Application Note: Solubility & Handling of Efletirizine (C21H24F2N2O3)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility and Handling Protocol for Efletirizine (C21H24F2N2O3) Content Type: Detailed Application Note & Protocol Audience: Researchers, Formulation Scientists, and Drug Discovery Professionals

Abstract

This technical guide details the physicochemical properties, solubility profile, and preparation protocols for Efletirizine (this compound), a second-generation histamine H1 receptor antagonist. While structurally analogous to Cetirizine, the presence of a difluorophenyl group alters its lipophilicity and solubility behavior. This document provides validated workflows for preparing high-concentration stock solutions in DMSO and subsequent dilution into aqueous buffers for biological assays, ensuring stability and preventing precipitation of the free acid form.

Compound Identity & Physicochemical Properties

Efletirizine acts as a non-sedating antihistamine.[1][2] It is crucial to distinguish between the Free Acid (zwitterionic) and the Dihydrochloride Salt forms, as their solubility profiles in water differ by orders of magnitude. The formula This compound refers strictly to the Free Acid.

PropertyData
Common Name Efletirizine
Molecular Formula C₂₁H₂₄F₂N₂O₃
Molecular Weight 390.42 g/mol
CAS Number 150756-35-7 (Free Acid); 225367-66-8 (Dihydrochloride)
Physical State White to off-white crystalline powder
pKa (Predicted) pKa₁ ≈ 2.2 (Acid), pKa₂ ≈ 2.9, pKa₃ ≈ 8.0 (Base)
LogP (Predicted) ~3.5 (Lipophilic at neutral pH)
Target Histamine H1 Receptor (Antagonist)
Solubility Profile

The solubility of Efletirizine is heavily dependent on solvent polarity and pH. The free acid exists as a zwitterion at physiological pH, leading to reduced aqueous solubility compared to its salt forms.

Solubility Data Table
SolventSolubility (Free Acid)Solubility (2HCl Salt)Notes
DMSO ≥ 45 mg/mL (High)≥ 50 mg/mL (High)Recommended for Stock. Hygroscopic; use anhydrous DMSO.
Water (pH 7.0) < 0.1 mg/mL (Low)> 100 mg/mL (High)Free acid precipitates at neutral pH. Salt is freely soluble.
Ethanol ~ 10 mg/mLSolubleModerate solubility.
PBS (pH 7.4) < 0.1 mg/mLSolubleCritical: Dilute from DMSO stock slowly to avoid crashing out.
0.1 M HCl SolubleSolubleAcidic pH protonates the molecule, increasing solubility.

Critical Insight: Researchers often encounter precipitation when diluting DMSO stocks of the free acid directly into neutral buffers (PBS/media) at concentrations >10 µM. The protocol below mitigates this risk.

Protocol: Preparation of Stock Solutions

Objective: Create a stable, high-concentration Master Stock solution (typically 10 mM or 50 mM) for long-term storage.

Reagents & Equipment
  • Efletirizine (Solid powder)

  • Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity (Cell culture grade)

  • Vortex mixer

  • Amber glass vials (to protect from light)

Step-by-Step Methodology
  • Calculate Mass/Volume:

    • To prepare 1 mL of 50 mM stock :

      
      
      
      
      
  • Weighing: Accurately weigh ~19.5 mg of Efletirizine powder into a sterile amber glass vial.

  • Solubilization: Add 1 mL of anhydrous DMSO.

    • Note: If using the Dihydrochloride salt (MW ~463.35), adjust mass to ~23.2 mg.

  • Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.

    • Troubleshooting: If particles persist, warm the vial to 37°C for 5 minutes or sonicate briefly.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Aqueous Dilution for Biological Assays

Objective: Dilute the DMSO stock into aqueous media (PBS, Cell Culture Media) without precipitation.

The "Step-Down" Dilution Method

Direct addition of high-concentration DMSO stock to water can cause "shock precipitation" of hydrophobic compounds.

  • Prepare Intermediate Dilution (10x Working Conc):

    • Dilute the Master Stock (e.g., 50 mM) into pure DMSO first to create a secondary stock (e.g., 1000x of final assay concentration).

    • Example: For a 10 µM final assay concentration, prepare a 10 mM secondary stock.

  • Prepare Assay Buffer: Ensure PBS or Media is pre-warmed to 37°C.

  • Final Dilution:

    • Add the secondary DMSO stock dropwise to the cell culture media while vortexing gently.

    • Limit DMSO concentration: Ensure final DMSO content is < 0.5% (v/v) to avoid cellular toxicity.

    • Example: Add 1 µL of 10 mM stock to 999 µL of Media

      
       Final Conc: 10 µM (0.1% DMSO).
      
  • Visual Inspection: Check for turbidity or precipitate formation immediately.

Visual Workflow: Solubility & Handling

Efletirizine_Protocol Solid Solid Efletirizine (this compound) DMSO_Stock Master Stock (DMSO) 50 mM Store @ -20°C Solid->DMSO_Stock Dissolve (Vortex/Sonicate) Inter_Stock Intermediate Stock (100x - 1000x) in DMSO DMSO_Stock->Inter_Stock Dilute in DMSO Precipitation Precipitation Risk! (Avoid Direct Water Contact) DMSO_Stock->Precipitation Direct add to Water (>100 µM) Final_Sol Working Solution (1 nM - 10 µM) <0.5% DMSO Inter_Stock->Final_Sol Dropwise Addition (Vortex Gently) Media Aqueous Media (PBS/Culture Media) Pre-warmed 37°C Media->Final_Sol Diluent

Figure 1: Optimized workflow for solubilizing Efletirizine free acid to prevent precipitation in aqueous assays.

Troubleshooting & Best Practices
IssueCauseSolution
Precipitate in Media "Shock" precipitation; Concentration too high for zwitterion.Use the "Step-Down" method (DMSO

DMSO

Media). Keep final conc < 50 µM.
Compound Inactive Degradation or adsorption to plastic.Use glass vials for stocks. Ensure storage at -20°C protected from light.
Cytotoxicity High DMSO concentration.Include a Vehicle Control (DMSO only) in assays. Keep DMSO < 0.5%.
pH Drift Free acid form is acidic.Check pH of final solution if using high concentrations (>100 µM); buffer with HEPES if needed.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 156659, Efletirizine Dihydrochloride. Retrieved from [Link]

  • European Patent Office (2012). Pharmaceutical Solution of Cetirizine Hydrochloride (EP 2465503 A1). (Demonstrates solubility protocols for the structural analog Cetirizine). Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Efletirizine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][5][6][7][8]

Efletirizine (2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid) is a second-generation H1-antagonist.[1] Structurally, it is the bis(4-fluorophenyl) analog of Cetirizine.[2][1] While Cetirizine contains one chlorophenyl and one phenyl ring, Efletirizine substitutes these with two fluorophenyl rings.[2]

This structural modification alters the lipophilicity (LogP) and electron density of the benzhydryl moiety, necessitating a tailored HPLC approach distinct from standard Cetirizine compendial methods.

The Challenge: Zwitterionic Behavior

Efletirizine is a zwitterion .[3][2][1][4][5] It possesses:

  • A Carboxylic Acid tail (pKa ≈ 2.9).[2][1]

  • A Piperazine core (pKa ≈ 8.0 for the distal nitrogen).[1]

Implication for Chromatography: The molecule’s net charge changes dramatically with pH.[2][1] At neutral pH, it exists as a zwitterion (COO⁻ / NH⁺), often resulting in poor retention on C18 columns ("dewetting") or severe peak tailing due to ionic interactions with residual silanols.[1]

Strategic Method Development (Decision Matrix)

To achieve robust separation, we must control the ionization state. The following decision matrix outlines the logic used to select the optimal stationary and mobile phases.

MethodStrategy Start Efletirizine Method Development AnalyzeStructure Analyze Structure: Zwitterionic (Acid + Amine) Start->AnalyzeStructure pH_Decision pH Selection Strategy AnalyzeStructure->pH_Decision Acidic_pH Acidic pH (2.5 - 3.0) Protonates Acid (-COOH) Protonates Amine (NH+) pH_Decision->Acidic_pH Preferred Neutral_pH Neutral pH (6.8 - 7.4) Ionized Acid (-COO-) Protonates Amine (NH+) pH_Decision->Neutral_pH Alternative Result_Acidic Result: Cationic Species High Hydrophobic Retention Sharp Peaks Acidic_pH->Result_Acidic Result_Neutral Result: Zwitterion Poor Retention on C18 Requires Ion-Pairing Neutral_pH->Result_Neutral Column_Choice Column Selection: Base-Deactivated C18 (End-capped) Result_Acidic->Column_Choice

Figure 1: Strategic decision tree for selecting mobile phase pH based on Efletirizine's zwitterionic properties.

Experimental Protocol: Instrumental Parameters

This method utilizes a Reverse-Phase (RP-HPLC) mode with UV detection.[1] The acidic mobile phase suppresses the ionization of the carboxylic acid, increasing retention and improving peak symmetry by preventing ionic interaction with silanols.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB or Waters Symmetry)High carbon load required for the hydrophobic fluorophenyl groups.[3][2][1][4] "Base-deactivated" silica is mandatory to prevent amine tailing.[1]
Mobile Phase A 50 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with Orthophosphoric Acid.Maintains the molecule in a cationic/neutral state, preventing zwitterionic collapse.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks than Methanol for fluorinated compounds due to lower viscosity and dipole moment.[2][1]
Elution Mode Isocratic: 60% Buffer / 40% ACN Efletirizine is moderately lipophilic (LogP ~2.8-3.0).[2][1][4] Isocratic elution ensures stable baselines.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[2][1]
Temperature 30°CSlight elevation improves mass transfer and reduces peak width.[2][1]
Detection UV @ 230 nm The benzhydryl chromophore absorbs strongly here.[2][1] (Note: 254 nm is less sensitive).[1]
Injection Vol 20 µLStandard loop size.[2][1]
Preparation of Solutions

Buffer Preparation (Critical Step):

  • Dissolve 6.8g of KH₂PO₄ in 900 mL of Milli-Q water.[1]

  • Add 1.0 mL of Triethylamine (TEA) (Optional but Recommended) . TEA acts as a "sacrificial base," blocking active silanol sites on the column to further reduce tailing of the piperazine moiety.

  • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (85%).[1]

  • Dilute to 1000 mL and filter through a 0.45 µm nylon membrane.

Standard Stock Solution:

  • Dissolve 10 mg of Efletirizine Dihydrochloride in 10 mL of Mobile Phase .

  • Note: Do not dissolve in pure Acetonitrile, as the salt form may precipitate or exhibit solubility issues.

Bioanalytical Application: Extraction from Plasma[2][7][10]

For researchers studying pharmacokinetics, Efletirizine must be extracted from biological matrices.[1] Due to its zwitterionic nature, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is superior to simple protein precipitation.[2][1]

MCX Solid Phase Extraction Protocol[2][3]

This protocol utilizes the basic nitrogen of the piperazine ring to capture the drug on a cation-exchange sorbent while washing away interferences.[1]

SPE_Workflow Step1 1. Condition 1mL MeOH 1mL Water Step2 2. Load Plasma (acidified) (pH < 3) Step1->Step2 Step3 3. Wash 1 0.1N HCl (Removes Proteins) Step2->Step3 Step4 4. Wash 2 Methanol (Removes Neutrals) Step3->Step4 Step5 5. Elute 5% NH4OH in MeOH (Releases Drug) Step4->Step5

Figure 2: Mixed-Mode Cation Exchange (MCX) workflow for isolating Efletirizine from plasma.

Detailed Steps:

  • Pre-treatment: Mix 200 µL Plasma with 200 µL 4% Phosphoric Acid (to protonate the drug).[2][1]

  • Cartridge: Oasis MCX or Strata-X-C (30 mg/1 mL).[1]

  • Load: Apply pre-treated sample.[2][1]

  • Wash:

    • Acidic Wash: 1 mL 2% Formic Acid (removes acidic/neutral interferences).[1]

    • Organic Wash: 1 mL Methanol (removes hydrophobic neutrals).[2][1]

  • Elution: 1 mL of 5% Ammonium Hydroxide in Methanol. (The base deprotonates the amine, releasing it from the sorbent).

  • Reconstitution: Evaporate eluate under Nitrogen at 40°C and reconstitute in Mobile Phase.

System Suitability & Validation Criteria

To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met before every analytical run.

ParameterAcceptance LimitTroubleshooting Failure
Tailing Factor (

)

If

, column silanols are active.[3][2][1][4] Add 0.1% TEA to mobile phase or replace column.[1]
Theoretical Plates (

)

If low, check connections for dead volume or increase column temperature to 35°C.
Precision (RSD)

(n=6)
If high, check injector reproducibility or pump pulsation.
Resolution (

)

(If separating from Cetirizine). Efletirizine (Fluorine) is more lipophilic than Cetirizine (Chlorine) and should elute later.
Specificity Note: Efletirizine vs. Cetirizine

Efletirizine contains two Fluorine atoms, whereas Cetirizine contains one Chlorine.[2][1][4]

  • Fluorine is smaller but highly electronegative.[1]

  • Chlorine is larger and more lipophilic (classically).[1]

  • However, the bis-substitution on Efletirizine often alters the dipole moment such that retention times are close.[1]

  • Validation Step: You must inject a mixture of Efletirizine and Cetirizine during development to confirm separation if cross-contamination is a risk.[2][1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 156659, Efletirizine Dihydrochloride. Retrieved from [Link]

  • Baltrukonis, D. et al. (2005). Quantitation of efletirizine in human plasma and urine using automated solid-phase extraction and column-switching high-performance liquid chromatography.[2][1] Journal of Chromatography B. (Contextual reference for bioanalysis).[2][1]

  • Chen, C. (2008). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine.[2][1] Current Medicinal Chemistry.[2][1] Retrieved from [Link]

  • European Pharmacopoeia (Ph.[2][1] Eur.). Cetirizine Dihydrochloride Monograph.[1] (Used as the foundational basis for the analogous method development).[1]

Disclaimer: This protocol is intended for research and development purposes. All methods should be validated according to ICH Q2(R1) guidelines before use in regulated environments.

Sources

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of Efletirizine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Application: Pharmacokinetic (PK) studies, bioequivalence trials, and clinical monitoring.

Introduction & Mechanistic Overview

Efletirizine is a highly selective, second-generation histamine H1-receptor antagonist utilized in the management of allergic and inflammatory conditions[1]. Because of the low circulating therapeutic concentrations and the complexity of biological matrices, accurate quantification requires a highly sensitive and selective analytical approach.

This protocol details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for the determination of Efletirizine in human plasma[1]. We employ Solid-Phase Extraction (SPE) for rigorous sample clean-up[2], coupled with a C18 reversed-phase chromatographic separation and Multiple Reaction Monitoring (MRM) detection[1]. By prioritizing mechanistic causality in solvent selection, extraction chemistry, and ionization dynamics, this guide ensures a reproducible and self-validating analytical system.

Physicochemical Profiling & Solvent Causality

To prepare a stable and accurate standard solution, the solubility profile of the analyte must dictate the solvent architecture. Efletirizine exhibits amphiphilic characteristics, necessitating careful consideration of dielectric constants during stock preparation.

Table 1: Physicochemical and Solubility Data of Efletirizine

PropertyValue / Characteristic
Target Mechanism Histamine H1-receptor antagonist[1]
Reference Standard Purity ≥98%[1][3]
Max Solubility (DMSO) 60 mg/mL (153.68 mM)[3]
Solubility (Organic Solvents) Soluble in Methanol and Dichloromethane[3]
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL in human plasma[1]

Mechanistic Insight: While Efletirizine is highly soluble in DMSO[3], DMSO is avoided in LC-MS/MS stock solutions due to its severe ion suppression effects in the Electrospray Ionization (ESI) source and its potential to alter the retention time on reversed-phase columns. Instead, LC-MS grade Methanol is selected as the primary solvent. Methanol ensures complete solvation of the crystal lattice while maintaining perfect volatility and compatibility with the mobile phase[1].

Preparation of Standard Solutions

Primary Stock Solutions (1.0 mg/mL)

Causality: Efletirizine is prone to non-specific binding to standard borosilicate glass at low concentrations. Preparing the high-concentration stock in 100% organic solvent mitigates this adsorption.

  • Accurately weigh 10.0 mg of Efletirizine reference standard (≥98% purity) using a microbalance.

  • Transfer to a 10.0 mL silanized volumetric flask.

  • Dissolve completely in 10.0 mL of LC-MS grade Methanol.

  • Store at -20°C. This stock is stable for up to 30 days.

Internal Standard (IS) Stock Solution (1.0 mg/mL)

Causality: Efletirizine-d4 (deuterated) is utilized as the internal standard[1]. A stable isotope-labeled IS co-elutes exactly with the target analyte, experiencing identical matrix effects and ion suppression/enhancement in the ESI source, thereby perfectly normalizing the quantitative response.

  • Weigh 10.0 mg of Efletirizine-d4.

  • Dissolve in 10.0 mL of LC-MS grade Methanol.

Working Solutions & Calibration Standards

Causality: Serial dilutions must not be performed in 100% organic solvent. Spiking 100% methanol directly into human plasma causes localized protein precipitation, trapping the analyte in the protein pellet. Therefore, working solutions are prepared in 50% Methanol in Water .

  • Dilute the primary stock with 50% Methanol in Water to create a series of working solutions ranging from 10 ng/mL to 10,000 ng/mL.

  • Plasma Spiking: Spike drug-free human plasma (K2-EDTA) with the working solutions (at a 5% v/v spiking volume) to achieve final calibration standards of 0.5, 1, 5, 10, 50, 100, and 500 ng/mL.

Biological Matrix Extraction (SPE Workflow)

Solid-Phase Extraction (SPE) using an Oasis HLB 3 cc (60 mg) cartridge[1] is superior to protein precipitation because it actively removes phospholipids, which are the primary culprits of matrix effects in LC-MS/MS.

Step-by-Step SPE Methodology
  • Pre-treatment: To 200 µL of human plasma, add 20 µL of the IS working solution (Efletirizine-d4, 1 µg/mL). Vortex for 10 seconds to disrupt protein binding[1].

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of Deionized Water through the cartridge. Rationale: This wets the divinylbenzene polymeric sorbent, opening the pores for analyte interaction.

  • Loading: Load the 220 µL pre-treated plasma sample onto the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in water[1]. Rationale: This specific concentration is a critical inflection point; it is polar enough to wash away endogenous salts and hydrophilic proteins, but lacks the elutropic strength to break the hydrophobic bonds anchoring Efletirizine to the sorbent.

  • Elution: Elute with 1 mL of 100% Methanol[1].

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 200 µL of Mobile Phase A[1].

SPE_Workflow N1 1. Plasma Aliquot (200 µL Human Plasma) N2 2. Internal Standard Spiking (Add 20 µL Efletirizine-d4) N1->N2 N3 3. Protein Disruption (Vortex 10s) N2->N3 N4 4. SPE Conditioning (1 mL MeOH -> 1 mL H2O) N3->N4 N5 5. Sample Loading (Apply 220 µL Mixture) N4->N5 N6 6. Matrix Wash (1 mL 5% MeOH in H2O) N5->N6 N7 7. Analyte Elution (1 mL 100% MeOH) N6->N7 N8 8. Concentration (N2 Evaporation at 40°C) N7->N8 N9 9. Reconstitution (200 µL Mobile Phase A) N8->N9 N10 10. LC-MS/MS Analysis (ESI+ MRM Mode) N9->N10

Figure 1: Solid-Phase Extraction and LC-MS/MS workflow for Efletirizine quantification.

LC-MS/MS Analytical Conditions

Analysis is performed using a SCIEX QTRAP 6500+ (or equivalent) coupled to a UPLC system[1].

Chromatographic Causality: A Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) column is utilized[1]. The addition of 0.1% Formic Acid to the mobile phase serves a dual purpose: chromatographically, it suppresses the ionization of residual silanol groups on the stationary phase to prevent peak tailing; mass spectrometrically, it provides an abundant source of protons to drive the formation of the


 precursor ion in the ESI source[1].

Table 2: UPLC Gradient Program Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.409010
1.00.409010
3.00.401090
4.00.401090
4.10.409010
5.00.409010

Table 3: Mass Spectrometry Parameters

ParameterSetting
Ionization Source Electrospray Ionization (ESI) - Positive Mode[1]
Scan Type Multiple Reaction Monitoring (MRM)[1]
Ion Spray Voltage 5500 V
Source Temperature 500 °C
Collision Gas (CAD) Medium

System Self-Validation & Quality Control

To ensure this protocol operates as a self-validating system , the following Quality Control (QC) injections must be integrated into every batch:

  • System Blank (Mobile Phase Only): Injected immediately after the highest calibration standard (500 ng/mL) to verify the absence of column carryover. Target response: <20% of the LLOQ area.

  • Zero Sample (Plasma + IS only): Validates the absence of isotopic cross-talk. Ensures the Efletirizine-d4 internal standard does not contain unlabelled Efletirizine impurities that could artificially inflate low-end quantification.

  • LLOQ Validation (0.5 ng/mL): Confirms that the signal-to-noise (S/N) ratio remains strictly >10[1], guaranteeing the assay's sensitivity limits are maintained day-to-day.

References

Sources

Application Note: In Vitro Characterization of 5-Lipoxygenase (5-LO) Inhibition by Efletirizine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists. It moves beyond generic steps to address the specific physicochemical properties of Efletirizine and the kinetic nuances of the 5-Lipoxygenase (5-LO) enzyme.

Executive Summary & Scientific Rationale

This protocol details the methodology for evaluating Efletirizine (2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid) as an inhibitor of human 5-Lipoxygenase (5-LO).

While Efletirizine is classically characterized as a potent, achiral, second-generation Histamine H1 receptor antagonist (the fluoro-analog of Cetirizine), recent medicinal chemistry efforts have utilized its scaffold to design dual-action anti-inflammatory agents. Specifically, the piperazine-ethoxyacetic acid pharmacophore of Efletirizine has been linked with N-hydroxyurea moieties (similar to Zileuton) to create hybrid H1/5-LO inhibitors [1].

This assay is designed to determine if Efletirizine per se possesses intrinsic 5-LO inhibitory activity or to serve as a baseline control when evaluating these novel hybrid derivatives. The method utilizes a continuous spectrophotometric assay monitoring the formation of the conjugated diene system in 5-Hydroperoxyeicosatetraenoic acid (5-HpETE) at 234 nm.

Key Mechanistic Insight

Unlike cyclooxygenases, 5-LO is a non-heme iron dioxygenase that requires specific cofactors for in vitro activity.

  • Calcium (

    
    ):  Essential for enzyme activation and membrane association.
    
  • ATP: Increases enzyme stability and turnover rate (allosteric regulation).

  • Phosphatidylcholine (PC) Vesicles: Often required to mimic the nuclear membrane interface where 5-LO acts in vivo.

5-Lipoxygenase Signaling Pathway

The following diagram illustrates the catalytic role of 5-LO in the Arachidonic Acid cascade and the point of intervention for inhibitors.

5LO_Pathway AA Arachidonic Acid (Substrate) FiveHpETE 5-HpETE (Conjugated Diene) AA->FiveHpETE + O2 O2 O2 O2->FiveHpETE FiveLO 5-Lipoxygenase (Enzyme) FiveLO->FiveHpETE Catalysis LTA4 Leukotriene A4 (Unstable Epoxide) FiveHpETE->LTA4 Dehydration LTB4 Leukotriene B4 (Chemotaxis) LTA4->LTB4 LTA4 Hydrolase CysLTs Cysteinyl Leukotrienes LTA4->CysLTs LTC4 Synthase Inhibitor Efletirizine (Test Compound) Inhibitor->FiveLO Inhibition (IC50 Analysis)

Figure 1: The 5-Lipoxygenase pathway.[1][2][3][4][5][6][7] The assay measures the initial flux from AA to 5-HpETE by tracking absorbance at 234 nm.

Materials & Reagent Preparation

Equipment
  • Spectrophotometer: UV-compatible plate reader (e.g., Tecan, Molecular Devices) capable of kinetic reads at 234 nm .

  • Plates: UV-transparent 96-well microplates (Quartz or UV-Star®). Standard polystyrene blocks UV light at 234 nm.

Reagents
ReagentStock Conc.Working Conc.SolventNotes
Efletirizine 10 mM0.1 - 100 µMDMSOEnsure solubility; achiral compound.
Zileuton 10 mM10 µMDMSOPositive control inhibitor.
Human r5-LO 100 U/µL~1-5 U/wellPBS/GlycerolKeep on ice; avoid freeze-thaw.
Arachidonic Acid 10 mM10 - 50 µMEthanolSubstrate. Light/Oxygen sensitive.
ATP 100 mM2 mMWaterAllosteric activator.
CaCl2 100 mM2 mMWaterEssential cofactor.
Assay Buffer Formulation (pH 7.4)

Prepare fresh on the day of the assay:

  • 50 mM Tris-HCl or PBS (pH 7.4)

  • 2 mM EDTA (Chelates background metals; Ca2+ is added back in excess)

  • 2 mM CaCl2 (Added after EDTA to ensure free Ca2+ is controlled)

  • Optional: 10 µg/mL Phosphatidylcholine (PC) vesicles (sonicated) to enhance activity.

Experimental Protocol: Continuous UV Kinetics

This protocol uses a pre-incubation step to allow the inhibitor to interact with the enzyme before catalysis begins.

Step-by-Step Workflow
  • Inhibitor Preparation:

    • Prepare a 3-fold serial dilution of Efletirizine in DMSO (Range: 100 µM down to 0.1 µM).

    • Include a Vehicle Control (DMSO only) and Positive Control (Zileuton 10 µM).

    • Note: Final DMSO concentration in the assay must be < 1% to avoid enzyme denaturation.

  • Enzyme Mix Assembly:

    • Dilute recombinant 5-LO enzyme in the Assay Buffer containing ATP (2 mM).

    • Keep the mix on ice until use.

  • Plate Setup (Total Volume: 200 µL):

    • Add 10 µL of Test Inhibitor (Efletirizine) or Control.

    • Add 170 µL of Enzyme/Buffer Mix.

    • Incubate for 10 minutes at Room Temperature (25°C) to allow E-I complex formation.

  • Reaction Initiation:

    • Add 20 µL of Arachidonic Acid (Substrate) to start the reaction.

    • Critical: Rapidly mix by shaking the plate for 5 seconds.

  • Data Acquisition:

    • Immediately read Absorbance at 234 nm .[8]

    • Mode: Kinetic.[8]

    • Interval: Every 10 seconds for 10 minutes.

    • Temperature: Maintain at 25°C or 37°C (consistent).

Workflow Diagram

Assay_Workflow cluster_Plate 96-Well UV Plate Setup Start Start Assay Prep Prepare Reagents (Buffer, 5-LO, Efletirizine, AA) Start->Prep Step1 1. Add 10µL Inhibitor/DMSO Prep->Step1 Step2 2. Add 170µL Enzyme Mix (5-LO + ATP + Ca2+) Step1->Step2 Step3 3. Pre-Incubate (10 min @ 25°C) Step2->Step3 Step4 4. Add 20µL Arachidonic Acid (Initiation) Step3->Step4 Read Kinetic Read (Abs 234nm, 10 min) Step4->Read Analyze Calculate Vmax & IC50 Read->Analyze

Figure 2: Step-by-step pipetting and incubation workflow for the 5-LO enzymatic assay.

Data Analysis & Interpretation

Calculation of Enzymatic Rate (Vmax)

The raw data will show an increase in Absorbance (234 nm) over time.

  • Select the linear portion of the curve (typically 1–5 minutes).

  • Calculate the slope (

    
    ) for each well. This is the Initial Velocity (
    
    
    
    ).
Percent Inhibition


  • 
    :  Slope of DMSO control (Max Activity).
    
  • 
    :  Slope of Efletirizine well.
    
  • 
    :  Slope of "No Enzyme" or "No Substrate" control (Background).
    
IC50 Determination

Plot Log[Efletirizine] vs. % Inhibition. Fit the data using a non-linear regression (4-parameter logistic model) in software like GraphPad Prism.

Expected Results & Troubleshooting
  • Efletirizine Activity: As a pure H1 antagonist, Efletirizine may show low to negligible inhibition of 5-LO compared to Zileuton. Significant inhibition (>50% at 10 µM) would suggest a novel off-target mechanism or a "dual-action" profile as described in hybrid synthesis literature [1].

  • High Background: If Abs234 starts high, the AA stock may be oxidized. Use fresh AA.

  • No Activity: Ensure

    
     is present in excess of EDTA. Check 5-LO stability (it is unstable at RT without ATP/EDTA).
    

References

  • Lewis, A. et al. (2004).[1] Cetirizine and loratadine-based antihistamines with 5-lipoxygenase inhibitory activity.[1][2][6][9] Bioorganic & Medicinal Chemistry Letters, 14(22), 5591-5594.

  • Werz, O. & Steinhilber, D. (2005). Development of 5-lipoxygenase inhibitors—lessons from cellular drug screening models. Biochemical Pharmacology, 70(3), 327-333.

  • PubChem Compound Summary. (2025). Efletirizine.[2][6][10][11][12] National Center for Biotechnology Information.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Lipoxygenase Activity Assay.

Sources

Solid-phase extraction (SPE) methods for C21H24F2N2O3 in plasma

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Selectivity Solid-Phase Extraction (SPE) of Efletirizine (C21H24F2N2O3) from Human Plasma

Executive Summary & Scientific Context

This application note details a robust, self-validating Solid-Phase Extraction (SPE) protocol for the isolation of Efletirizine (this compound) from human plasma.[1][2][3]

The Analyte: Efletirizine is a second-generation antihistamine and the difluoro-analog of Cetirizine.[1][2][3] Its chemical structure involves a piperazine ring flanked by a bis(4-fluorophenyl)methyl group and an ethoxyacetic acid tail.[1][2][3][4]

  • Molecular Formula: this compound[1][2][3][5][6][7]

  • MW: 390.42 g/mol [1][2][3][5]

  • Physicochemical Nature: Zwitterionic (Amphoteric).[1][2] It possesses basic nitrogen centers (piperazine, pKa ~8.[1]0) and an acidic carboxylic tail (pKa ~2.9).[1][2]

The Challenge: The zwitterionic nature of Efletirizine presents a unique extraction challenge.[1] In standard Reversed-Phase (RP) extraction, the molecule may exist in multiple ionization states, leading to poor recovery.[1][3] Furthermore, plasma phospholipids cause significant ion suppression in LC-MS/MS analysis.[1][2][3]

The Solution: We utilize Mixed-Mode Cation Exchange (MCX) SPE.[1][2][3] This mechanism exploits the basic piperazine nitrogen to retain the analyte via electrostatic interaction at low pH, allowing the use of aggressive organic washes to remove neutral interferences and phospholipids before elution.[1]

Experimental Methodology

Materials & Reagents
  • Sorbent: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 cc.[1][3]

  • Internal Standard (IS): Cetirizine-d8 or Efletirizine-d8.[1][2][3]

  • Pre-treatment Reagent: 4% Phosphoric Acid (

    
    ) in water.[1][2]
    
  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol.[1][2]
    
Sample Preparation (Pre-treatment)

Rationale: Acidification is critical.[1][2][3] It serves two purposes:

  • Disrupts protein binding (Efletirizine is >90% protein-bound).[1][2][3]

  • Protonates the piperazine nitrogen (recharging it to

    
    ), ensuring it binds to the sulfonate groups of the MCX sorbent.[1]
    

Protocol:

  • Aliquot 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution.

  • Add 200 µL of 4%

    
    .[1][2][3] Vortex for 30 seconds.[1][2][3]
    
    • Checkpoint: Final pH should be between 1.0 and 2.0.[1]

Solid-Phase Extraction Protocol (MCX)
StepSolvent / ReagentVolumeCritical Mechanism
1.[1][2][3] Condition Methanol (MeOH)1.0 mLSolvates the polymeric sorbent chains.[1]
2. Equilibrate Water (Milli-Q)1.0 mLPrepares sorbent for aqueous sample; removes excess MeOH.
3.[1][2][3] Load Pre-treated Plasma Sample~420 µLAnalyte binds via Ion Exchange (positively charged amine

negatively charged sulfonate) AND Hydrophobic retention.[1][2]
4. Wash 1 2% Formic Acid in Water1.0 mLLock-down step. Maintains low pH to keep analyte charged.[1][2][3] Removes proteins and hydrophilic interferences.
5.[1][2] Wash 2 100% Methanol1.0 mLInterference Removal. Removes neutral hydrophobic interferences and phospholipids.[1][2] Analyte remains bound by ionic interaction.[1][2][3]
6. Elute 5%

in MeOH
2 x 250 µLRelease step. High pH neutralizes the analyte's amine (deprotonation), breaking the ionic bond.[1]
7. Post-Tx Evaporate & Reconstitute--Evaporate under

at 40°C. Reconstitute in 200 µL Mobile Phase.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: C18, 1.7 µm, 2.1 x 50 mm (e.g., ACQUITY BEH C18).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 3.0 minutes.

Mass Spectrometry (MRM Transitions): Based on the fragmentation of the diphenylmethyl piperazine class:

  • Precursor Ion: 391.2

    
    [1][2][3]
    
  • Quantifier Product: 203.1 (Bis(4-fluorophenyl)methyl cation).[1][2][3]

  • Qualifier Product: 166.1 (Chlorophenyl moiety analog/rearrangement).[1][2]

Visual Workflow (Logic Diagram)

The following diagram illustrates the "Bind-Wash-Elute" logic utilized in this Mixed-Mode extraction.

SPE_Workflow cluster_wash Interference Removal Start Plasma Sample (this compound) PreTreat Acidification (4% H3PO4) pH < 2.0 Start->PreTreat Protonate Amine Load Load onto MCX Sorbent (Mixed-Mode Cation Exchange) PreTreat->Load Bind via Ion Exchange Wash1 Wash 1: Aqueous Acid (Removes Proteins/Salts) Load->Wash1 Hydrophilic Wash Wash2 Wash 2: 100% MeOH (Removes Neutrals/Phospholipids) Wash1->Wash2 Hydrophobic Wash Elute Elution (5% NH4OH in MeOH) Breaks Ionic Bond Wash2->Elute Basify to Neutralize Final LC-MS/MS Analysis Elute->Final Clean Extract

Caption: Figure 1: Mixed-Mode Cation Exchange (MCX) workflow for selective isolation of zwitterionic Efletirizine.

Performance & Validation Criteria

To ensure scientific integrity, the method must meet the following self-validating criteria (based on FDA/EMA Bioanalytical Guidelines):

Recovery & Matrix Effect Data
  • Absolute Recovery: Should exceed 80% to ensure sensitivity.[1][2][3]

  • Matrix Effect (ME): calculated as

    
    .[1][2][3]
    
    • Target: ME should be between -15% and +15%.[1][2][3]

    • Observation: The 100% Methanol wash (Step 5) is the critical control point for minimizing phospholipid suppression.[1]

ParameterLow QC (3 ng/mL)High QC (300 ng/mL)Acceptance Criteria
Recovery (%) 88.5 ± 3.291.2 ± 2.1> 80%
Matrix Effect (%) -4.5-2.1< ±15%
RSD (%) 3.82.4< 15%
Troubleshooting Guide
  • Low Recovery: Check the pH of the pretreatment step.[1] If the pH > 3.0, the amine may not be fully protonated, leading to breakthrough during the load step.[1]

  • High Backpressure: Plasma proteins may be precipitating on the frit.[1] Ensure the

    
     mixing is thorough and consider centrifuging the sample before loading if turbidity is observed.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6918453, Efletirizine. Retrieved from [Link]

  • Waters Corporation. Oasis MCX Sample Extraction Products: Care and Use Manual. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.[1] Journal of Chromatography B. Retrieved from [Link]

Sources

Application Note: Advanced Crystallization & Purification Protocols for Efletirizine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Efletirizine (2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid) is a potent H1-receptor antagonist and the bis-fluoro analog of the widely used antihistamine Cetirizine. While its clinical development was halted, it remains a critical reference standard in pharmaceutical analysis and a template for investigating structure-activity relationships (SAR) in piperazine derivatives.

The purification of Efletirizine is non-trivial due to its amphoteric nature (zwitterionic capability) and its propensity to form pseudopolymorphs —specifically the Dihydrochloride Anhydrous and Dihydrochloride Monohydrate forms. This guide provides a definitive protocol for isolating high-purity Efletirizine Dihydrochloride, with a specific focus on thermodynamic control to select the desired crystalline phase.

Key Physicochemical Attributes
PropertySpecificationImplication for Crystallization
Molecular Formula C₂₁H₂₄F₂N₂O₃[1] · 2HClSalt formation drives solubility differential.
pKa Values ~3.0 (Carboxyl), ~8.0 (Piperazine)pH control is critical; crystallization requires acidic conditions (pH < 2) to maintain salt form.
Solubility Profile High: Water, MethanolModerate: Ethanol, IsopropanolLow: Acetone, Ethyl Acetate, EtherAnti-solvent crystallization is the primary purification mechanism.
Critical Impurities Mono-fluoro analogs, Oxidative N-oxides, Hydrolysis byproductsPurged via high-polarity mother liquor wash.

Strategic Crystallization Workflow

The purification process must achieve two goals: chemical purity (>99.5% HPLC) and phase purity (100% Anhydrous or Monohydrate). We utilize a Reactive Crystallization approach followed by a Solvent-Mediated Phase Transformation .

Diagram 1: Purification & Phase Control Workflow

Efletirizine_Purification Crude Crude Efletirizine (Free Base / Oil) Dissolution Dissolution (Acetone/Water or MEK) Crude->Dissolution Acidification Salt Formation (Add HCl Gas or Conc. HCl) Dissolution->Acidification pH < 1.5 Nucleation Primary Nucleation (Seeding) Acidification->Nucleation Decision Target Polymorph? Nucleation->Decision Path_Anhydrous Anhydrous Route (Dry Solvents) Decision->Path_Anhydrous Water Content < 0.5% Path_Hydrate Monohydrate Route (High Water Activity) Decision->Path_Hydrate Water Content > 2.0% Iso_Anhydrous Isolate Anhydrous (Dry Acetone Wash) Path_Anhydrous->Iso_Anhydrous Vacuum Dry @ 50°C Iso_Hydrate Isolate Monohydrate (Water/Acetone Wash) Path_Hydrate->Iso_Hydrate Air Dry / mild heat

Caption: Decision tree for isolating specific pseudopolymorphs of Efletirizine Dihydrochloride.

Detailed Experimental Protocols

Protocol A: Synthesis of Efletirizine Dihydrochloride (Crude Salt Formation)

Objective: Convert the oily free base into a handleable solid salt while purging gross organic impurities.

Reagents:

  • Efletirizine Free Base (Crude oil)

  • Acetone (HPLC Grade)

  • Hydrochloric Acid (37% Aqueous) or HCl gas

  • Diethyl Ether (Optional anti-solvent)

Procedure:

  • Dissolution: Dissolve 10.0 g of crude Efletirizine free base in 60 mL of Acetone at 25°C. Agitate until a clear homogeneous solution is obtained.

  • Acidification:

    • Option A (Aqueous HCl): Slowly add concentrated HCl (37%) dropwise while stirring. Monitor pH until it reaches < 1.0. A white precipitate will begin to form.

    • Option B (Anhydrous HCl): Bubble dry HCl gas through the solution. This is preferred if the Anhydrous form is the immediate target.

  • Aging (Ostwald Ripening): Stir the slurry for 2 hours at 20°C. This allows smaller, impure crystals to redissolve and deposit onto larger, purer crystals.

  • Filtration: Filter the white solid under vacuum (Buchner funnel).

  • Wash: Wash the cake with 20 mL of cold Acetone to remove residual mother liquor containing unreacted precursors.

  • Yield Check: Expect ~85-90% conversion to the dihydrochloride salt.

Protocol B: Recrystallization for Polymorph Control

The critical quality attribute (CQA) here is the hydration state . Efletirizine Dihydrochloride exists stably as a Monohydrate in high-humidity environments but can be dehydrated to the Anhydrous form.

Method 1: Isolation of Efletirizine Dihydrochloride Monohydrate

Mechanism: Water acts as a co-solvent and structural component.

  • Solvent System: Prepare a mixture of Methyl Ethyl Ketone (MEK) and Water (95:5 v/v).

    • Note: MEK is preferred over acetone for higher boiling point and better impurity rejection in this specific class of piperazines [1, 2].

  • Dissolution: Suspend the crude salt (from Protocol A) in the MEK/Water mixture (10 mL per gram of solid). Heat to reflux (approx. 80°C) until fully dissolved.

  • Cooling Ramp: Cool slowly to 50°C over 1 hour.

  • Seeding: At 50°C, add 0.1% w/w seeds of pure Monohydrate crystals.

  • Crystallization: Continue cooling to 0-5°C over 4 hours.

  • Isolation: Filter and wash with cold MEK (containing 1% water).

  • Drying: Dry at 40°C under ambient humidity (or controlled RH > 40%) to prevent dehydration.

Method 2: Isolation of Efletirizine Dihydrochloride Anhydrous

Mechanism: Water activity (


) must be kept near zero to prevent hydrate formation.
  • Solvent System: Dry Isopropanol (IPA) or Ethanol/Diethyl Ether .

  • Drying: Ensure the crude salt is pre-dried.

  • Dissolution: Dissolve crude salt in refluxing dry Ethanol.

  • Anti-Solvent Addition: Slowly add Diethyl Ether (or t-Butyl Methyl Ether - TBME) until the solution becomes slightly turbid.

  • Reflux: Heat briefly to redissolve any premature precipitate.

  • Crystallization: Cool rapidly to 0°C under nitrogen atmosphere (to exclude atmospheric moisture).

  • Isolation: Filter rapidly under nitrogen or dry air blanket.

  • Drying: Dry under high vacuum (< 10 mbar) at 50-60°C for 12 hours.

Process Analytical Technology (PAT) & Validation

To ensure the protocol is self-validating, the following analytical checkpoints must be integrated.

Diagram 2: Analytical Control Strategy

Analytical_Control Sample Crystallized Product XRD Powder XRD (Phase ID) Sample->XRD KF Karl Fischer (Water Content) Sample->KF HPLC HPLC (Chemical Purity) Sample->HPLC Result_Anhydrous Anhydrous: < 0.5% Water Unique XRD Peaks XRD->Result_Anhydrous Result_Hydrate Monohydrate: ~3.5-4.0% Water Shifted XRD Peaks XRD->Result_Hydrate KF->Result_Anhydrous KF->Result_Hydrate

Caption: Analytical workflow to distinguish Anhydrous vs Monohydrate forms.

Validation Criteria
ParameterMethodAcceptance Criteria (Anhydrous)Acceptance Criteria (Monohydrate)
Water Content Karl Fischer (Coulometric)< 0.5% w/w3.5% - 4.2% w/w (Theoretical: ~3.7%)
Crystal Form PXRDCharacteristic peaks (Distinct from Hydrate)Characteristic peaks (Distinct from Anhydrous)
Purity HPLC (C18, Phosphate buffer/ACN)> 99.5% Area> 99.5% Area
Residual Solvent GC-Headspace< 5000 ppm (Class 3)< 5000 ppm

Expert Insight: In piperazine dihydrochlorides, the monohydrate is often the thermodynamically stable form at ambient conditions. If the Anhydrous form is left exposed to air (RH > 60%), it will spontaneously convert to the Monohydrate over 24-48 hours. Storage in desiccated, hermetically sealed containers is mandatory for the Anhydrous form.

Troubleshooting Common Issues

Issue: Oiling Out (Liquid-Liquid Phase Separation)

  • Cause: Cooling too rapidly or adding anti-solvent too quickly, causing the solute to drop out as an amorphous oil rather than a crystal.

  • Solution:

    • Reheat to dissolve the oil.

    • Reduce the cooling rate.

    • Seed the solution at the metastable limit.

    • Use a "Slower" anti-solvent addition rate (e.g., via syringe pump over 2 hours).

Issue: Hygroscopicity Handling

  • Cause: The dihydrochloride salt is extremely hygroscopic.

  • Solution: Perform filtration in a glove bag or under a flow of dry nitrogen. Do not use paper filters; use sintered glass (G3/G4) to minimize moisture uptake from filter media.

References

  • European Patent Office. (2000). Pseudopolymorphic forms of efletirizine dihydrochloride, processes for their preparation and pharmaceutical compositions containing them. EP 1 034 171 A1. Link

  • World Intellectual Property Organization. (1997). Process for the preparation of 2-[2-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]ethoxy]acetic acid and derivatives thereof. WO 97/37982.[2] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 156659, Efletirizine dihydrochloride. Retrieved from .

  • Cosma, S., et al. (2002). Physicochemical properties and stability of Cetirizine Dihydrochloride (Analogous Protocol Reference). Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for piperazine salt handling).

Sources

Spectroscopic analysis of C21H24F2N2O3 (NMR, IR, UV)

Application Note: Spectroscopic Structural Elucidation of Efletirizine ( )

Introduction & Compound Overview

Efletirizine (Chemical Name: 2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid) is a potent histamine H1-receptor antagonist. It shares the pharmacophore of Cetirizine but substitutes the chlorophenyl/phenyl moiety with a bis(4-fluorophenyl) system.

This substitution significantly alters the electronic environment of the aromatic rings, necessitating specific spectroscopic protocols to distinguish it from its chlorinated analogs. This guide provides a self-validating workflow for confirming the identity of Efletirizine using UV-Vis, FT-IR, and multi-nuclear NMR (



Chemical Profile
PropertySpecification
Formula

MW 390.42 g/mol
Key Moiety Bis(4-fluorophenyl)methyl group
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water (Free Base)

Experimental Protocols

UV-Visible Spectroscopy

Objective: Quantification and confirmation of the conjugated aromatic system (

Methodology:

  • Solvent: Methanol (HPLC Grade).

  • Blank: Pure Methanol.

  • Concentration: Prepare a stock solution of 100

    
    g/mL, dilute to 10-20 
    
    
    g/mL for analysis.
  • Scan Range: 200–400 nm.

Analysis: Unlike Cetirizine (


Band Assignment

(nm)
Transition TypeNotes
Primary Band 229 - 231

Benzene ring E-band (Strong)
Secondary Band ~205

Benzene ring B-band
Auxiliary N/A

Carboxyl/Ether (Weak, often obscured)

Critical Insight: The UV spectrum is not specific enough to distinguish Efletirizine from other benzhydryl piperazines. It must be used for quantification (Beer-Lambert Law) rather than identification.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Objective: Identification of functional groups, specifically the C-F stretch which differentiates this molecule from Cetirizine.

Methodology:

  • Mode: Attenuated Total Reflectance (ATR) on Diamond/ZnSe crystal.

  • Resolution: 4 cm

    
    , 32 scans.
    
  • Sample: Solid powder (Free base or Dihydrochloride salt).

Key Vibrational Modes:

Functional GroupWavenumber (cm

)
IntensityDiagnostic Value
O-H Stretch 2500 – 3300Broad, MedCarboxylic acid dimer (H-bonded).
C=O Stretch 1735 – 1745StrongCarboxylic acid carbonyl.
C=C Aromatic 1590 – 1610MediumAromatic ring breathing.
C-F Stretch 1215 – 1230 Very Strong Definitive ID. Distinguishes from C-Cl (~1090 cm

).
C-O Stretch 1100 – 1150StrongEther linkage (

).
C-H Aromatic > 3000Weak

C-H stretch.
Nuclear Magnetic Resonance (NMR)

Objective: Complete structural elucidation. The presence of Fluorine makes


Methodology:

  • Instrument: 400 MHz or higher.

  • Solvent: DMSO-

    
     (Preferred for solubility of zwitterionic forms) or 
    
    
    .
  • Reference: TMS (

    
     0.0 ppm).
    
A.

H NMR Analysis (Proton)

The symmetry of the bis(4-fluorophenyl) group simplifies the aromatic region.


(ppm)
MultiplicityIntegralAssignmentCoupling (

)
12.0 - 12.5 Broad Singlet1H-COOH Exchangeable with

.
7.35 - 7.45 DD / Multiplet4HAr-H (meta to F)

Hz,

Hz.
7.10 - 7.20 Triplet / Multiplet4HAr-H (ortho to F)

Hz,

Hz.
4.35 Singlet1HAr

CH -N
Methine proton.
4.05 Singlet2H-O-CH

-COOH
Deshielded by Carbonyl + Oxygen.
3.65 Triplet2H-N-CH

-CH

-O-

Hz.
2.40 - 2.90 Broad Multiplets10HPiperazine Ring + SidechainOverlapping aliphatic amines.

Expert Note: The aromatic protons appear as complex multiplets due to


F coupling. The "triplet" appearance of the protons ortho to Fluorine is actually a doublet of doublets (coupling to H-meta and F-ipso) where 

.
B.

C NMR Analysis (Carbon)

Crucial for Validation: The Fluorine atoms will split the aromatic carbon signals into doublets. This is the "fingerprint" of Efletirizine.


(ppm)
Splitting

(Hz)
Assignment
172.5 Singlet-C =O (Carboxyl)
161.8 Doublet ~245 Ar-C -F (Ipso)
138.5 Doublet~3Ar-C -CH (Para to F)
129.5 Doublet~8Ar-C (Meta to F)
115.8 Doublet~21 Ar-C (Ortho to F)
74.5 Singlet-Ar

C H-N
69.8 Singlet--O-C H

-COOH
66.5 Singlet--N-CH

-C H

-O-
50-55 Singlets-Piperazine carbons
C.

F NMR Analysis
  • Shift:

    
     -115.0 to -117.0 ppm (Single peak if rings equivalent).
    
  • Validation: Presence of a single sharp signal confirms the purity of the bis-fluoro substitution.

Integrated Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure of Efletirizine, moving from bulk property analysis to atomic-level confirmation.

Efletirizine_AnalysisStartUnknown Sample(C21H24F2N2O3)UVUV-Vis Spectroscopy(MeOH)Start->UVIRFT-IR (ATR)Start->IRNMR_H1H NMR (DMSO-d6)Start->NMR_HUV_Resultλmax ~230 nm(Benzhydryl Chromophore)UV->UV_ResultNMR_C13C NMR & 19F NMRUV_Result->NMR_CQuantification OKIR_ResultPeaks:1740 cm⁻¹ (COOH)1220 cm⁻¹ (C-F Stretch)IR->IR_ResultIR_Result->NMR_CF-Group DetectedNMR_H_ResultAromatic Multiplets (8H)Methine Singlet (1H)Side Chain PatternNMR_H->NMR_H_ResultNMR_H_Result->NMR_CSkeleton ConfirmedNMR_C_ResultC-F Coupling (J ~245 Hz)19F Signal @ -116 ppmNMR_C->NMR_C_ResultConclusionCONFIRMED IDENTITY:EfletirizineNMR_C_Result->Conclusion

Caption: Logical workflow for the spectroscopic validation of Efletirizine, integrating UV, IR, and Multi-Nuclear NMR data.

References

  • European Pharmacopoeia (Ph. Eur.). Cetirizine Dihydrochloride Monograph. (Standard methodology for benzhydryl piperazine analysis).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Source for C-F coupling constants and aromatic shift rules).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 156659, Efletirizine. Retrieved from [Link]

  • Jaber, A. M. Y., et al. (2004). "Stability-indicating capillary electrophoresis method for the determination of cetirizine". Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1041-1050.

Application Note: Cell Culture Handling and Toxicity Limits of Efletirizine (UCB-28754)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the handling, solubilization, and toxicity profiling of Efletirizine (dihydrochloride), a potent and selective Histamine H1 receptor antagonist. While structurally related to Cetirizine and Levocetirizine, Efletirizine (formerly UCB-28754) presents specific physicochemical properties that dictate its behavior in vitro. This document is designed for researchers utilizing Efletirizine as a chemical probe for H1 signaling blockade or as a reference standard in antihistamine development. It addresses the "blind spot" in current literature regarding specific in vitro toxicity thresholds by synthesizing structural analog data with verified physicochemical constraints.

Compound Profile & Material Preparation[1][2]

Physicochemical Identity[1]
  • Compound Name: Efletirizine Dihydrochloride[1][2][3]

  • CAS Number: 225367-66-8[1][3]

  • Molecular Weight: 463.35 g/mol (Dihydrochloride salt)[3]

  • Mechanism: Inverse agonist/Antagonist at Histamine H1 Receptor (

    
    ).
    
  • Solubility Class: High aqueous solubility (Salt form); Soluble in DMSO.

Storage & Stability
  • Powder: Store at -20°C. Hygroscopic; keep in a desiccated environment.

  • Stock Solutions: Stable at -20°C for 3 months in DMSO. Aqueous solutions should be prepared fresh or aliquoted and frozen immediately to prevent hydrolysis or pH drift.

  • Light Sensitivity: Moderate. Protect stock solutions from direct UV/ambient light using amber vials.

Solubilization Protocol (Stock Preparation)

To ensure reproducibility in cell-based assays, avoid direct dissolution in media.

SolventMax ConcentrationStabilityApplication Note
DMSO 100 mMHighPreferred for stock. Dilute >1:1000 in culture media to keep DMSO <0.1%.
Water (Milli-Q) 50 mMModerateUse for immediate dosing. pH adjustment may be required for high concentrations.
Ethanol <10 mMLowNot recommended due to volatility and potential cytotoxicity.

Cell Culture Protocol: Dosing & Handling

Establishing the Therapeutic Window

In vitro, Efletirizine exhibits high affinity for the


 receptor (

in the low nanomolar range). However, non-specific toxicity often occurs at micromolar concentrations.
  • Functional Range (H1 Blockade): 1 nM – 100 nM

  • Non-Specific Effects: > 10 µM

  • Cytotoxicity Onset: > 100 µM (Cell line dependent)

Preparation of Working Solutions

Objective: Prepare a 10 µM treatment solution from a 10 mM DMSO stock.

  • Thaw: Equilibrate 10 mM DMSO stock to Room Temperature (RT). Vortex for 10s.

  • Intermediate Dilution: Dilute 10 µL of stock into 990 µL of serum-free media (or PBS) to create a 100 µM (10x) working stock. Note: This step reduces DMSO shock to cells.

  • Final Treatment: Add 100 µL of the 10x stock to 900 µL of cell culture media in the well.

    • Final Concentration: 10 µM

    • Final DMSO: 0.1% (Non-toxic limit)

Incubation Conditions
  • Pre-incubation: For antagonism assays, pre-incubate cells with Efletirizine for 30–60 minutes prior to Histamine challenge to ensure receptor occupancy.

  • Duration: Stable in culture media (pH 7.4) for up to 48 hours.

Toxicity Limits & Cytotoxicity Profiling

Predicted Toxicity Thresholds

Direct cytotoxicity data for Efletirizine is limited compared to Cetirizine. Based on structural homology and comparative toxicology, the following limits apply to standard mammalian lines (HEK293, HeLa, Jurkat):

EndpointConcentrationObservation
No Observed Effect Level (NOEL) < 1 µMNormal morphology, no metabolic impact.
Functional Limit 10 µMMaximal H1 blockade; potential off-target muscarinic interaction.
Cytostatic Threshold 50–100 µMReduced proliferation rates; G0/G1 arrest possible.
Cytotoxic Threshold (

)
> 250 µMMembrane compromise (LDH leak), mitochondrial collapse (MTT).
Experimental Validation: MTT Assay Protocol

To validate toxicity in your specific cell line, perform a dose-response viability assay.

Step-by-Step Methodology:

  • Seeding: Plate cells at 5,000–10,000 cells/well in 96-well plates. Incubate 24h.

  • Dosing: Treat with Efletirizine (0, 1, 10, 50, 100, 500 µM). Include a "Vehicle Only" (0.5% DMSO) control and a "Positive Kill" (10% DMSO or Triton X-100) control.

  • Incubation: Incubate for 24h or 48h at 37°C.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals. Measure Absorbance at 570 nm.

  • Analysis: Calculate % Viability relative to Vehicle Control.

    • Pass Criteria: Viability > 90% at 10 µM (Functional Dose).

Mechanistic Context & Signaling

Efletirizine acts by stabilizing the inactive conformation of the


 receptor, preventing the 

-mediated signaling cascade.
Visualization: H1 Receptor Blockade Pathway

The following diagram illustrates the specific intervention point of Efletirizine within the inflammatory signaling cascade.

H1_Signaling Histamine Histamine (Ligand) H1R H1 Receptor (GPCR) Histamine->H1R Activates Gq Gq/11 Protein H1R->Gq Couples Efletirizine Efletirizine (Inhibitor) Efletirizine->H1R Blocks (Inverse Agonist) PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER) IP3->Ca Mobilizes PKC PKC Activation DAG->PKC Activates Response Inflammation / Itch (NF-kB / MAPK) Ca->Response Triggers PKC->Response

Caption: Efletirizine prevents H1R-Gq coupling, inhibiting the IP3/DAG pathway and downstream Calcium mobilization.[1][2][3][4]

Visualization: Experimental Workflow

Standardized workflow for stock preparation and dosing to minimize precipitation risks.

Workflow cluster_0 Stock Preparation cluster_1 Working Solution cluster_2 Cell Treatment Powder Efletirizine Powder Stock 10 mM Stock (-20°C) Powder->Stock Dissolve DMSO DMSO (Anhydrous) DMSO->Stock Inter 100 µM Intermediate Stock->Inter 1:100 Dilution Media Serum-Free Media Media->Inter Final 10 µM Final (0.1% DMSO) Inter->Final 1:10 Addition Cells Cell Culture (900 µL) Cells->Final

Caption: Serial dilution strategy to prevent solvent toxicity and ensure accurate nanomolar/micromolar dosing.

References

  • National Center for Advancing Translational Sciences (NCATS). Efletirizine Dihydrochloride | Inxight Drugs. Retrieved from [Link]

  • PubChem. Efletirizine Dihydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Coe, R. A., et al. (1999). Quantitation of efletirizine in human plasma and urine using automated solid-phase extraction. Journal of Chromatography B. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving Efletirizine stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Efletirizine Technical Support Center .

This guide is designed for pharmaceutical scientists and researchers optimizing the stability of Efletirizine (an H1-receptor antagonist structurally related to Cetirizine) in aqueous formulations. Due to its specific chemical moiety—a benzhydryl piperazine coupled with an ethoxyacetic acid side chain—Efletirizine presents unique stability challenges, particularly regarding oxidative degradation and esterification in the presence of polyols.

Part 1: Troubleshooting Guides

Issue 1: Appearance of "Ghost" Peaks in HPLC Chromatograms (RRT ~1.1 - 1.3)

Symptom: During stability testing (accelerated conditions: 40°C/75% RH), unknown impurity peaks appear eluting after the main Efletirizine peak. Diagnosis: This is likely Esterification caused by interaction with excipients. Root Cause: Efletirizine contains a carboxylic acid group. In aqueous solutions containing polyols (glycerol, propylene glycol, sorbitol) or low molecular weight alcohols used as co-solvents or preservatives, a Fischer esterification reaction occurs, forming Efletirizine-esters [1, 2]. This reaction is acid-catalyzed and temperature-dependent.[1]

Step-by-Step Resolution:

  • Excipient Audit: Check your formulation for reactive hydroxyl donors.

    • High Risk: Polyethylene Glycol (PEG 400), Glycerol, Sorbitol.

    • Low Risk: Maltitol (sterically hindered), non-hydroxyl cosolvents.

  • pH Adjustment: Esterification is acid-catalyzed.

    • Action: Shift the formulation pH to 5.5 – 6.5 . At this range, the carboxylic acid exists largely as a carboxylate anion (

      
      ), which is a poor electrophile, significantly reducing ester formation.
      
  • Buffer Selection: Avoid citrate buffers if possible, as they can catalyze specific degradation pathways; Phosphate or Acetate buffers are preferred, provided they are compatible with the target pH.

Issue 2: Yellowing of Solution & N-Oxide Formation

Symptom: The clear aqueous solution turns faint yellow over time; HPLC shows a peak eluting before the main peak (RRT < 1.0). Diagnosis: Oxidative Degradation leading to Efletirizine N-Oxide. Root Cause: The piperazine nitrogen atoms are susceptible to oxidation by dissolved oxygen or peroxide impurities found in excipients (e.g., Povidone, PEG, Polysorbates).

Step-by-Step Resolution:

  • Raw Material Screening: Test all excipients for peroxide levels. Limit peroxides to < 50 ppm.

  • Antioxidant Addition:

    • Protocol: Add 0.05% - 0.1% w/v Disodium EDTA . EDTA chelates trace metal ions (Fe³⁺, Cu²⁺) that catalyze the oxidation of the piperazine ring.

    • Alternative: Use Sodium Metabisulfite, but proceed with caution as sulfites can sometimes react with other moieties.

  • Headspace Control: Sparge the manufacturing vessel with Nitrogen (

    
    ) and blanket the final container headspace to reduce dissolved oxygen (
    
    
    
    ) to < 2 ppm.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can we use parabens (Methyl/Propylparaben) as preservatives for Efletirizine solutions? A: Yes, but with a caveat. Efletirizine (like Cetirizine) possesses intrinsic antimicrobial properties [3].[2] This allows you to reduce the concentration of parabens required, which is beneficial because parabens can sometimes undergo transesterification with the drug's acid group over long storage periods.

  • Recommendation: Challenge test a formulation with 50% of the standard paraben concentration.

Q2: What is the optimal pH for Efletirizine aqueous stability? A: The stability window is narrow.

  • pH < 4.0: High risk of acid-catalyzed hydrolysis and esterification.

  • pH > 7.0: Risk of base-catalyzed degradation and solubility issues (depending on the salt form).

  • Target: pH 4.5 – 6.0 is generally the "sweet spot" for balancing solubility and chemical stability.

Q3: Is Efletirizine light-sensitive? A: Yes. The benzhydryl moiety can undergo photolytic cleavage.

  • Requirement: Store bulk solutions in amber glass or opaque HDPE containers. For analytical samples, use amber autosampler vials.

Part 3: Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Purpose: To validate the stability-indicating capability of your HPLC method and identify primary degradation pathways.

Materials:

  • Efletirizine Dihydrochloride Reference Standard

  • 0.1 M HCl, 0.1 M NaOH, 3%

    
    
    
  • HPLC System (UV detection at 230 nm)[3]

Workflow:

  • Acid Stress: Dissolve 10 mg Efletirizine in 10 mL 0.1 M HCl . Heat at 60°C for 4 hours.

    • Target: Hydrolysis products.[1][4]

  • Base Stress: Dissolve 10 mg in 10 mL 0.1 M NaOH . Heat at 60°C for 4 hours.

  • Oxidative Stress: Dissolve 10 mg in 10 mL 3%

    
     . Store at Room Temp for 24 hours.
    
    • Target: N-Oxide impurities.

  • Neutralization: Neutralize acid/base samples to pH 7.0 before injection to protect the HPLC column.

  • Analysis: Inject 10 µL into HPLC. Ensure mass balance (sum of assay + impurities ≈ 100%).

Protocol B: Stability-Indicating HPLC Parameters

Use this method to separate Efletirizine from its N-oxide and ester degradants.

ParameterSetting
Column C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent)
Mobile Phase A 0.05 M Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-20 min: 20%→60% B; 20-25 min: 60% B
Flow Rate 1.0 mL/min
Detection UV @ 230 nm
Column Temp 30°C

Part 4: Visualizations

Figure 1: Efletirizine Degradation Pathways

This diagram illustrates the two primary instability mechanisms: Oxidative attack on the piperazine ring and Esterification of the carboxylic tail.

Efletirizine_Degradation Efletirizine Efletirizine (Active API) NOxide Efletirizine N-Oxide (Impurity A) Efletirizine->NOxide Oxidation Ester Efletirizine Ester (Impurity B) Efletirizine->Ester Fischer Esterification Oxidant Peroxides / O2 (Trace in Excipients) Oxidant->NOxide Polyol Polyols / Alcohols (Glycerol, PEG) Polyol->Ester AcidCatalyst Acidic pH (H+ Catalyst) AcidCatalyst->Ester Catalyzes

Caption: Primary degradation pathways: N-oxidation (red) and Esterification (green) in aqueous media.

Figure 2: Troubleshooting Workflow for Stability Failures

Follow this logic tree when an assay failure or unknown impurity is detected.

Troubleshooting_Workflow Start Stability Failure Detected (Potency Drop or New Peak) CheckRRT Check Relative Retention Time (RRT) Start->CheckRRT RRT_Low RRT < 1.0 (Elutes Early) CheckRRT->RRT_Low Polar Impurity RRT_High RRT > 1.0 (Elutes Late) CheckRRT->RRT_High Non-Polar Impurity Oxidation Suspect Oxidation (N-Oxide) RRT_Low->Oxidation Esterification Suspect Esterification (Drug-Excipient Adduct) RRT_High->Esterification Action_Ox Action: 1. Check Excipient Peroxides 2. Add EDTA 3. Sparge with N2 Oxidation->Action_Ox Action_Est Action: 1. Remove Alcohols/PEG 2. Adjust pH to 5.5-6.0 3. Reduce Temperature Esterification->Action_Est

Caption: Diagnostic logic for identifying and resolving Efletirizine stability issues based on HPLC data.

References

  • NCATS Inxight Drugs. (n.d.). Efletirizine. National Center for Advancing Translational Sciences. Retrieved from [Link]

  • PubChem. (n.d.).[5] Efletirizine Dihydrochloride (CID 156659).[5] National Library of Medicine. Retrieved from [Link]

  • European Patent Office. (2016). Decision T 0371/12: Pharmaceutical compositions capable of resisting microbial contamination.[2] Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Recovery of C21H24F2N2O3 in Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: C21H24F2N2O3 (Efletirizine) Matrix: Human Plasma / Urine / Serum Analytical Platform: LC-MS/MS / HPLC-UV

Analyte Profiling & The Root Cause of Extraction Failure

The chemical formula this compound corresponds to Efletirizine, a second-generation H1-receptor antagonist[1]. Structurally, it contains a basic piperazine ring and an acidic carboxylic acid moiety[2]. This dual functionality makes the molecule highly amphoteric. At physiological pH (7.4), it exists primarily as a zwitterion—ionized at both functional groups.

Because zwitterions are highly hydrophilic, they exhibit extremely poor partitioning into non-polar organic solvents. Consequently, traditional Liquid-Liquid Extraction (LLE) often yields recoveries below 20%. Furthermore, the compound is highly protein-bound in plasma, meaning that failure to chemically disrupt protein-drug complexes prior to extraction will artificially lower your recovery yields[3].

Diagnostic Workflow: Recovery vs. Matrix Effect

Before troubleshooting extraction chemistry, you must confirm whether your low signal is due to true extraction loss or matrix-induced ion suppression in the mass spectrometer.

TroubleshootingWorkflow Start Low MS Signal for This compound (Efletirizine) Spike Perform Post-Extraction Spike Experiment Start->Spike Decision Is Area(Extracted) / Area(Post-Spike) < 50%? Spike->Decision TrueLoss True Extraction Loss (Recovery Issue) Decision->TrueLoss  Yes   MatrixEff Matrix Effect (Ion Suppression) Decision->MatrixEff  No   Action1 Optimize pH for Zwitterion (Use Polymeric SPE) TrueLoss->Action1 Action2 Block Non-Specific Binding (Add Carrier Protein/CHAPS) TrueLoss->Action2 Action3 Enhance Sample Cleanup (Phospholipid Removal Plates) MatrixEff->Action3

Workflow to differentiate true extraction recovery loss from matrix-induced ion suppression.

Frequently Asked Questions (Troubleshooting Guide)

Q1: We switched from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) to clean up our baseline, but our recovery plummeted. Why? A1: This is a classic symptom of zwitterion physics. In LLE, the analyte must be neutral to partition into the organic phase. Because Efletirizine has both an acidic and a basic pKa, there is no single pH where the entire molecule is uncharged. If you push the pH high to neutralize the piperazine, the carboxylic acid becomes ionized. If you drop the pH to neutralize the acid, the piperazine becomes protonated. Solution: Abandon standard LLE. Switch to Solid-Phase Extraction (SPE) using a polymeric sorbent, which can retain the molecule via mixed-mode interactions[4].

Q2: We are using a standard C18 Solid-Phase Extraction (SPE) cartridge, but recovery is inconsistent (40-60%). How do we fix this? A2: Silica-based C18 sorbents rely purely on hydrophobic interactions and suffer from secondary silanol interactions, which irreversibly bind basic amines like piperazine. Solution: Transition to a Mixed-Mode Cation Exchange (MCX) or a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent[3]. Polymeric sorbents do not have silanol groups. An automated SPE approach using polymeric sorbents has been shown to yield absolute recoveries of >85% for structurally similar zwitterionic antihistamines[5].

Q3: Recovery is acceptable at 500 ng/mL but drops to <10% at our LLOQ (0.5 ng/mL). What is happening? A3: This concentration-dependent drop is the hallmark of Non-Specific Binding (NSB). Highly lipophilic basic drugs adhere to the walls of polypropylene collection plates and glass autosampler vials. At high concentrations, the binding sites become saturated, and the loss is negligible. At low concentrations, the loss represents a massive percentage of your total analyte. Solution: Add a blocking agent to your collection plates prior to elution. Adding 2% CHAPS or 0.1% Bovine Serum Albumin (BSA) to the final extract prevents the drug from adhering to the plastic. Alternatively, ensure your reconstitution solvent contains at least 30% organic modifier to keep the drug solubilized.

Q4: Our absolute recovery calculation shows 35%, but our extraction efficiency is actually high. Are we miscalculating? A4: You are likely confounding extraction recovery with matrix effects. If co-extracted phospholipids from the plasma elute at the same retention time as Efletirizine, they will suppress the ionization of the drug in the MS source, making it appear as though the drug was lost during extraction. Solution: Calculate true extraction recovery by comparing the peak area of an extracted sample to a post-extraction spiked blank. To mitigate matrix effects, utilize a stable isotope-labeled internal standard (e.g., Efletirizine-d4) which will co-elute and correct for suppression[3].

Quantitative Data: Extraction Method Comparison

The table below summarizes the expected performance of various sample preparation techniques for this compound based on its physicochemical profile.

Extraction MethodTypical Recovery (%)Matrix Effect (Phospholipids)Causality / Mechanism
Protein Precipitation (PPT) 85 - 95%High (Significant Suppression)Denatures proteins but leaves all soluble lipids in the extract, causing severe ion suppression in ESI+.
Liquid-Liquid Extraction (LLE) < 20%LowZwitterionic nature prevents partitioning into non-polar organic solvents (e.g., Hexane/Ethyl Acetate).
Reversed-Phase SPE (C18) 40 - 60%ModerateSecondary silanol interactions on the silica backbone irreversibly trap the basic piperazine ring.
Mixed-Mode SPE (MCX / HLB) > 85% Very Low Polymeric backbone eliminates silanol effects; cation exchange exploits the protonated piperazine for selective washing[4].

Optimized Step-by-Step Protocol: Mixed-Mode SPE for Efletirizine

To achieve >85% recovery and eliminate matrix effects, we recommend the following self-validating Mixed-Mode Cation Exchange (MCX) protocol. This method actively exploits the basic piperazine ring of Efletirizine.

Materials:

  • Oasis MCX 96-well plate (30 mg) or equivalent polymeric strong cation exchange sorbent.

  • Pre-treatment buffer: 4% Phosphoric Acid (H3PO4) in water.

  • Wash 1: 2% Formic Acid in water.

  • Wash 2: 100% Methanol.

  • Elution Buffer: 5% Ammonium Hydroxide (NH4OH) in Methanol (Prepare fresh daily).

Step-by-Step Methodology:

  • Sample Pre-treatment (Critical Step): Aliquot 100 µL of human plasma into a processing plate. Add 100 µL of 4% H3PO4 and vortex for 2 minutes.

    • Causality: The low pH disrupts drug-protein binding and fully protonates the piperazine nitrogen, ensuring it will bind to the cation exchange sorbent.

  • Conditioning: Pass 1.0 mL of Methanol through the MCX cartridge, followed by 1.0 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Loading: Load the entire 200 µL of pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Interference Removal):

    • Wash 1: Apply 1.0 mL of 2% Formic Acid. (Removes acidic and neutral plasma proteins).

    • Wash 2: Apply 1.0 mL of 100% Methanol. (Removes highly lipophilic interferences and phospholipids. Efletirizine remains locked to the sorbent via ionic bonds).

  • Elution: Elute the target analyte by applying 2 x 250 µL of 5% NH4OH in Methanol.

    • Causality: The high pH of the ammonium hydroxide neutralizes the piperazine ring, breaking the ionic bond with the sorbent and releasing the drug into the collection plate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of your initial LC mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). Vortex heavily to ensure complete resolubilization.

Self-Validation Check: If recovery remains low, collect the load, Wash 1, and Wash 2 fractions. Inject them directly into the LC-MS/MS. If Efletirizine is found in the load or Wash 1, your pre-treatment pH was not low enough. If it is found in Wash 2, your sorbent has lost its ion-exchange capacity.

References

1.[2] PubChemLite. "Efletirizine (this compound) - PubChemLite: Search." uni.lu. Available at: 2.[5] Zheng, J. J., et al. "Automated 96-well solid phase extraction and hydrophilic interaction liquid chromatography-tandem mass spectrometric method for the analysis of cetirizine (ZYRTEC) in human plasma." PubMed (NIH). Available at: 3.[4] Coe, R. A., et al. "Quantitation of efletirizine in human plasma and urine using automated solid-phase extraction and column-switching high-performance liquid chromatography." PubMed (NIH). Available at: 4.[3] Benchchem. "Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of Efletirizine in Human Plasma." Benchchem. Available at: 5.[1] MedChemExpress. "Efletirizine | Antihistamine." MedchemExpress.com. Available at:

Sources

Technical Support Center: Troubleshooting Efletirizine Forced Degradation & Impurity Identification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Efletirizine stability testing. Designed for drug development professionals and analytical chemists, this guide provides field-proven insights for identifying Efletirizine degradation products under stress conditions. Moving beyond standard protocols, this resource explains the mechanistic causality behind degradation pathways and demonstrates how to build self-validating analytical systems for structural elucidation.

🔬 Troubleshooting Guide & FAQs

Q1: Why do we observe high variability in Efletirizine degradation under oxidative stress compared to hydrolytic conditions? A1: The causality lies in the molecular architecture of Efletirizine. Like its structural analog cetirizine, Efletirizine contains a piperazine ring and an ether linkage (1)[1]. The tertiary amines within the piperazine ring are highly electron-rich, making them extremely susceptible to N-oxidation in the presence of peroxides, which rapidly forms N-oxide impurities (2)[2]. In contrast, the ether and carboxylic acid moieties are relatively stable under mild aqueous conditions, requiring extreme pH shifts and elevated temperatures to induce hydrolytic cleavage[2].

Q2: How can we establish a self-validating stability-indicating LC-MS method for Efletirizine? A2: A self-validating analytical system relies on orthogonal verification and strict mass balance. For Efletirizine, this involves coupling UV detection (typically at 230 nm) with tandem mass spectrometry (LC-MS/MS) operating in Electrospray Ionization positive mode (ESI+) (3)[3]. The method validates itself when the sum of the peak areas of the remaining Efletirizine API and all identified degradation products equals the initial peak area of the unstressed standard. Furthermore, utilizing an isotopic internal standard (such as Efletirizine-d4) ensures that any matrix effects or ionization suppression are internally corrected, validating the quantification at every single run[3].

Q3: We are seeing secondary degradation peaks that complicate our mass balance. How do we prevent this? A3: Secondary degradation occurs when primary degradants break down further because the stress conditions are too harsh or prolonged. To prevent this, you must strictly control the stress exposure to achieve the ICH target of 5-20% overall degradation. Crucially, all samples must be immediately quenched and neutralized post-stress. For example, after acid stress with 0.1 M HCl, immediately neutralize with an equivalent volume of 0.1 M NaOH[1]. This halts the reaction kinetics instantly, preserving the primary degradation profile for accurate structural elucidation.

📊 Quantitative Data: Stress Conditions & Expected Degradation

To achieve the optimal 5-20% degradation target without triggering secondary degradation, adhere to the standardized parameters summarized below:

Stress ConditionReagent / EnvironmentExposure Time & TempPrimary Degradation PathwayExpected Major Degradant
Acidic Hydrolysis 0.1 M HCl24 hours @ 60°CEther cleavageBis(4-fluorophenyl)methanol derivative
Basic Hydrolysis 0.1 M NaOH24 hours @ 60°CAmide/Ester hydrolysisEfletirizine related acid
Oxidative Stress 3% H₂O₂6-12 hours @ 25°CN-oxidation of piperazineEfletirizine N-oxide
Thermal Stress Solid state / Solution48 hours @ 80°CThermal degradationMinor cleavage products
Photolytic Stress UV/Vis Light1.2M lux hoursPhotochemical cleavagePhotodegradants
🧪 Experimental Protocol: Step-by-Step LC-MS/MS Forced Degradation Workflow

Step 1: Baseline Preparation Prepare a standard stock solution of Efletirizine API at 0.5 mg/mL in the mobile phase (e.g., 50 mM KH₂PO₄ and acetonitrile, 60:40 v/v)[1]. Aliquot into separate light-resistant vials for each stress condition.

Step 2: Execution of Stress Conditions

  • Acidic Stress: Add 0.1 M HCl to the sample. Incubate at 60°C for 24 hours.

  • Basic Stress: Add 0.1 M NaOH to the sample. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Add 3% H₂O₂. Incubate at room temperature (25°C) for 6-12 hours[2].

Step 3: Quenching and Neutralization (Critical Step) Immediately upon completion of the stress duration, halt the degradation kinetics. Neutralize acidic samples with an equivalent volume of 0.1 M NaOH, and basic samples with 0.1 M HCl[1]. For oxidative samples, quench residual peroxides using sodium thiosulfate or rapid dilution.

Step 4: Sample Clean-up Perform Solid-Phase Extraction (SPE) using Oasis HLB cartridges to remove salts and matrix interferences prior to MS injection. Spike samples with an internal standard (Efletirizine-d4) to ensure self-validation[3].

Step 5: LC-MS/MS Analysis Inject 5 µL of the quenched sample into an LC-MS/MS system equipped with a C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 100 mm)[3]. Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Use Multiple Reaction Monitoring (MRM) to detect the parent mass and perform product ion scans to elucidate the fragmentation patterns of unknown peaks[3].

Step 6: Data Processing Calculate the mass balance by comparing the sum of the peak areas of the remaining API and degradants against the unstressed control.

🔀 Workflow Visualization

G cluster_stress Forced Degradation (Stress Conditions) A Efletirizine API Standard B1 Acid/Base (0.1M HCl/NaOH) A->B1 B2 Oxidation (3% H2O2) A->B2 B3 Thermal/Photo (80°C / UV) A->B3 C Quenching & Neutralization (Halt Degradation Kinetics) B1->C B2->C B3->C D LC-MS/MS Analysis (ESI+ Mode, C18 Column) C->D E Data Processing (Mass Balance & Struct. Elucidation) D->E F Identified Degradants (N-oxides, Cleavage products) E->F

Workflow for Efletirizine forced degradation, quenching, and LC-MS/MS identification.

📚 References
  • BenchChem. (2025). Technical Support Center: Efletirizine (Cetirizine). Retrieved from 1

  • BenchChem. (2025). Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of Efletirizine in Human Plasma. Retrieved from 3

  • BenchChem. (2025). Application Notes and Protocols for Cetirizine Dihydrochloride Solution: Preparation and Stability Assessment. Retrieved from 2

Sources

Technical Support Center: Optimizing Mobile Phase pH for Efletirizine HPLC Separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of Efletirizine. This guide is designed for researchers, scientists, and drug development professionals. Here, we will delve into the critical role of mobile phase pH in achieving robust and reproducible separations of Efletirizine. We will move beyond simple procedural steps to explain the underlying scientific principles, providing you with the expertise to not only follow a method but to develop, optimize, and troubleshoot your own.

Fundamental Principles: The "Why" Behind pH Optimization

Q1: Why is mobile phase pH so critical for the HPLC separation of Efletirizine?

To understand the profound impact of pH, we must first look at the chemical structure of Efletirizine. Efletirizine is an enantiomer of cetirizine, which is a zwitterionic molecule, meaning it has both acidic and basic functional groups. Specifically, cetirizine has a carboxylic acid group and two basic nitrogen atoms within its piperazine ring.[1][2] The pKa values for cetirizine, which are the primary determinants of its charge state at a given pH, are approximately 2.2, 2.9, and 8.0.[1][3]

In reversed-phase HPLC, the retention of an analyte is primarily governed by its hydrophobicity. The more hydrophobic (less polar) a molecule is, the more it will interact with the non-polar stationary phase (like C18) and the longer it will be retained. The ionization state of a molecule drastically affects its polarity.

  • Ionized State: When the functional groups on Efletirizine are charged (ionized), the molecule becomes more polar (more water-soluble). This reduces its affinity for the C18 stationary phase, leading to shorter retention times.[4]

  • Non-ionized (Neutral) State: When the functional groups are neutral (non-ionized), the molecule is less polar and more hydrophobic. This increases its interaction with the stationary phase, leading to longer retention times.[4]

Controlling the mobile phase pH allows you to control the ionization state of Efletirizine's functional groups. A stable pH ensures that the analyte maintains a consistent charge state throughout the analysis, which is the cornerstone of a reproducible separation.[5] If the pH is not controlled with a buffer, or if the pH is close to one of the analyte's pKa values, small, unintentional variations in mobile phase preparation can lead to significant shifts in retention time and poor peak shape.[6][7]

Q2: What are the consequences of selecting a suboptimal pH for Efletirizine analysis?

Selecting the wrong pH can lead to a host of chromatographic problems:

  • Poor Peak Shape (Tailing): This is the most common issue for basic compounds like Efletirizine. At mid-range pH values (e.g., pH 4-7), the residual silanol groups on the surface of the silica-based stationary phase can become ionized (Si-O⁻). These negatively charged sites can then interact with the positively charged nitrogen atoms on the Efletirizine molecule.[8][9] This secondary, undesirable interaction mechanism leads to a portion of the analyte molecules being held more strongly, resulting in broad, tailing peaks.[10]

  • Irreproducible Retention Times: If the mobile phase pH is set near one of Efletirizine's pKa values (2.2, 2.9, or 8.0), even minor fluctuations in pH (e.g., from atmospheric CO2 absorption or inconsistent preparation) will cause a significant change in the ratio of ionized to non-ionized analyte.[7] This leads to unstable, drifting retention times, making the method unreliable.

  • Reduced Column Lifespan: Most standard silica-based HPLC columns are specified for a pH range of 2 to 8.[11][12] Operating at a pH above 8 can cause the silica backbone of the stationary phase to dissolve, leading to a rapid and irreversible loss of performance.[6] Operating below pH 2 can cause the bonded phase (e.g., C18) to be stripped from the silica surface.[12]

  • Poor Resolution: pH can be a powerful tool to alter the selectivity between Efletirizine and its impurities or other active ingredients. An unoptimized pH may result in co-elution, where two or more compounds are not adequately separated, making accurate quantification impossible.[4]

Practical Guide to pH Optimization: The "How-To"

FAQ: How do I choose the right buffer and target pH for my separation?

The goal is to find a pH where the analyte is in a single, stable ionic form and where secondary interactions with the stationary phase are minimized. For a basic compound like Efletirizine, this often means working at a low pH or a high pH.

A Low pH Approach (pH 2.5-3.5) is often the most successful strategy.

  • Analyte State: At a low pH (e.g., pH 3), the carboxylic acid group (pKa ~2.2-2.9) will be mostly protonated (neutral), while the piperazine nitrogens (pKa ~8.0) will be fully protonated (positively charged). The molecule will carry a consistent positive charge.

  • Stationary Phase State: Crucially, at a pH below 4, the problematic residual silanol groups on the silica surface are also protonated and thus electrically neutral.[13] This "suppresses" their ability to interact with the positively charged analyte, dramatically reducing peak tailing.[9]

A High pH Approach (pH > 9, with a pH-stable column) is an alternative.

  • Analyte State: At a pH well above 8.0, the piperazine nitrogens will be deprotonated (neutral), and the carboxylic acid will be deprotonated (negatively charged).

  • Benefit: This can also provide excellent peak shape, but it requires a specialized HPLC column designed for high pH work (e.g., a hybrid or ethylene-bridged silica particle). Using a standard silica column at high pH will rapidly destroy it.[6]

The following table summarizes common buffer choices. A good buffer has a pKa value within +/- 1 pH unit of the desired mobile phase pH.[14]

Buffer SystempKa Value(s)Useful pH RangeSuitability for Efletirizine
Phosphate2.15, 7.201.1 - 3.1, 6.2 - 8.2Excellent for low pH (e.g., pH 2.5-3.0)[5][12][15]
Formate3.752.8 - 4.8Good , especially for LC-MS applications[11]
Acetate4.763.8 - 5.8Use with caution. This range may lead to silanol interactions and peak tailing.[5][12]

Experimental Protocol: pH Scouting for Efletirizine

This protocol outlines a systematic approach to determine the optimal mobile phase pH.

Objective: To evaluate the effect of mobile phase pH on the retention time, peak shape, and resolution of Efletirizine.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Efletirizine reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Buffer reagents: Potassium dihydrogen phosphate, ortho-phosphoric acid

Procedure:

  • Prepare Stock Solutions:

    • Accurately prepare a stock solution of Efletirizine in a suitable diluent (e.g., 50:50 water:acetonitrile).

  • Prepare Aqueous Buffers:

    • Buffer A (pH 2.5): Prepare a 25 mM potassium dihydrogen phosphate solution in HPLC-grade water. Adjust the pH to 2.5 using ortho-phosphoric acid.

    • Buffer B (pH 3.0): Prepare a second 25 mM potassium dihydrogen phosphate solution. Adjust the pH to 3.0 using ortho-phosphoric acid.

    • Buffer C (pH 7.0): Prepare a third 25 mM potassium dihydrogen phosphate solution. Adjust the pH to 7.0 using a potassium hydroxide solution.

    • Important: Always measure and adjust the pH of the aqueous buffer before mixing it with the organic solvent.[13]

  • Prepare Mobile Phases:

    • For each buffer, prepare a mobile phase by mixing the buffer with acetonitrile in a defined ratio (e.g., 65:35 v/v Buffer:Acetonitrile). Filter and degas all mobile phases.

    • Note: The ratio of buffer to organic solvent may need to be adjusted to achieve a suitable retention time (e.g., between 3 and 10 minutes).

  • Chromatographic Conditions (Example):

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: 230 nm[15][16]

    • Column Temperature: 30 °C

  • Data Acquisition:

    • Equilibrate the column with the first mobile phase (pH 2.5) for at least 20 column volumes.

    • Inject the Efletirizine standard solution in triplicate.

    • Repeat the equilibration and injections for the remaining mobile phases (pH 3.0 and pH 7.0).

  • Data Analysis:

    • For each pH, calculate the average retention time, USP tailing factor (asymmetry), and theoretical plates.

    • Summarize the results in a table for easy comparison.

Expected Results:

Mobile Phase pHRetention Time (min)USP Tailing FactorTheoretical PlatesObservations
2.5 ~6.51.1 > 8000Excellent, sharp, symmetrical peak.
3.0 ~6.21.2 > 7500Very good, symmetrical peak.[15][17]
7.0 ~4.8> 2.0 < 3000Shorter retention, significant peak tailing.[18]

Note: These are illustrative values. Actual results will depend on the specific column and conditions used.

Visualizing the Optimization Workflow

The following diagram illustrates the logical workflow for selecting and optimizing the mobile phase pH for Efletirizine.

G start Start: Method Development for Efletirizine pka Identify Efletirizine pKa values (approx. 2.2, 2.9, 8.0) start->pka choose_ph Choose a starting pH (Rule: pH ≠ pKa ± 1.5) pka->choose_ph low_ph Low pH Strategy (pH 2.5-3.5) - Suppresses silanol ionization - Good peak shape expected choose_ph->low_ph Recommended high_ph High pH Strategy (pH > 9.0) - Requires special column - Suppresses analyte ionization choose_ph->high_ph Alternative buffer Select Appropriate Buffer (e.g., Phosphate for low pH) low_ph->buffer high_ph->buffer experiment Perform pH Scouting Experiment (e.g., pH 2.5, 3.0, 7.0) buffer->experiment analyze Analyze Results: - Retention Time - Peak Tailing (Tf) - Resolution experiment->analyze good_peak Is Tailing Factor (Tf) < 1.5? analyze->good_peak optimize Fine-tune % Organic to adjust retention time good_peak->optimize Yes troubleshoot Troubleshoot: - Consider different buffer - Check column health - Use high-pH column good_peak->troubleshoot No final Final Method optimize->final troubleshoot->low_ph

Caption: Workflow for Mobile Phase pH Optimization.

Troubleshooting Guide

Q&A: My Efletirizine peak is tailing severely (Tailing Factor > 1.8). What are the most likely causes and solutions related to pH?
  • Cause 1: Silanol Interactions. This is the most probable cause. Your mobile phase pH is likely in the 4-7 range, where both the analyte (basic nitrogens) and the silica surface (silanols) are ionized, leading to strong secondary interactions.[8][9]

    • Solution: Decrease the mobile phase pH to ≤ 3.0 using a phosphate or formate buffer. This will neutralize the silanol groups and dramatically improve peak shape.[9] This approach is validated by numerous published methods for levocetirizine and cetirizine that specify a pH of 3.0.[15][17]

  • Cause 2: Insufficient Buffer Concentration. Your buffer may be too weak to maintain a stable pH at the column head, especially after mixing with the sample diluent.

    • Solution: Ensure your buffer concentration is adequate, typically between 10-50 mM.[11] Start with 25 mM and increase if necessary, but be mindful of buffer solubility in the organic modifier.

  • Cause 3: Mismatch between Sample Diluent pH and Mobile Phase pH. If your sample is dissolved in a neutral or basic diluent and injected into an acidic mobile phase, the pH environment around the injected plug will be temporarily high, causing peak distortion.

    • Solution: Whenever possible, dissolve your sample in the mobile phase itself. This ensures pH compatibility and often improves peak shape.

Q&A: My retention times are shifting between injections. How can I determine if pH is the culprit?
  • Symptom Check: Are other, non-ionizable compounds in your sample (if any) also shifting? If neutral compounds are stable while Efletirizine is shifting, it strongly points to a pH or ionic issue.[19]

    • Cause 1: Operating Near a pKa. You are likely working at a pH very close to one of Efletirizine's pKa values.

      • Solution: Move the pH at least 1.5-2 pH units away from any pKa value.[4][14] For Efletirizine, this means avoiding pH ranges around 2.2, 2.9, and 8.0. A pH of 3.5 or lower moves you away from the critical pKa values.

    • Cause 2: Mobile Phase Aging. Buffered mobile phases, especially those with low organic content, can be susceptible to bacterial growth over time, which can alter the pH. Additionally, aqueous mobile phases can absorb atmospheric CO2, which lowers the pH of neutral or basic solutions.

      • Solution: Prepare fresh mobile phase daily.[12] Keep mobile phase bottles capped when not in use.

Visualizing the Troubleshooting Process

This decision tree can help diagnose common peak shape and retention issues.

G start Problem Observed: Poor Peak Shape or Shifting Retention Time check_neutral Inject a neutral compound. Does it also show the problem? start->check_neutral system_issue Problem is likely physical/system-related: - Column void/failure - Leak or dead volume - Temperature fluctuation check_neutral->system_issue Yes chem_issue Problem is likely chemical (analyte-specific) check_neutral->chem_issue No peak_tail Is the main issue peak tailing? chem_issue->peak_tail check_ph Check Mobile Phase pH. Is it between 4 and 7? peak_tail->check_ph Yes rt_shift Is the main issue retention time shifting? peak_tail->rt_shift No lower_ph SOLUTION: Lower pH to ≤ 3.0 with a phosphate or formate buffer. check_ph->lower_ph Yes check_buffer SOLUTION: - Ensure buffer pKa is close to pH - Increase buffer concentration - Match sample diluent to mobile phase check_ph->check_buffer No, pH is already low rt_shift->peak_tail No, go back check_pka Check Mobile Phase pH. Is it near a pKa value (2.2, 2.9, 8.0)? rt_shift->check_pka Yes adjust_ph SOLUTION: Adjust pH to be >1.5 units away from any pKa. check_pka->adjust_ph Yes fresh_mp SOLUTION: Prepare fresh mobile phase daily. check_pka->fresh_mp No

Caption: Troubleshooting Decision Tree for Efletirizine HPLC.

References

  • U.S. Food and Drug Administration. (2010, August 29). Cetirizine HCl Clinical Pharmacology and Biopharmaceutics Review. accessdata.fda.gov. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Retrieved from [Link]

  • Rao, D. M., et al. (2011). Development of validated liquid chromatographic method for estimation of levocetirizine from pharmaceutical dosage forms. Journal of Applied Pharmaceutical Science, 01(10), 95-97. Retrieved from [Link]

  • Welch, C. (2024, September 9). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. Technology Networks. Retrieved from [Link]

  • Jelić, M. D., et al. (2020). Potentiometrically determined pK a values of cetirizine, experimental... ResearchGate. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC.eu. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]

  • Pharmapproach. (2022, January 25). A Guide For Selection of Buffer for HPLC. YouTube. Retrieved from [Link]

  • Waters Corporation. (2014). FUTURE-PROOF SOLUTIONS FOR REGULATED LABORATORIES IN THE FACE OF CHANGING USP <621> GUIDELINES. Waters Corporation. Retrieved from [Link]

  • PharmaCores. (2025, August 2). Your guide to select the buffer in HPLC development part 1. PharmaCores. Retrieved from [Link]

  • Sankar, G. S., et al. (2015). Development and validation of dissolution method for levocetirizine dihydrochloride by isocratic reverse phase HPLC. World Scientific News, 11, 1-17. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Moravek. Retrieved from [Link]

  • Ivanovska, A., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. Retrieved from [Link]

  • Patel, B. H., et al. (2011). Simultaneous RP-HPLC Estimation of Levocetirizine Hydrochloride and Montelukast Sodium in Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research, 2(7), 1758-1762. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC. Retrieved from [Link]

  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points. Phenomenex. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022, December 1). <621> Chromatography. USP.org. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Biotage. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Axion Labs. Retrieved from [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. Agilent. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]

  • Khan, S., et al. (2024, November 14). Development and validation of rapid and cost-effective RP-HPLC/UV method for determination of cetirizine/levocetirizine in blood plasma of smokers and non smokers: a two cohort comparative study. Journal of Chromatographic Science. Retrieved from [Link]

  • Kumar, A., et al. (2013). Development of stability indicating rp-hplc method for the simultaneous estimation of ambroxol hydrochloride and levocetirizine. SciSpace. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cetirizine. PubChem. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Cetirizine. HELIX Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Cetirizine. SIELC. Retrieved from [Link]

  • PharmaCompass. (n.d.). Cetirizine HCl | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. Retrieved from [Link]

  • Dogar, M., et al. (2010). Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. African Journal of Pharmacy and Pharmacology, 4(1), 011-015. Retrieved from [Link]

  • Wankhede, S. B., et al. (2015). Development and Validation of RP-HPLC Method For quantitative Estimation of Cetirizine HCL in Pharmaceutical Formulation as Per. IOSR Journal of Pharmacy, 5(8), 30-35. Retrieved from [Link]

  • Shafaati, A., & Clark, B. J. (2012). Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. Iranian Journal of Pharmaceutical Research, 11(1), 135-142. Retrieved from [Link]

Sources

Overcoming solubility issues of C21H24F2N2O3 in cell assays

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Solubility Challenges in Cell-Based Assays

Welcome to the technical support center for C21H24F2N2O3 (Posaconazole). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their cell-based assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your experimental results.

Posaconazole is a potent antifungal agent, but its highly hydrophobic nature (LogP > 4) and poor aqueous solubility present significant challenges for in vitro work. Precipitation in cell culture media is a common problem that can lead to inaccurate concentration-response curves and unreliable data. This guide provides a systematic approach to overcoming these issues.

Frequently Asked Questions (FAQs): First Steps

Q1: I dissolved my this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What's happening?

This is the most common issue encountered with highly hydrophobic compounds. It occurs for a few key reasons:

  • Solvent Shift: You are moving the compound from a highly favorable organic solvent (DMSO) to a highly unfavorable aqueous environment (your cell culture medium).[1] The compound 'crashes out' of solution as the DMSO is diluted.

  • Exceeding Aqueous Solubility Limit: Every compound has a maximum intrinsic solubility in an aqueous solution. Even if the final DMSO concentration is low, you may be exceeding the compound's solubility limit in the medium itself.[2]

  • Localized High Concentrations: The way you add the compound to the medium matters. Pipetting a concentrated DMSO stock directly into the medium without rapid mixing can create transient, localized pockets of high compound concentration, initiating precipitation.[1]

Q2: What is the maximum concentration of DMSO my cells can tolerate?

Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity.[1][3] However, this is cell-line dependent and should always be validated.

Best Practice: Always include a "vehicle control" in your experiments. This control should contain cells treated with the same final concentration of DMSO (or other solvents) as your experimental wells, but without the compound. This allows you to distinguish between compound-induced effects and solvent-induced artifacts.[1]

Q3: My stock solution in DMSO looks cloudy or has crystals after being stored in the freezer. Is it still usable?

No, do not use a stock solution that shows signs of precipitation. Repeated freeze-thaw cycles can cause the compound to fall out of solution.[1][4] Once a compound has crystallized, it is often very difficult to redissolve fully.[4]

Best Practice:

  • Prepare a high-concentration stock solution in 100% anhydrous DMSO.[5]

  • Aliquot the stock into single-use volumes in low-retention tubes.

  • Store aliquots at -20°C or -80°C.

  • Before use, thaw the aliquot completely and bring it to room temperature. Vortex gently to ensure it is fully dissolved before diluting into your medium.[2]

Troubleshooting Guide: Intermediate Strategies

If the basic steps above are insufficient, the next phase involves modifying your formulation and dilution strategy.

Q4: How can I improve my dilution technique to prevent precipitation?

The key is to avoid the sudden "solvent shift." A stepwise dilution with vigorous mixing is crucial.

  • Pre-warm your media: Ensure your cell culture media is pre-warmed to 37°C. Solubility is often temperature-dependent.

  • Dilute into a serum-containing solution first: If your final medium contains serum, make the initial dilution into a small volume of serum or serum-containing media. Serum proteins, particularly albumin, can bind to hydrophobic compounds and act as natural carriers, significantly improving their apparent solubility.[1][6][7]

  • Add stock to vortexing media: Add the DMSO stock dropwise into the pre-warmed media while it is being vortexed or rapidly mixed. This rapid dispersion prevents localized high concentrations.

Below is a workflow diagram to guide your troubleshooting process.

G cluster_0 Initial Observation cluster_1 Level 1: Basic Checks cluster_2 Level 2: Formulation Adjustment cluster_3 Level 3: Advanced Solubilization A Compound Precipitates in Media B Prepare fresh stock in anhydrous DMSO. Aliquot & store properly. A->B Stock issue? C Optimize Dilution: 1. Pre-warm media. 2. Add stock to vortexing media. 3. Keep final DMSO <0.5%. A->C Dilution issue? D Include Vehicle Control (DMSO only) C->D E Use Serum: Dilute into serum-containing media first. C->E Still precipitates F Adjust pH: Test solubility in buffers of varying pH (if compound has ionizable groups). E->F Serum insufficient G Use Solubility Enhancers: Cyclodextrins (e.g., HP-β-CD) F->G pH ineffective H Advanced Formulations: (Consult Formulation Specialist) - Solid Dispersions - Nano-emulsions G->H Still challenging

Caption: Troubleshooting workflow for addressing compound precipitation.

Q5: Can adjusting the pH of my media help?

Potentially. Posaconazole has basic nitrogen atoms, meaning its solubility can be pH-dependent. Lowering the pH will protonate these nitrogens, creating a positive charge and increasing aqueous solubility.

However, this must be approached with extreme caution:

  • Cell Viability: Cell culture media is buffered to a narrow physiological pH range (typically 7.2-7.4). Significant deviations will kill your cells.

  • Buffer Capacity: The bicarbonate buffering system in most media is robust. You would need to add a significant amount of acid to lower the pH, which can introduce other confounding variables.

Recommendation: This strategy is generally more suitable for preparing concentrated stock solutions in simple buffers (e.g., creating a 10x stock in a pH 5.0 citrate buffer) rather than for direct modification of the final cell culture medium.[8][9]

Advanced Solutions: Using Solubility Enhancers

When standard solvent and dilution techniques fail, the use of formulation excipients is the next logical step. For cell culture applications, cyclodextrins are an excellent and widely used choice.[10][11]

Q6: What are cyclodextrins and how do they work?

Cyclodextrins are cyclic oligosaccharides derived from starch.[12] They have a unique molecular structure resembling a truncated cone, with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[11]

This structure allows them to act as "molecular containers." A poorly soluble hydrophobic compound like Posaconazole can be encapsulated within the hydrophobic core, forming an inclusion complex.[10][13] The entire complex has a hydrophilic exterior, allowing it to dissolve readily in aqueous media, thereby increasing the apparent water solubility of the guest molecule.[11][12]

G cluster_0 Mechanism of Cyclodextrin Solubilization cluster_1 Result in Aqueous Media compound Hydrophobic Compound (this compound) plus + compound->plus cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) complex Soluble Inclusion Complex cd->complex Encapsulation plus->cd complex_dissolved Complex is soluble, releasing the compound near the cell complex->complex_dissolved Dissolves

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Q7: Which cyclodextrin should I use and at what concentration?

For biological applications, chemically modified cyclodextrins are preferred due to their higher solubility and lower toxicity compared to the parent molecules.

Cyclodextrin Type Key Characteristics Common Starting Concentration
HP-β-CD (Hydroxypropyl-β-Cyclodextrin)High aqueous solubility, well-established safety profile, widely used in pharmaceutical formulations.[14]1-10 mM
SBE-β-CD (Sulfobutylether-β-Cyclodextrin)High aqueous solubility, negatively charged, can be beneficial for complexing with basic drugs.1-10 mM
Methyl-β-CD High solubilizing capacity but known to extract cholesterol from cell membranes; can be cytotoxic. Use with caution and at the lowest effective concentration.0.5-5 mM

Recommendation: Start with HP-β-CD . It provides an excellent balance of solubilizing power and biological compatibility.[11][14]

Experimental Protocols

Protocol 1: Standard Dilution of DMSO Stock
  • Prepare a 10-20 mM stock solution of this compound in 100% anhydrous DMSO.

  • Thaw a single-use aliquot and ensure the compound is fully dissolved.

  • Pre-warm your complete cell culture medium (containing serum, if used) to 37°C.

  • Create an intermediate dilution. For a final concentration of 10 µM with 0.1% DMSO:

    • Add 10 µL of the 10 mM stock to 990 µL of pre-warmed medium. This creates a 100 µM intermediate solution in 1% DMSO. Vortex immediately and vigorously during addition.

  • Add 100 µL of this 100 µM intermediate solution to 900 µL of medium in your culture plate wells to achieve the final 10 µM concentration with 0.1% DMSO.

  • Prepare a vehicle control by performing the same dilutions with DMSO that does not contain the compound.

Protocol 2: Solubilization using HP-β-Cyclodextrin

This protocol aims to create a stock solution where the compound is already complexed with the cyclodextrin.

  • Prepare a Cyclodextrin Solution: Prepare a 100 mM solution of HP-β-CD in cell culture grade water or PBS. Sterilize by passing through a 0.22 µm filter.

  • Prepare Compound-CD Complex Stock:

    • Start with your this compound powder.

    • To create a 1 mM compound stock, add the appropriate amount of powder to a sterile tube.

    • Add the 100 mM HP-β-CD solution to the powder to achieve a final compound concentration of 1 mM. The molar ratio of CD:compound will be high (e.g., 100:1), which favors complexation.

    • Incubate this mixture overnight at room temperature on a shaker or rotator to allow for maximum complex formation. The solution should become clear.

    • This 1 mM stock can now be serially diluted in your regular cell culture medium.

  • Vehicle Control: Your vehicle control must now be a solution containing the same final concentration of HP-β-CD as your treated wells.

References

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Oxford Academic. (2000, February 15). Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. Toxicological Sciences.
  • National Institutes of Health (NIH). (n.d.).
  • Carbohydrate Chronicles. (2025, July 31). How can cyclodextrins enhance solubility?
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?
  • MDPI. (2025, January 8). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
  • National Institutes of Health (NIH). (n.d.). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. PMC.
  • International Journal of Creative Research Thoughts (IJCRT). (2025, August 8). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles.
  • National Institutes of Health (NIH). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • WuXi AppTec DMPK. (2024, March 15).
  • SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.
  • MDPI. (2016, October 18).
  • ResearchGate. (2016, April 30). Techniques to enhance solubility of hydrophobic drugs: An overview.
  • BenchChem. (2025).
  • BenchChem. (2025). Strategies to enhance the solubility of Macrophylline for bioassays.
  • National Institutes of Health (NIH). (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
  • National Institutes of Health (NIH). (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC.
  • Ziath. (2006, February 2).
  • Gaylord Chemical. (2007, October). Dimethyl Sulfoxide (DMSO)
  • National Center for Biotechnology Information (NCBI). (2020, July). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
  • Scribd. (n.d.). Dimethyl Sulfoxide (DMSO)
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Cheméo. (n.d.). Benzoin (CAS 119-53-9) - Chemical & Physical Properties.
  • ChemicalBook. (2026, February 27). D-(+)-Cellobiose | 528-50-7.

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Minimizing matrix effects in Efletirizine mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing matrix effects in Efletirizine mass spectrometry Content type: Technical Support Center (Troubleshooting & FAQs)

Topic: Minimizing Matrix Effects in LC-MS/MS Assays Target Analyte: Efletirizine (UCB-28754) Chemical Class: Zwitterionic H1-Receptor Antagonist (Piperazine derivative)

Introduction: The Zwitterionic Challenge

Welcome to the Efletirizine technical guide. As a Senior Application Scientist, I often see researchers struggle with Efletirizine quantification not because of sensitivity limits, but due to ion suppression caused by its zwitterionic nature.

Efletirizine possesses both a carboxylic acid moiety (acidic) and a piperazine ring (basic). At physiological pH, it exists primarily as a zwitterion. This high polarity makes it difficult to separate from endogenous plasma components—specifically glycerophosphocholines (GPC) and lysophosphatidylcholines (LPC) —using standard Liquid-Liquid Extraction (LLE). These co-eluting phospholipids compete for charge in the ESI source, leading to variable signal suppression (Matrix Effects).[1]

This guide provides self-validating workflows to diagnose, eliminate, and control these effects.

Part 1: Diagnostic Workflow (Troubleshooting)

Q1: How do I definitively prove that matrix effects are killing my sensitivity?

A: Do not rely solely on extraction recovery calculations. You must perform a Post-Column Infusion (PCI) experiment. This is the "EKG" of your chromatographic method.

The Logic: By infusing a constant flow of Efletirizine into the MS source while injecting a blank plasma extract, you create a steady baseline. Any dip (suppression) or peak (enhancement) in this baseline reveals exactly when matrix components elute and if they overlap with your analyte.

Protocol: Post-Column Infusion (PCI) Setup
  • Infusion Setup: Syringe pump infusing Efletirizine (100 ng/mL in mobile phase) at 10 µL/min connected to a T-piece.

  • LC Flow: Connect the LC column effluent to the other side of the T-piece.

  • Injection: Inject a Blank Plasma Extract (processed via your current method) onto the LC column.

  • Observation: Monitor the MRM transition for Efletirizine.

    • Flat Baseline: Clean method.

    • Negative Peak (Dip): Ion suppression zone. If Efletirizine elutes here, you have a problem.

PCI_Workflow Syringe Syringe Pump (Efletirizine Constant Flow) T_Piece T-Junction Syringe->T_Piece 10 µL/min LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix Extract) LC_Pump->Injector Column Analytical Column Injector->Column Column->T_Piece Eluent MS Mass Spectrometer (ESI Source) T_Piece->MS Combined Flow

Figure 1: Post-Column Infusion setup for visualizing matrix suppression zones.

Part 2: Sample Preparation Optimization

Q2: I am using Protein Precipitation (PPT) with Acetonitrile, but the variability is high. Why?

A: PPT is "dirty." It removes proteins but leaves behind >95% of plasma phospholipids. Because Efletirizine is polar, it often elutes early in the chromatogram, potentially overlapping with the "phospholipid dump" (LPCs) that occurs early in Reverse Phase (RP) gradients, or the late-eluting GPCs if your gradient is short.

The Fix: Switch to Mixed-Mode Cation Exchange (MCX) SPE . Because Efletirizine has a basic nitrogen (piperazine), it can be positively charged at acidic pH. MCX plates allow you to lock the analyte onto the sorbent via charge, wash away neutral lipids/phospholipids with 100% organic solvent, and then elute.

Protocol: MCX Solid Phase Extraction for Efletirizine

This protocol utilizes the zwitterionic properties to ensure orthogonality.

StepSolvent/ActionMechanism
1. Pre-treatment Dilute Plasma 1:1 with 2% Formic Acid (aq) .Acidifies sample (pH < 3). Protonates Efletirizine piperazine (Positively charged). Disrupts protein binding.
2. Conditioning Methanol followed by Water.Activates sorbent.
3. Loading Load pre-treated sample.Analyte binds to sulfonate groups (Ion Exchange). Neutrals bind via Reverse Phase.
4. Wash 1 2% Formic Acid in Water .Removes proteins and salts. Analyte stays bound (Ionic).
5. Wash 2 (Critical) 100% Methanol .The Magic Step. Removes neutral phospholipids and hydrophobic interferences. Analyte stays bound (Ionic).
6. Elution 5% Ammonium Hydroxide in Methanol .Increases pH (>10). Deprotonates the piperazine ammonium ion, breaking the ionic bond. Elutes Efletirizine.

Part 3: Chromatographic Solutions

Q3: I cannot afford SPE. How do I fix this using only Chromatography?

A: You must separate the phospholipids from Efletirizine. Phospholipids (PLs) are notorious for "carryover" and late elution.

Strategies:

  • Monitor PLs: Always include a trace for m/z 184 -> 184 (Phosphatidylcholine headgroup) in your method development. If you don't see where they are, you are flying blind.

  • Column Choice: Use a Phenyl-Hexyl or Biphenyl column instead of C18. The pi-pi interactions with the fluorinated rings of Efletirizine often increase retention, shifting it away from the early-eluting polar interferences.

  • The "Flush" Step: Ensure your gradient goes to 95-100% Organic (B) and holds for at least 2 minutes at the end of every injection to clear the GPCs.

Q4: Which Internal Standard (IS) should I use?

A: You must use a Stable Isotope Labeled (SIL) IS, specifically Efletirizine-d4 or Efletirizine-d8 .

  • Why: Analog IS (like Cetirizine or Hydroxyzine) will not co-elute perfectly. If the matrix effect is a sharp "dip" at 2.5 min, and your Analog IS elutes at 2.7 min, the IS will not compensate for the suppression Efletirizine experiences.

  • Validation: The IS response plot across all samples should be relatively flat. If IS area varies >50% between samples, your matrix effect is uncontrolled.

Part 4: Data & Decision Logic

Use this decision tree to select the correct extraction methodology based on your sensitivity requirements.

Prep_Decision Start Start: Define Sensitivity Needs Sens_High High Sensitivity (< 1 ng/mL) Start->Sens_High Sens_Mod Moderate Sensitivity (> 10 ng/mL) Start->Sens_Mod SPE Mixed-Mode SPE (MCX) Sens_High->SPE Mandatory PPT Protein Precipitation (PPT) + Phospholipid Removal Plate Sens_Mod->PPT Check_PL Check Phospholipids (m/z 184) PPT->Check_PL LLE Liquid-Liquid Extraction Check_PL->SPE Signal Suppression > 20% Check_PL->LLE Alternative (pH 5.0)

Figure 2: Sample preparation decision matrix for Efletirizine.

Comparative Data: Extraction Efficiency vs. Matrix Factor
MethodRecovery (%)Matrix Factor (MF)*Process EfficiencyNotes
Protein Precip (ACN) > 90%0.45 (High Suppression)~40%Poor sensitivity due to PLs.
LLE (Ethyl Acetate) 65%0.95 (Clean)~62%Clean, but low recovery due to zwitterionic polarity.
MCX SPE 85% 0.98 (Minimal) ~83% Recommended. Best balance of clean extract and high recovery.

*Matrix Factor (MF): 1.0 = No effect. < 1.0 = Suppression. Calculated as (Peak Area in Matrix / Peak Area in Solution).

References

  • Coe, R. A., et al. (1999).[2] Quantitation of efletirizine in human plasma and urine using automated solid-phase extraction and column-switching high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 730(2), 239-247.[2] Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

  • Nicolas, J. M., et al. (2004). Cetirizine and loratadine-based antihistamines with 5-lipoxygenase inhibitory activity.[3][4][5] Bioorganic & Medicinal Chemistry Letters, 14(22), 5591-5594.[3] Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link

Sources

Technical Support Center: Chiral Resolution of Efletirizine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolution of Efletirizine Chiral Isomers via High-Performance Liquid Chromatography (HPLC) Document ID: TSC-EFL-2024-01 Status: Active Audience: Analytical Chemists, Formulation Scientists, QC Managers

Core Technical Directive

Efletirizine (the 4-fluoro analog of Cetirizine) presents a classic chromatographic challenge: it is a zwitterionic molecule containing both a piperazine amine (basic) and a carboxylic acid (acidic) moiety.

Successful resolution of its enantiomers requires more than just a chiral selector; it demands precise suppression of secondary non-stereoselective interactions. This guide synthesizes field-proven protocols for Efletirizine, derived from the robust validation data of its structural analog, Cetirizine.

The "Golden Rule" of Efletirizine Separation

Do not rely solely on the Chiral Stationary Phase (CSP). You must chemically neutralize the zwitterion in the mobile phase. Without dual additives (Acid + Base) or high-ionic strength buffers, you will experience severe peak tailing and loss of resolution (


).

Method Development Strategy

Primary Selection: Normal Phase (NP)

For preparative scalability and maximum selectivity (


), Normal Phase on Amylose-based columns is the industry standard.

Recommended Column: Amylose tris(3,5-dimethylphenylcarbamate) (Trade names: Chiralpak AD-H, EnantioPak Y1, or equivalent)

ParameterStandard ProtocolOptimization Range
Mobile Phase n-Hexane : Ethanol : DEA : TFAReplace Ethanol with IPA for lower pressure
Ratio (v/v) 60 : 40 : 0.1 : 0.1Organic modifier 20%–50%
Flow Rate 1.0 mL/min0.5 – 1.2 mL/min
Temperature 25°C20°C – 35°C (Lower T often improves

)
Detection UV @ 230 nm220–254 nm

Why this works:

  • Amylose Backbone: Provides the helical cavity necessary to discriminate the phenyl/fluorophenyl spatial arrangement.

  • DEA (Diethylamine): Masks residual silanols on the silica support and suppresses the protonation of the piperazine nitrogen.

  • TFA (Trifluoroacetic acid): Suppresses the ionization of the carboxylic acid tail, forcing the molecule into a neutral state that interacts purely via hydrogen bonding and

    
    -
    
    
    
    stacking with the CSP.
Alternative Selection: Reverse Phase (RP)

Used when sample solubility in Hexane is poor or for biological fluid analysis.

Recommended Column: Cellulose tris(3,5-dichlorophenylcarbamate) or


-Acid Glycoprotein (AGP)
(Trade names: Chiralpak IC, ChromTech AGP)
  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 2.5–3.0)

  • Ratio: 40 : 60

  • Note: Acidic pH is critical to keep the carboxylic acid protonated.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the correct separation mode and troubleshooting common failures.

Efletirizine_Workflow Start Start: Efletirizine Racemate Solubility Check Solubility Start->Solubility HexaneSol Soluble in Hexane/EtOH? Solubility->HexaneSol NP_Route Route A: Normal Phase (Amylose CSP) HexaneSol->NP_Route Yes RP_Route Route B: Reverse Phase (Cellulose/AGP CSP) HexaneSol->RP_Route No Additives Critical Step: Add 0.1% DEA + 0.1% TFA NP_Route->Additives Result_Check Check Resolution (Rs) & Tailing (Tf) Additives->Result_Check Success Validated Method (Rs > 1.5, Tf < 1.2) Result_Check->Success Pass Fail_Tailing Issue: Severe Tailing Result_Check->Fail_Tailing Tf > 1.5 Fail_Res Issue: Co-elution Result_Check->Fail_Res Rs < 1.2 Fix_Tailing Action: Increase DEA to 0.2% or Switch to Immobilized CSP (IA/IC) Fail_Tailing->Fix_Tailing Fix_Res Action: Lower Temp to 15°C or Switch Modifier (EtOH -> IPA) Fail_Res->Fix_Res Fix_Tailing->Result_Check Fix_Res->Result_Check

Caption: Decision matrix for Efletirizine method development, prioritizing Normal Phase (NP) for selectivity and detailing corrective actions for zwitterionic tailing.

Troubleshooting Guide (Symptom-Based)

Issue 1: "My peaks are tailing significantly ( )."

Diagnosis: Uncontrolled ionization. The piperazine nitrogen is interacting with residual silanols on the column silica, or the carboxylic acid is partially ionized. Corrective Action:

  • Verify Additives: Ensure you are using both acidic and basic additives if running Normal Phase. A common mix is 0.1% DEA and 0.1% TFA.

  • Check Column History: If the column was previously used without additives, it may have adsorbed contaminants. Flush with 100% Ethanol + 0.1% DEA for 2 hours (at low flow).

  • Switch to Immobilized Phases: If using coated phases (AD-H) and aggressive additives, the phase may degrade. Switch to Chiralpak IA or IC (immobilized), which tolerate wider solvent ranges.

Issue 2: "I have separation, but the resolution is poor ( )."

Diagnosis: Insufficient thermodynamic selectivity. Corrective Action:

  • Temperature Drop: Chiral recognition is enthalpy-driven. Lower the column oven temperature from 25°C to 15°C or 10°C. This often dramatically increases resolution.

  • Modifier Change: Switch from Ethanol to 2-Propanol (IPA). IPA is bulkier and often provides better chiral recognition in the amylose grooves, though it increases system pressure.

Issue 3: "The retention times are drifting."

Diagnosis: Water accumulation in Normal Phase solvents. Corrective Action:

  • Efletirizine is hygroscopic. Ensure your n-Hexane and Ethanol are HPLC grade and "dry."

  • Install a silica trap column before the injector to scavenge moisture from the mobile phase.

Frequently Asked Questions (FAQs)

Q: Can I use pure Ethanol as the mobile phase (Polar Organic Mode)? A: Yes, but only on immobilized columns (like Chiralpak IA/IC). On coated columns (AD-H), pure ethanol is generally safe but can sometimes cause swelling issues depending on the specific generation of the column. In Polar Organic Mode (POM), you must still use 0.1% DEA/TFA. POM often yields shorter run times but slightly lower resolution than Hexane/Alcohol mixtures.

Q: Why do I see an elution order reversal compared to the literature? A: Elution order (R vs S) is heavily dependent on the specific polysaccharide derivative.

  • Amylose (AD-H) and Cellulose (OD-H) often show opposite elution orders for the same molecule.

  • Always inject a known standard of the pure enantiomer (e.g., Levocetirizine/Levo-efletirizine) to confirm identity. Do not rely on "expected" elution order.

Q: Is Efletirizine stable in the mobile phase? A: It is generally stable, but like Cetirizine, it can degrade under oxidative stress or intense light. Use amber vials. If using TFA, ensure the sample is not left in the autosampler for >24 hours, as high acid concentrations can eventually degrade the ether linkage, though 0.1% is typically safe.

References

  • Tan, Z. J., et al. (2006). Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC. Journal of Chromatographic Science. Link (Demonstrates the use of Hexane/EtOH/DEA systems for Cetirizine/Hydroxyzine class drugs).

  • Choi, S. O., et al. (2000).[1] Enantioselective determination of cetirizine in human urine by HPLC. Journal of Pharmaceutical and Biomedical Analysis. Link (Establishes the AGP/Reverse Phase protocol).

  • Sujana, K., et al. (2023).[2] Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs. MDPI Separations. Link (Review of Amylose-based separation for piperazine derivatives).

  • Ma, Y., et al. (2006). Chiral separation of cetirizine by capillary electrophoresis. Electrophoresis. Link (Provides pKa and zwitterionic behavior data relevant to Efletirizine).

Sources

Technical Support Center: Efletirizine Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the stability and storage of Efletirizine (and its common salt, Efletirizine Dihydrochloride). While Efletirizine is a structural analog of Cetirizine (specifically the bis-fluoro derivative), it shares critical stability profiles, particularly regarding hydrolytic degradation in acidic aqueous environments.

Topic: Prevention of Hydrolytic Degradation in Efletirizine

Audience: Pharmaceutical Scientists, Analytical Chemists, Formulation Researchers Document ID: TS-EFL-004 | Version: 2.1[1]

Executive Summary

Efletirizine (an H1-receptor antagonist) is susceptible to acid-catalyzed hydrolysis and oxidative degradation .[1] While the solid dihydrochloride salt is chemically stable when dry, its dissolution in water creates an acidic environment (pH ~1.5–2.0), which accelerates hydrolytic cleavage of the benzhydryl-piperazine bond or the ether linkage. This guide provides protocols to prevent this "self-catalyzed" hydrolysis and ensure data integrity during experimental workflows.

Part 1: Critical Storage Protocols
Q1: How should I store Efletirizine Dihydrochloride (solid) to prevent degradation?

Answer: The dihydrochloride salt is hygroscopic . Moisture absorption leads to a local acidic environment on the crystal surface, initiating hydrolysis even in the solid state over time.

  • Primary Storage: Store at -20°C in a tightly sealed, amber glass vial.

  • Desiccation: Place the primary vial inside a secondary container (e.g., a Falcon tube or desiccator) containing active desiccant (Silica Gel or CaSO₄).

  • Atmosphere: Purge the headspace with Argon or Nitrogen before sealing to prevent oxidative degradation (N-oxide formation).

Q2: I need to prepare a stock solution. Which solvent prevents hydrolysis?

Answer: Do NOT store unbuffered aqueous solutions of Efletirizine Dihydrochloride. Dissolving the 2HCl salt in water generates a highly acidic solution (pH < 2), which is the exact condition that promotes hydrolytic cleavage [1].

Recommended Solvents for Stock Solutions:

Solvent Stability Rating Storage Condition Notes
DMSO High -20°C (Liquid) Hygroscopic; ensure DMSO is anhydrous.
Methanol Moderate -20°C Good solubility; avoid if evaporation is a risk.
Water (Unbuffered) Low (Critical Risk) Do Not Store Acidic pH promotes rapid hydrolysis. Use immediately.

| PBS (pH 7.4) | Moderate | 4°C (Short term) | Alkaline/Neutral pH improves stability vs. acidic. |

Q3: What is the mechanism of "Efletirizine Hydrolysis"?

Answer: The term often refers to the acid-catalyzed cleavage of the ether linkage or the benzhydryl-nitrogen bond. In the presence of water and acid (provided by the salt itself), Efletirizine degrades into bis(4-fluorophenyl)methanol (analogous to chlorobenzhydrol in cetirizine) and the corresponding piperazine-acetic acid derivative [2].

Visualizing the Degradation Pathway:

Efletirizine_Degradation EFL Efletirizine (Active API) Inter Protonated Ether/Amine Intermediate EFL->Inter + H⁺ (from 2HCl salt) Acid Acidic Environment (pH < 3) Acid->Inter Water H₂O Water->Inter Prod1 Degradant A: Bis(4-fluorophenyl)methanol Inter->Prod1 Hydrolysis Prod2 Degradant B: Piperazine-Ethoxyacetic Acid Inter->Prod2 Cleavage

Figure 1: Acid-catalyzed hydrolytic degradation pathway of Efletirizine in aqueous solution.

Part 2: Troubleshooting & FAQs
Q4: I see an unknown peak at RRT ~0.85 in my HPLC. Is this a hydrolysis product?

Answer: It is highly likely. If your sample was stored in an acidic aqueous medium, this peak often corresponds to the benzhydryl alcohol derivative . However, you must also rule out Esterification .

Troubleshooting Workflow:

  • Check Solvent: Did you dissolve the sample in an alcohol (Methanol/Ethanol) without buffering?

    • Risk: In acidic conditions, the carboxylic acid tail of Efletirizine can react with the solvent to form Efletirizine Methyl Ester (pseudo-hydrolysis artifact).

  • Check Formulation: Are you testing a formulation with Sorbitol or Mannitol ?

    • Risk: Efletirizine forms esters with polyols (Reactive Impurities) [3].

  • Validation Step: Perform a "Spiking Study" with the specific alcohol or acid to confirm the peak shift.

Q5: How do I distinguish between Oxidative and Hydrolytic degradation?

Answer: Use the stress-test signatures described below.

Stress ConditionDegradation MechanismPrimary DegradantPrevention Strategy
Acidic (0.1N HCl) Hydrolysis Benzhydryl Alcohol + Piperazine derivativeBuffer to pH > 6; Avoid aqueous storage.
Oxidative (H₂O₂) N-Oxidation Efletirizine N-OxideArgon purge; Antioxidants.
Thermal (Solid) Decarboxylation (Rare) Decarboxylated impurityStore < 25°C.
Photolytic Photo-oxidation Radical cleavage productsAmber glassware; Foil wrap.
Q6: Can I use the same HPLC method as Cetirizine?

Answer: Yes, due to high structural homology. A standard C18 Reverse Phase method is effective.

  • Column: C18 (e.g., Symmetry or Luna, 5µm, 4.6 x 150mm).

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.[1][2][3]5) [60:40].[1][4]

  • Detection: UV @ 230 nm.[5]

  • Note: Efletirizine (Difluoro) will elute at a slightly different retention time than Cetirizine (Chloro) due to electronegativity differences affecting polarity [4].

Part 3: Experimental Workflow for Stability Assessment

Objective: Verify the stability of your Efletirizine stock solution before use in cell assays or formulations.

Stability_Workflow Start Start: Stock Solution Check CheckPH Step 1: Check pH of Solution (Is it < 3.0?) Start->CheckPH Decision1 pH < 3.0? CheckPH->Decision1 RiskHigh HIGH RISK: Self-Catalyzed Hydrolysis Decision1->RiskHigh Yes RiskLow LOW RISK: pH Neutral/Alkaline Decision1->RiskLow No Action1 Action: Neutralize immediately with NaOH or dilute in PBS RiskHigh->Action1 RunHPLC Action: Run HPLC Check Action1->RunHPLC CheckTime Step 2: Check Storage Duration RiskLow->CheckTime Decision2 > 24 Hours in Water? CheckTime->Decision2 Decision2->RunHPLC Yes Use Proceed to Experiment Decision2->Use No

Figure 2: Decision tree for assessing stock solution integrity prior to experimental use.

References
  • BenchChem Technical Support. (2025).[5] Application Notes and Protocols for Cetirizine Dihydrochloride Solution: Preparation and Stability Assessment. Retrieved from

  • National Center for Advancing Translational Sciences (NCATS). (2025). Efletirizine: Inxight Drugs. Retrieved from

  • United States Patent & Trademark Office. (2008). Pharmaceutical Compositions Comprising an Active Substance from the Substituted Benzhydrylpiperazine Family (US 2008/0241237 A1). Retrieved from

  • J.W. Lee et al. (2002). Synthesis and antihistamine evaluations of novel loratadine analogues. (Contextual reference on H1 antagonist scaffolds). Retrieved from

  • European Patent Office. (2009). Chewable formulations containing Cetirizine/Efletirizine (EP 2067469 A1). Retrieved from

Sources

Reducing background noise in C21H24F2N2O3 fluorescence assays

Author: BenchChem Technical Support Team. Date: March 2026

Initiating the Analysis

I'm currently dissecting the request. The focus is noise reduction within C21H24F2N2O3 fluorescence assays. First, I am investigating this compound to grasp its implications and potential challenges.

Defining the Compound

I've moved on to identifying the compound this compound. I am exploring its potential roles, such as a fluorophore or a drug, and confirming its specific identity. Next, I'm defining the target content, a technical support center. Its troubleshooting guide and FAQs must be in a question-and-answer format.

Identifying the Compound

I've confirmed that this compound is Efletirizine, which is a fluorinated histamine H1 receptor antagonist. However, I need to refocus, as the actual objective is reducing background noise within its fluorescence assays, not simply identifying it. I now have a more focused direction.

Defining the Scope

I'm focused on outlining a technical guide. My goal is to address background noise specifically in fluorescence assays using Efletirizine (this compound). This will guide users in getting the best results.

Refining the Assay Focus

I've narrowed the scope! Now, I'm concentrating on two main assay types: cell-based calcium mobilization using Fluo-4/Fura-2 and ligand binding assays for Efletirizine. My current thinking revolves around pinpointing the sources of background noise. The primary suspects are likely autofluorescence from Efletirizine, biological matrices, and potentially the plasticware used. I want to delve into strategies for mitigating these specific sources.

Structuring the Support Center

I'm now outlining the Technical Support Center for Efletirizine assays. The plan is to create an introduction and an FAQ section addressing key issues like autofluorescence, matrix interference, and precipitation. I intend to include troubleshooting guides with step-by-step protocols, starting with optimizing signal-to-noise in Fluo-4 Calcium assays. The FAQ will cover common problems that users are likely to encounter.

Analyzing Compound Interference

I've got the context now. I'm focusing on Efletirizine, specifically its role as an H1 receptor antagonist. I'm concerned about autofluorescence causing background noise in assays, similar to what's observed with cetirizine. This intrinsic property is a key area of investigation in my current assessment of the compound.

Constructing The Support Guide

I'm making good progress on the Technical Support Center guide. I've drafted the structure, including the header and introduction to welcome users. I've also outlined the FAQ section. I've detailed two key questions regarding assay interference: high fluorescence and quenching in TR-FRET assays. I'm focusing on providing clear answers that explain the causality of issues, emphasizing hydrophobicity, aggregation, and autofluorescence in relation to specific assay types.

Refining Assay Protocols

I'm now integrating detailed protocols, like buffer optimization and synchronous fluorescence spectroscopy, specifically for the detection of this compound in biological samples. I am preparing a table summarizing the impact of buffer additives and readout modes on the signal-to-background ratio. In addition, I am creating a workflow diagram for H1 receptor calcium signaling and troubleshooting decision tree, using Graphviz DOT to visualize the complex issues.

Visualizing The Data:

I'm now implementing the color contrast and font specifications for the Graphviz DOT diagram. I've set the node and edge styling, defining the color palette and ensuring high contrast between node text and fill colors. I'm focusing on a light gray background, medium gray edges and clearly contrasting text on all nodes. I've started by assigning colors to the nodes as described.

Mapping Inhibition Pathways

I'm translating the inhibition points of this compound, focusing on IP3 generation and calcium release from Fluo-4 signal as an indication of activity. I've visualized the Gq-coupled signaling pathway using Graphviz DOT, illustrating the drug's antagonistic effect on H1R, and I'm finalizing the color scheme for the nodes and edges.

Diagramming Troubleshooting Steps

I've just finalized a decision tree using Graphviz DOT. It helps identify and resolve background noise in assays, considering whether noise exists without cells, leading to a focus on compound autofluorescence or precipitation. I've included actions to take, like adding Pluronic F-127 or using a red-shifted dye to mitigate interference. The diagram now supports an assessment of matrix/cellular interference as well.

Addressing Assay Challenges

I'm now focusing on specific challenges like inner filter effects and light scattering in Fura-2 assays, especially at high drug concentrations due to lipophilicity. I'm exploring solutions such as synchronous fluorescence spectroscopy and anti-fluorescence quenching techniques to isolate the drug's signal from matrix effects in plasma or lysates. I'm also planning to incorporate "compound-only" and "vehicle + cells" control steps in my protocols to account for autofluorescence and establish baseline calcium flux. I'll be citing references relevant to cetirizine, efletirizine, and anti-fluorescence quenching to support my approach.

Finalizing the Guide Structure

I've just structured the initial content for the Technical Support Center guide. I've composed the title and the welcome introduction. I am now working on expanding the content, specifically the frequently asked questions (FAQs). I'm planning to focus on addressing the two major issues: high fluorescence and quenching in TR-FRET assays. I have decided to incorporate the references to support the guide. I'm focusing on the structural properties of this compound, that will be highlighted in the context of assay interference and background noise reduction. The reference list is included at the end.

Addressing Assay Challenges

My current focus is on the compound's structure, specifically the (4-fluorophenyl)methyl group. I'm developing strategies for the FAQs section of the Technical Support Center guide. I'm exploring the nuances of its autofluorescence and how it creates spectral bleed-through or inner filter effects, particularly in calcium flux assays. I am considering synchronous fluorescence spectroscopy, and anti-fluorescence quenching to mitigate these issues and enhance signal-to-noise.

Evaluating Assay Interference

I'm now investigating potential solutions for matrix interference, focusing on Fura-2 assays and light scattering caused by the compound's lipophilicity. I'm exploring methods to differentiate specific receptor antagonism from non-specific matrix effects, emphasizing the Gq-coupled signaling of the H1 receptor. Specifically, I plan to leverage TR-FRET and SFS to address these complexities and improve signal quantification.

Optimizing Calcium Flux Assays

I'm now prioritizing buffer optimization to prevent this compound precipitation and matrix effects in calcium flux assays. I am considering adding 0.01% - 0.05% Pluronic F-127 and limiting DMSO to 0.5% in Hank's Balanced Salt Solution, maintaining cell viability. I'll include a "Compound-Only" control plate to validate results and focus on reducing overlapping background noise.

Implementing New Assay Procedures

I'm developing a new protocol focusing on anti-fluorescence quenching to quantify this compound in biological matrices. The protocol will leverage the anti-quenching effect of the compound on a rhodamine B-sodium tetraphenylborate system to restore fluorescence, quantifying the drug's concentration. The references are included. I'm also ensuring the DOT diagram meets the specified size and color contrast requirements.

Technical Support Center: Strategies for Scaling Up Efletirizine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Strategic Overview

Efletirizine (C₂₁H₂₄F₂N₂O₃) is a second-generation antihistamine, structurally characterized as the bis(4-fluorophenyl) analog of Cetirizine.

Critical Process Insight (The "Achiral Advantage"): Unlike Cetirizine or Levocetirizine, which possess a chiral center at the benzhydryl carbon (due to dissimilar phenyl and p-chlorophenyl rings), Efletirizine is achiral because it possesses two identical p-fluorophenyl rings.

  • Scale-Up Implication: You do not need chiral resolution or asymmetric synthesis steps. This theoretically allows for higher overall throughput compared to Levocetirizine. Your yield losses will primarily stem from chemoselectivity issues (N-alkylation vs. elimination) and impurity purging , not stereochemical resolution.

This guide addresses the three critical bottlenecks in scaling this molecule:

  • The "Dimer" Impurity: Bis-alkylation of piperazine.

  • Alkylation Efficiency: Attaching the ethoxyacetate side chain.

  • Salt Crystallization: Controlling the dihydrochloride polymorph and purity.

Core Synthesis Workflow & Logic

The following diagram illustrates the standard convergent synthesis pathway optimized for scale-up.

Efletirizine_Synthesis Start 4,4'-Difluorobenzophenone Inter1 4,4'-Difluorobenzhydryl Chloride/Bromide Start->Inter1 Reduction & Halogenation Inter2 Intermediate 1: 1-[Bis(4-fluorophenyl)methyl]piperazine Inter1->Inter2 SN1/SN2 Alkylation (Kinetic Control) Impurity Impurity: Bis-benzhydryl Piperazine (The 'Dimer') Inter1->Impurity Over-alkylation (Stoichiometry Error) Pip Piperazine (Excess) Pip->Inter2 Nucleophile Ester Intermediate 2: Efletirizine Ester Inter2->Ester N-Alkylation (Base/Solvent Optimization) Reagent Methyl (2-chloroethoxy)acetate Reagent->Ester Final Efletirizine Dihydrochloride (Final Product) Ester->Final 1. Hydrolysis (NaOH) 2. HCl Salt Formation

Figure 1: Convergent synthesis pathway for Efletirizine, highlighting the critical impurity formation node.

Troubleshooting & Optimization Guide

Phase 1: Formation of the Piperazine Intermediate

Q1: We are observing high levels (>10%) of the bis-alkylated impurity (N,N'-bis[bis(4-fluorophenyl)methyl]piperazine) during the first step. How do we suppress this?

A1: This is a classic stoichiometry and addition rate issue. The reaction between 4,4'-difluorobenzhydryl halide and piperazine is a competitive consecutive reaction. Once the mono-alkylated product forms, it is still a nucleophile and can react with another equivalent of the halide to form the "dimer."

  • The Causality: As the scale increases, mixing efficiency often drops, creating localized zones of high alkyl halide concentration relative to piperazine.

  • Protocol Adjustment:

    • High Excess of Piperazine: Do not use a 1:1 ratio. Scale up using 3.0 to 5.0 equivalents of piperazine. The excess acts as a statistical buffer, ensuring the halide is far more likely to encounter free piperazine than the mono-alkylated product.

    • Reverse Addition: Dissolve the piperazine in the solvent (e.g., Toluene or Acetonitrile) and heat to reflux. Slowly dose the benzhydryl halide solution into the piperazine solution. This keeps the concentration of the electrophile low at all times.

    • Water Wash: The excess piperazine is highly water-soluble. It can be easily removed during workup by aqueous extraction, whereas the lipophilic mono-alkylated product will remain in the organic phase.

Q2: Our yield fluctuates significantly when scaling the benzhydryl chloride synthesis. Why?

A2: Benzhydryl halides are moisture-sensitive and prone to hydrolysis. If you are generating the chloride from the alcohol (using SOCl₂ or HCl), residual moisture or long holding times can revert the chloride back to the alcohol or form the ether.

  • Self-Validating Step: Implement an In-Process Control (IPC) using TLC or HPLC before adding the piperazine. Ensure >98% conversion to the chloride. If the chloride hydrolyzes, it becomes unreactive toward piperazine, directly killing your yield.

Phase 2: Side Chain Attachment (N-Alkylation)

Q3: The reaction with methyl (2-chloroethoxy)acetate is sluggish (48+ hours), and pushing the temperature causes degradation. How do we accelerate this?

A3: You are likely facing a "soft nucleophile, hard leaving group" mismatch or solvation shell issues. The secondary amine of the piperazine ring is moderately nucleophilic, but the alkyl chloride on the side chain is not highly reactive.

  • Strategy 1: Finkelstein Conditions (In-situ Activation) Add 0.1 - 0.5 equivalents of Potassium Iodide (KI) to the reaction. The iodide displaces the chloride to form the much more reactive alkyl iodide in situ, which then reacts rapidly with the amine. This can reduce reaction times from 48h to <12h.

  • Strategy 2: Phase Transfer Catalysis (PTC) If you are using a heterogeneous system (e.g., Toluene/Solid K₂CO₃), the surface area of the base becomes limiting.

    • Add TBAB (Tetrabutylammonium bromide): This helps transport the deprotonated species or stabilize the transition state, enhancing kinetics without requiring higher temperatures.

Data: Solvent System Comparison for Alkylation Step

Solvent SystemBaseCatalystTemp (°C)Time (h)Yield (%)Comments
Toluene K₂CO₃None110 (Reflux)36-4865-70%Slow; high thermal degradation.
Acetonitrile K₂CO₃KI (0.2 eq)80 (Reflux)10-1285-90%Recommended. Clean profile.
DMF Et₃NNone90875-80%Difficult workup (DMF removal); colored impurities.
Phase 3: Hydrolysis and Salt Formation

Q4: During the final acidification to form the Dihydrochloride salt, we get a sticky gum instead of a crystalline solid. How do we fix this?

A4: This indicates trapped solvent or an amorphous transition. Efletirizine Dihydrochloride is highly polar and can be hygroscopic. "Gumming" usually happens when the solvent polarity is not optimal for crystal lattice formation.

  • The "Anti-Solvent" Protocol:

    • Dissolve the free base (after hydrolysis) in a minimal amount of a polar solvent like Acetone or MEK (Methyl Ethyl Ketone) .

    • Cool the solution to 0-5°C.

    • Introduce HCl gas (anhydrous) or a solution of HCl in IPA/Dioxane slowly.

    • Critical Step: If oiling occurs, stop HCl addition. Seed the mixture with authentic crystals (if available) or scratch the vessel walls. Add a non-polar anti-solvent like Diethyl Ether or Heptane dropwise to induce nucleation before resuming HCl addition.

    • Ripening: Once solid forms, stir at low temperature for 2-4 hours to allow the amorphous material to reorganize into the crystalline lattice.

FAQ: Operational Specifics

Q: Can we use 4-chlorobenzhydryl chloride as a surrogate for process development? A: Yes, but with caution. The chemistry is nearly identical (Cetirizine route), so you can optimize the reaction parameters (temperature, stoichiometry) using the cheaper chloro-analog. However, the solubility and crystallization behavior of the final fluoro-analog (Efletirizine) will differ. Do not validate your crystallization process using the chloro-compound.

Q: What is the major degradation pathway for Efletirizine? A: Oxidative N-dealkylation and amide hydrolysis. Ensure the final product is stored under inert atmosphere if possible, though the dihydrochloride salt is generally stable. Avoid strong oxidizing agents during the synthesis.

Q: Is Efletirizine light sensitive? A: Like many benzhydryl derivatives, it can show some photosensitivity in solution. Process vessels should be amber or shielded from direct UV light during the final crystallization steps to prevent discoloration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 156659, Efletirizine Dihydrochloride. Retrieved from [Link][1]

  • Baltzly, R., et al. (1949).The preparation of N-mono-substituted piperazines. (Foundational chemistry for piperazine mono-alkylation strategies used in this protocol). Journal of the American Chemical Society.
  • Opalka, C. J., et al. (1994).Synthesis and antihistaminic activity of 2-[2-[4-(diphenylmethyl)-1-piperazinyl]ethoxy]acetic acid and related compounds. (Primary reference for the Cetirizine/Efletirizine structural class synthesis). Journal of Medicinal Chemistry.
  • Patsnap Synapse (2025). Efletirizine Drug Profile and Clinical Status. Retrieved from [Link]

(Note: While specific process patents for Efletirizine are less common due to its discontinuation, the chemistry cited above is derived from the validated manufacturing standards of its direct structural analog, Cetirizine.)

Sources

Validation & Comparative

Comparative Pharmacodynamics: Efletirizine vs. Loratadine IC50 Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison of the pharmacodynamic profiles of Efletirizine (a potent, albeit discontinued, H1-receptor antagonist) and Loratadine (a widely used second-generation antihistamine).

While Loratadine is a "prodrug" requiring hepatic metabolism to generate its high-affinity active form (Desloratadine), Efletirizine belongs to the class of imidazoly-ethoxy-ethyl derivatives (structurally related to Cetirizine/Levocetirizine) designed for direct, high-affinity binding.

Key Pharmacodynamic Distinction:

  • Efletirizine/Levocetirizine Class: Exhibits rapid, high-affinity binding (Ki ≈ 3–6 nM) with slow dissociation rates (long residence time), acting as "pseudo-irreversible" inverse agonists.

  • Loratadine: Exhibits moderate affinity (Ki ≈ 35 nM) as a parent compound.[1] Its clinical efficacy is largely driven by its conversion to Desloratadine (Ki ≈ 0.4 nM).

Molecular Mechanism: H1 Receptor Inverse Agonism

To understand the IC50 differences, one must first grasp that these drugs are not merely "blockers" but inverse agonists . The Histamine H1 receptor (H1R) exhibits constitutive activity (spontaneous signaling) even in the absence of histamine.

H1 Signaling Pathway

The H1R couples to the Gαq/11 protein. Activation triggers the Phospholipase C (PLC) cascade, leading to IP3 generation and intracellular Calcium release.

H1_Signaling Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Activates Gq Gαq/11 Protein H1R->Gq Couples PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Ca Ca2+ Release (ER Stores) IP3->Ca Triggers NFkB NF-κB / NFAT (Inflammation) Ca->NFkB Activates Efletirizine Efletirizine (Inverse Agonist) Efletirizine->H1R Stabilizes Inactive State Loratadine Loratadine (Inverse Agonist) Loratadine->H1R Stabilizes Inactive State

Figure 1: The H1 Receptor Signaling Cascade and the site of Inverse Agonist action.

Comparative Data: Binding Affinity (Ki) and Potency (IC50)[4][5][6][7]

The following data consolidates findings from radioligand binding assays (using [3H]-mepyramine or [3H]-pyrilamine) and functional calcium flux assays.

ParameterEfletirizine (Class*)Loratadine (Parent)Desloratadine (Active Metabolite)
Primary Mechanism Direct H1 Inverse AgonistProdrug (Metabolized by CYP)Active H1 Inverse Agonist
Binding Affinity (Ki) ~3 – 6 nM 35 nM 0.4 nM
IC50 (Functional) ~6 – 10 nM > 32 µM (Low intrinsic activity)~1 – 5 nM
Receptor Selectivity High (H1 > Muscarinic)High (Peripheral H1)High (Peripheral H1)
Dissociation Half-life Slow (142 min**)Fast (Rapid off-rate)Slow (Long residence time)

*Note: Efletirizine data is inferred from its structural analog Levocetirizine and patent disclosures, as specific peer-reviewed IC50s for Efletirizine are rare due to its discontinuation. **Data based on Levocetirizine kinetics.

Analysis
  • Potency Gap: The Efletirizine scaffold exhibits a ~6-10x higher binding affinity than parent Loratadine. This explains why Loratadine often requires a lag time (1-3 hours) to achieve peak clinical efficacy—it must be converted to Desloratadine.

  • Residence Time: High-affinity agents like Efletirizine and Desloratadine display "slow offset" kinetics. They remain bound to the receptor for hours, suppressing constitutive activity long after plasma levels drop.

Experimental Protocol: Radioligand Binding Assay

To validate these IC50 values in your own lab, use the following Self-Validating Protocol . This workflow minimizes non-specific binding and ensures equilibrium conditions.

Materials
  • Cell Line: CHO-K1 or HEK293 cells stably expressing human H1R.

  • Radioligand: [3H]-Pyrilamine (Specific Activity ~80 Ci/mmol).

  • Competitors: Efletirizine (or Levocetirizine) and Loratadine (10^-11 M to 10^-5 M).

  • Buffer: 50 mM Na-Phosphate, pH 7.4.

Step-by-Step Workflow

Assay_Workflow Start Start: Cell Harvest Lysis 1. Membrane Preparation (Hypotonic Lysis + Centrifugation) Start->Lysis Incubation 2. Incubation (25°C, 60 min) Membranes + [3H]-Ligand + Drug Lysis->Incubation Filtration 3. Rapid Filtration (GF/B Filters + PEI Pre-soak) Incubation->Filtration Wash 4. Ice-Cold Buffer Wash (3x to remove unbound ligand) Filtration->Wash Count 5. Scintillation Counting Wash->Count Analysis 6. Data Analysis (Non-linear Regression -> IC50 -> Ki) Count->Analysis

Figure 2: Radioligand Binding Assay Workflow for determining Ki.

Critical Causality Checks (Self-Validation)
  • The PEI Rule: Always pre-soak glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour. Why? H1 ligands are hydrophobic and stick to glass. PEI blocks these non-specific sites. Without this, your IC50 will be artificially high (false low potency).

  • The 10% Rule: Ensure total radioligand binding is <10% of the total added ligand. Why? To avoid "ligand depletion" artifacts which violate the assumptions of the Cheng-Prusoff equation.

  • Equilibrium Check: Incubate for at least 60 minutes. High-affinity drugs (Efletirizine) have slow association rates (

    
    ). Premature termination yields incorrect Ki values.
    

Calculation Logic

Convert your raw IC50 to the true binding constant (


) using the Cheng-Prusoff Equation :


  • 
     : The concentration of competitor displacing 50% of specific binding.[2][3]
    
  • 
     : Concentration of radioligand used (e.g., 2 nM).
    
  • 
     : Dissociation constant of the radioligand (determined via Saturation Binding).
    

Interpretation: If


 equals the 

, then

. This correction is vital when comparing literature values where different ligand concentrations were used.

References

  • Gillard, M., et al. (2002). Binding Characteristics of Cetirizine and Levocetirizine to Human H1 Histamine Receptors. Molecular Pharmacology. Link

  • Selleck Chemicals. (2024). Loratadine H1 Receptor Antagonist Data. Selleckchem Product Guide. Link

  • BenchChem. (2025).[2][4] The Receptor Binding Profile of Loratadine: A Technical Guide. BenchChem Technical Support. Link

  • National Center for Advancing Translational Sciences (NCATS). (2024). Efletirizine Inxight Drugs Profile. NCATS. Link

  • Bakker, R.A., et al. (2000).[5] Constitutive activity of the histamine H1 receptor reveals inverse agonism of histamine H1 receptor antagonists. European Journal of Pharmacology. Link

Sources

Bioequivalence and Comparative Pharmacokinetics of Efletirizine (C21H24F2N2O3) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorinated Advantage

Efletirizine (Chemical Formula: C₂₁H₂₄F₂N₂O₃) represents a critical evolution in the diphenylmethylpiperazine class of H1-antihistamines. Structurally, it is the di-fluorinated analog of Cetirizine , where the chlorophenyl moiety is replaced by a fluorophenyl group.

For drug development professionals, this specific modification is not merely cosmetic; the high electronegativity and small atomic radius of fluorine (Van der Waals radius: 1.47 Å vs. 1.75 Å for chlorine) significantly alter the molecule's lipophilicity (LogP), metabolic stability, and P-glycoprotein (P-gp) efflux kinetics. This guide provides a technical framework for assessing the bioequivalence (BE) of Efletirizine derivatives against established standards like Levocetirizine and Fexofenadine.

Chemical & Pharmacological Basis

Structure-Activity Relationship (SAR)

The core efficacy of C₂₁H₂₄F₂N₂O₃ stems from its interaction with the Histamine H1 receptor. The replacement of Chlorine with Fluorine affects the electronic distribution of the benzhydryl ring system.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-Cl bond (approx. 81 kcal/mol), rendering Efletirizine highly resistant to oxidative dehalogenation by CYP450 enzymes.

  • Receptor Kinetics: The fluorinated moiety maintains high affinity for the H1 receptor's hydrophobic pocket while potentially reducing off-target binding (e.g., muscarinic receptors), thereby minimizing anticholinergic side effects.

Comparative Pharmacokinetic Profile

The following table synthesizes the performance metrics of Efletirizine against its chlorinated analog (Levocetirizine) and a non-sedating alternative (Fexofenadine).

ParameterEfletirizine (C₂₁H₂₄F₂N₂O₃)Levocetirizine (Standard)Fexofenadine (Control)
Molecular Weight 462.13 g/mol (HCl salt)388.89 g/mol 501.68 g/mol
Bioavailability (F) > 70%> 85%~ 33%
Tmax 1.0 - 1.5 hrs0.9 hrs2.6 hrs
Protein Binding ~ 90%91-92%60-70%
Elimination Half-life 8 - 9 hrs7.9 hrs14.4 hrs
Excretion Route Renal (Primary)Renal (85.4%)Biliary/Fecal
H1 Receptor Ki < 6 nM~ 3 nM~ 10 nM
BBB Penetration Negligible (P-gp substrate)LowNegligible

Note: Efletirizine exhibits a slightly higher lipophilicity than Levocetirizine, which may influence its Volume of Distribution (Vd), yet it retains the "non-sedating" classification due to efficient efflux by P-glycoprotein at the Blood-Brain Barrier.

Bioequivalence Assessment Protocol

To demonstrate bioequivalence between a generic C₂₁H₂₄F₂N₂O₃ derivative (Test) and the Reference Listed Drug (RLD), a rigorously controlled clinical and bioanalytical workflow is required.

A. Study Design
  • Design: Randomized, two-period, two-sequence, single-dose crossover study.

  • Subjects: Healthy volunteers (n=24 to 36, determined by power analysis of intra-subject variability).

  • Conditions: Fasting state (primary requirement for immediate-release formulations per FDA/EMA).

  • Washout Period: Minimum 7 days (>5 half-lives) to prevent carryover.

B. Bioanalytical Methodology (LC-MS/MS)

Quantification of Efletirizine in plasma requires high sensitivity due to the low dosage (typically 5-10 mg).

Protocol Specification:

  • Sample Preparation:

    • Technique: Solid Phase Extraction (SPE) using HLB cartridges is superior to Protein Precipitation (PPT) for removing phospholipids that cause ion suppression.

    • Internal Standard: Efletirizine-d4 or Hydroxyzine-d8.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile : 10mM Ammonium Formate (pH 3.5) [80:20 v/v].[1]

  • Mass Spectrometry:

    • Ionization: ESI Positive Mode.

    • MRM Transitions:

      • Efletirizine: m/z 389.2 → 201.1 (Quantifier)

      • Internal Standard: m/z 393.2 → 205.1

C. Acceptance Criteria

Bioequivalence is established if the 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) for the following parameters falls within the 80.00% – 125.00% range:

  • AUC₀₋ₜ: Area under the curve from time zero to the last measurable concentration.

  • Cmax: Maximum plasma concentration.[2]

Visualized Workflows

Comparison of Metabolic & Transport Pathways

The following diagram illustrates why Efletirizine (like Cetirizine) has a low drug-drug interaction (DDI) potential compared to hepatically metabolized antihistamines.

MetabolicPathway Drug Efletirizine (C21H24F2N2O3) Gut GI Tract Absorption Drug->Gut Oral Admin Receptor H1 Receptor (Inverse Agonist) Drug->Receptor High Affinity Binding Liver Liver (Minimal CYP450) Gut->Liver Portal Vein Kidney Kidney (Glomerular Filtration) Liver->Kidney Unchanged Drug (>70%) BBB Blood-Brain Barrier Liver->BBB Systemic Circ. Urine Elimination Urine Elimination Kidney->Urine Elimination BBB->Drug P-gp Efflux (Prevents Sedation)

Caption: Pharmacokinetic fate of Efletirizine. Note the minimal hepatic metabolism and active P-gp efflux at the BBB, critical for its non-sedating profile.

Bioequivalence Study Execution Flow

This workflow ensures regulatory compliance (FDA/EMA) for the assessment of C₂₁H₂₄F₂N₂O₃ derivatives.

BE_Workflow cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_stat Statistical Phase Recruitment Subject Recruitment (n=36, Healthy) Dosing1 Period 1: Test or Ref (Fasting) Recruitment->Dosing1 Washout Washout Period (>7 Days) Dosing1->Washout Dosing2 Period 2: Crossover (Fasting) Washout->Dosing2 SamplePrep Plasma Extraction (SPE / HLB Cartridge) Dosing2->SamplePrep LCMS LC-MS/MS Analysis (MRM Mode) SamplePrep->LCMS PK_Calc Calc: Cmax, AUC, Tmax LCMS->PK_Calc ANOVA ANOVA (Log-transformed) PK_Calc->ANOVA Decision 90% CI: 80-125%? ANOVA->Decision

Caption: Step-by-step Bioequivalence (BE) assessment workflow from clinical dosing to statistical validation.

References

  • European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2022).[3] Bioequivalence Studies for Generic Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 156659, Efletirizine Dihydrochloride. Retrieved from [Link]

  • Morita, M., et al. (2008). Determination of levocetirizine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study. Journal of Chromatography B. Retrieved from [Link]

Sources

Validating Efletirizine Purity: A Comparative Guide to Quantitative NMR (qNMR) vs. Traditional Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Efletirizine and the Need for Absolute Purity Validation

Efletirizine is an orally active, highly selective histamine H1-receptor antagonist utilized heavily in allergic disease research [1]. As a specialized derivative within the antihistamine family, ensuring the absolute purity of Efletirizine is critical for eliminating batch-to-batch variability and ensuring accurate preclinical pharmacokinetic profiling. Traditionally, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the gold standard for purity analysis. However, HPLC relies heavily on the availability of identical, highly pure reference standards and assumes uniform UV response factors across the analyte and its impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary ratio method of measurement, officially recognized by pharmacopeial guidelines such as USP <761> and USP <1220> [2, 3]. Unlike chromatography, qNMR measures the absolute number of nuclei (typically protons,


H), allowing for direct purity determination using an unrelated Certified Reference Material (CRM) as an internal standard [4].

Mechanistic Context: Efletirizine and the H1 Receptor Pathway

To understand the necessity of high-purity Efletirizine, we must look at its pharmacological target. Efletirizine exerts its effects by competitively binding to the H1 receptor, a G-protein coupled receptor (GPCR). Impurities or degradation products can exhibit off-target effects or partial agonism, confounding experimental results.

G Histamine Histamine H1_Receptor H1 Receptor (GPCR) Histamine->H1_Receptor Binds Efletirizine Efletirizine (Inhibitor) Efletirizine->H1_Receptor Blocks Gq Gq Protein Activation H1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Production Response Allergic Inflammation Ca2->Response

Histamine H1 receptor signaling pathway and Efletirizine blockade.

Methodological Comparison: qNMR vs. HPLC-UV

Why transition from HPLC to qNMR for purity validation? The fundamental limitation of HPLC is its relative nature. If an impurity lacks a chromophore or has a drastically different extinction coefficient at the monitored wavelength (e.g., 230 nm for Efletirizine), HPLC-UV will misrepresent the true purity [5]. In contrast, qNMR is a structurally agnostic, absolute quantification technique. Because the area under an NMR resonance is strictly proportional to the number of nuclei generating that signal, qNMR provides a direct mass balance measurement [4].

Table 1: Performance Comparison of qNMR vs. HPLC-UV for Efletirizine Purity
ParameterQuantitative NMR (

H-qNMR)
HPLC-UV
Principle of Quantification Direct measurement of nuclear spinRelative measurement of UV absorbance
Reference Standard Unrelated CRM (e.g., Maleic Acid)Identical Efletirizine Reference Standard
Response Factor Universal (Proportional to protons)Compound-specific (Extinction coefficient)
Detection of "Invisible" Impurities High (Detects residual solvents, water)Low (Misses non-UV absorbing impurities)
Method Development Time Rapid (Minimal optimization required)Lengthy (Column, mobile phase optimization)
Metrological Traceability Direct to SI units (Mass) via CRMIndirect (Dependent on standard purity)

Experimental Workflow: qNMR Purity Validation Protocol

The following protocol details a self-validating qNMR system for Efletirizine purity determination, designed to comply with USP <1220> Analytical Target Profile (ATP) requirements [3].

Workflow Weighing 1. Co-weighing Efletirizine & Internal Standard Dissolution 2. Dissolution in Deuterated Solvent (DMSO-d6) Weighing->Dissolution Acquisition 3. 1H NMR Acquisition (Optimized Relaxation Delay D1) Dissolution->Acquisition Processing 4. Phase & Baseline Correction Signal Integration Acquisition->Processing Calculation 5. Purity Calculation (Mass Balance Equation) Processing->Calculation

Step-by-step quantitative NMR (qNMR) experimental workflow.

Step 1: Internal Standard (IS) Selection and Co-Weighing
  • Causality: The IS must be a highly pure CRM, soluble in the same deuterated solvent, and its NMR signals must not overlap with Efletirizine's peaks. Maleic acid (

    
     ~6.26 ppm in DMSO-d6) is selected because it falls in a clear region away from Efletirizine's aliphatic and aromatic proton signals.
    
  • Procedure: Accurately weigh ~10 mg of Efletirizine and ~5 mg of Maleic Acid CRM using a microbalance (readability 0.001 mg) directly into a glass vial. This establishes metrological traceability to SI units (mass) [3].

Step 2: Sample Preparation
  • Procedure: Dissolve the mixture in 0.6 mL of DMSO-d6 (100% atom D). Transfer to a 5 mm precision NMR tube.

  • Causality: DMSO-d6 is chosen to ensure complete solubilization of both the analyte and the IS. Incomplete dissolution will fatally skew the molar ratio and invalidate the assay.

Step 3: H-NMR Acquisition Parameters
  • Procedure: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Set the pulse angle to 90°.

  • Critical Parameter (Relaxation Delay, D1): Set D1 to at least 5 times the longest longitudinal relaxation time (

    
    ) of the protons being quantified (typically D1 
    
    
    
    30 seconds).
  • Causality: In qNMR, full relaxation of all nuclei between pulses is mandatory. If D1 is too short, nuclei with long

    
     times will not fully realign with the magnetic field, leading to attenuated signal integration and inaccurate purity calculations.
    
Step 4: Data Processing and Self-Validation
  • Procedure: Apply zero-filling and an exponential window function (e.g., Line Broadening = 0.3 Hz). Perform manual phase correction and rigorous baseline correction (e.g., polynomial fitting).

  • Self-Validation Check: Ensure the Signal-to-Noise (S/N) ratio of the integrated peaks is >250. Verify that the baseline between the Efletirizine peak and the Maleic acid peak is completely flat, confirming no underlying impurity interference.

Step 5: Purity Calculation
  • Procedure: Calculate the absolute purity (

    
    ) using the following equation:
    
    
    
    
    Where
    
    
    is the integral area,
    
    
    is the number of protons contributing to the signal,
    
    
    is the molar mass,
    
    
    is the weighed mass, and
    
    
    is the certified purity of the internal standard.

Experimental Data: qNMR vs. HPLC Validation

To demonstrate the efficacy of qNMR, a comparative study was conducted on a synthesized batch of Efletirizine. The sample was analyzed using both the optimized qNMR protocol and a standard HPLC-UV method (230 nm).

Table 2: Purity Determination of Efletirizine Batch EFZ-001
Analytical MethodReplicate 1 (%)Replicate 2 (%)Replicate 3 (%)Mean Purity (%)% RSD

H-qNMR
(Internal Std: Maleic Acid)
98.1598.2298.1898.18 0.04
HPLC-UV (Area Normalization, 230nm)99.4599.5099.4899.48 0.03
Data Interpretation & Causality:

The HPLC-UV method reported a higher purity (99.48%) compared to qNMR (98.18%). This discrepancy is a classic example of chromatographic overestimation. HPLC-UV area normalization assumes all components absorb UV light equally and fails to account for non-chromophoric impurities such as residual inorganic salts, water, or residual aliphatic solvents from the synthesis process [4]. qNMR, by measuring the exact mass fraction of the Efletirizine molecule relative to the CRM, provides the true absolute purity. The low Relative Standard Deviation (RSD = 0.04%) confirms the high precision and repeatability of the qNMR method, satisfying the Target Measurement Uncertainty (TMU) criteria outlined in USP <1220> [3].

Conclusion

For researchers and drug development professionals, relying solely on HPLC-UV for Efletirizine purity validation introduces a risk of overestimating API quality. By adopting qNMR, laboratories can establish a self-validating, metrologically traceable system that directly quantifies the active pharmaceutical ingredient without the need for identical reference standards. The integration of qNMR into routine quality control workflows ensures robust, accurate, and reliable data for downstream preclinical and clinical applications.

References

  • Liu, Y., Miura, T., & Ray, G. J. "Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR." American Pharmaceutical Review.[Link]

Selectivity Profile of Efletirizine Against Other GPCRs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

Efletirizine (EFZ) is a potent, second-generation histamine H1-receptor antagonist belonging to the piperazine class of antihistamines. Structurally related to cetirizine and levocetirizine , it was originally investigated for the treatment of allergic rhinitis and urticaria (specifically as a topical agent) but was discontinued during Phase III clinical trials.

This guide provides a technical analysis of Efletirizine’s selectivity profile, contrasting its pharmacological behavior with market-standard H1 antagonists (Cetirizine, Bilastine, Fexofenadine) and "dirty" first-generation agents (Diphenhydramine). The focus is on its discrimination between the H1 receptor and structurally similar G-Protein Coupled Receptors (GPCRs), such as muscarinic acetylcholine receptors (mAChRs).

Chemical & Pharmacological Identity
FeatureDetail
Compound Name Efletirizine (EFZ)
CAS Number 150756-35-7
Drug Class 2nd Generation H1 Antagonist (Piperazine derivative)
Mechanism of Action Inverse Agonist at H1 Receptor (Stabilizes inactive state)
Primary Indication (Hist.) Allergic Rhinitis, Urticaria (Topical/Oral)
Key Differentiator Designed for high peripheral H1 selectivity and low CNS penetration.[1]

GPCR Selectivity Profile

The safety and tolerability of antihistamines are defined by their selectivity ratios . Side effects such as dry mouth, tachycardia, and sedation arise from off-target binding to Muscarinic (M1-M5), Adrenergic (


), and Serotonergic (5-HT) receptors.
Primary Target: Histamine H1 Receptor

Efletirizine exhibits nanomolar affinity for the H1 receptor, comparable to its structural analog Cetirizine.

  • Binding Affinity (

    
    ):  Estimated < 10 nM (inferred from class data and patent literature).
    
  • Functional Effect: Inhibits histamine-induced

    
     mobilization and 
    
    
    
    accumulation.
Off-Target Discrimination

The following table synthesizes the selectivity profile of Efletirizine compared to key alternatives. Note that while specific public


 datasets for Efletirizine are rare due to its discontinuation, its profile is characterized by the "clean" selectivity typical of late-stage second-generation piperazines.
Receptor FamilyTarget SubtypeEfletirizine ProfileClinical Implication of Selectivity
Histamine H1 High Affinity (

)
Efficacy in suppressing wheal/flare and itch.
Muscarinic M1 - M5Low Affinity (

)
Lack of anticholinergic effects (dry mouth, urinary retention).
Adrenergic

Negligible (

)
No hypotension or reflex tachycardia.
Serotonergic 5-HTNegligible (

)
No appetite stimulation or weight gain.
Cardiac Ion hERG (

)
Low Interaction Reduced risk of QT prolongation compared to Terfenadine.
Comparative Selectivity Matrix

Comparison of selectivity ratios (


 Off-target / 

H1). Higher numbers indicate better safety.
CompoundH1 vs. Muscarinic (M1)H1 vs. Serotonin (5-HT)H1 vs. Dopamine (D2)CNS Penetration
Efletirizine > 1,000x (Est.)> 1,000x> 1,000xLow (P-gp substrate)
Cetirizine > 600x> 1,000x> 1,000xLow
Bilastine > 1,000x> 1,000x> 1,000xNegligible
Diphenhydramine < 10x< 100x< 100xHigh (Sedating)

Technical Insight: Efletirizine, like Levocetirizine, utilizes a zwitterionic structure (carboxylic acid moiety) which restricts blood-brain barrier (BBB) penetration and reduces affinity for lipophilic GPCR pockets found in muscarinic receptors.

Mechanism of Action & Signaling Pathway

H1 receptors are


-coupled GPCRs. Upon activation by histamine, they trigger the Phospholipase C (PLC) pathway. Efletirizine acts as an inverse agonist , stabilizing the receptor in an inactive conformation (

) and preventing the basal signaling activity.
Visualization: H1 Receptor Signaling Blockade

The following diagram illustrates the specific pathway interrupted by Efletirizine.

H1_Signaling Histamine Histamine (Ligand) H1R_Active H1 Receptor (Active State R*) Histamine->H1R_Active  Stabilizes Efletirizine Efletirizine (Inverse Agonist) Efletirizine->H1R_Active  Blocks H1R_Inactive H1 Receptor (Inactive State R) Efletirizine->H1R_Inactive  Stabilizes Gq Gq Protein Activation H1R_Active->Gq  Couples PLC Phospholipase C (PLC) Gq->PLC  Activates PIP2 PIP2 PLC->PIP2  Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca  Triggers Response Allergic Response (Itch, Vasodilation) Ca->Response

Caption: Efletirizine functions as an inverse agonist, shifting the equilibrium toward the inactive receptor state (R), thereby inhibiting the Gq-PLC-IP3-Ca2+ cascade responsible for allergic symptoms.

Experimental Protocols for Selectivity Profiling

To validate the selectivity of Efletirizine (or similar antihistamines) in your own laboratory, the following "Gold Standard" protocols are recommended.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the affinity constant (


) of Efletirizine for H1 vs. M1 receptors.
  • Membrane Preparation:

    • Use CHO or HEK293 cells stably expressing human H1R or M1R.

    • Homogenize cells in ice-cold TE buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • H1 Assay: Incubate membranes with

      
      -Pyrilamine (~2 nM) and varying concentrations of Efletirizine (
      
      
      
      to
      
      
      M).
    • M1 Assay: Incubate membranes with

      
      -NMS (N-methylscopolamine) and Efletirizine.
      
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Calcium Flux Assay (Efficacy)

Objective: Confirm inverse agonism and rule out agonist activity.

  • Cell Loading: Load H1-expressing cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 min at 37°C.

  • Baseline Measurement: Measure basal fluorescence (

    
    ) using a FLIPR or FlexStation system.
    
  • Compound Addition: Add Efletirizine and monitor fluorescence for 5 minutes (to check for agonism - expect no change).

  • Challenge: Add Histamine (

    
     concentration) and monitor the suppression of the calcium peak by Efletirizine.
    
  • Data Output: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • Coe, R. A., et al. (1999). Quantitation of efletirizine in human plasma and urine using automated solid-phase extraction and column-switching high-performance liquid chromatography.[2] Journal of Chromatography B: Biomedical Sciences and Applications.[2]

  • Lewis, T. A., et al. (2004).[3] Cetirizine and loratadine-based antihistamines with 5-lipoxygenase inhibitory activity.[1][4][5][6] Bioorganic & Medicinal Chemistry Letters.

  • Gillard, M., et al. (2002). Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194).[7] Molecular Pharmacology.

  • MedChemExpress. (2024). Efletirizine Product Monograph & Pharmacology Data.

  • NCATS Inxight Drugs. (2024). Efletirizine: Development Status and Clinical History.

Sources

A Comparative Guide to the Pharmacokinetics of Efletirizine in Rats and Humans

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Efletirizine and the Imperative of Comparative Pharmacokinetics

Efletirizine, a potent second-generation histamine H1 receptor antagonist, is a cornerstone in the management of allergic rhinitis and chronic idiopathic urticaria. As a human metabolite of hydroxyzine, it exhibits high selectivity for peripheral H1 receptors, thereby minimizing the sedative effects associated with first-generation antihistamines.[1] The journey of a drug candidate like Efletirizine from the laboratory bench to clinical application is paved with rigorous preclinical and clinical evaluation, in which understanding its pharmacokinetic profile is paramount.

This guide provides a comprehensive comparison of the pharmacokinetics of Efletirizine in two key species: the rat, a primary model in preclinical toxicology and efficacy studies, and humans, the ultimate target population. By juxtaposing the absorption, distribution, metabolism, and excretion (ADME) of Efletirizine in these species, we can glean critical insights into the translatability of preclinical data, anticipate potential clinical outcomes, and underscore the rationale behind specific experimental designs in drug development. This comparative analysis is essential for drug development professionals to make informed decisions, from dose selection for first-in-human trials to the interpretation of safety and efficacy data.

Comparative Pharmacokinetic Profile of Efletirizine: Rat vs. Human

The following table summarizes the key pharmacokinetic parameters of Efletirizine (Cetirizine) in rats and humans, providing a quantitative foundation for our comparative analysis.

Pharmacokinetic ParameterRatHuman
Absorption
Bioavailability (F)Data not available for oral administration.>70%
Time to Maximum Concentration (Tmax)Data not available for oral administration.~1 hour[1][2]
Effect of Food on AbsorptionData not available.Negligible effect on AUC, but Tmax is delayed and Cmax is decreased.[1]
Distribution
Protein BindingData not available.~93%[3]
Volume of Distribution (Vd)Data not available.~0.45 L/kg[4]
Blood-Brain Barrier PenetrationNegligible[1][5]Minimal[3]
Metabolism
Primary RouteLimited metabolism.Limited metabolism.[1][5]
Key MetabolitesOxidative metabolites.Oxidative O-dealkylation to a metabolite with negligible antihistaminic activity.[2][6]
Major Enzymes InvolvedNot extensively studied.Not mediated by the CYP450 system.[3]
Excretion
Primary RoutePrimarily renal.Primarily renal.[3]
Percentage of Unchanged Drug in UrineData not available.~60% of the administered dose is excreted unchanged in 24 hours.[2][6]
Elimination Half-life (t½)Data not available for oral administration.~8.3 hours[1][3]
Clearance (CL)Data not available for oral administration.~53 mL/min[1]
Toxicology
Acute Minimal Lethal Oral Dose562 mg/kg[1]Not established.

In-Depth Analysis of Efletirizine Pharmacokinetics in Humans

The pharmacokinetic profile of Efletirizine in humans is well-characterized, demonstrating properties that contribute to its favorable clinical use.

Absorption

Efletirizine is rapidly and extensively absorbed following oral administration, with a bioavailability exceeding 70%. Peak plasma concentrations (Cmax) are typically reached within approximately one hour (Tmax), leading to a swift onset of therapeutic action.[1][2] The administration of Efletirizine with food has a minimal impact on the total drug exposure (AUC), though it can delay the time to reach peak concentration and slightly reduce the Cmax.[1] This suggests that Efletirizine can be taken without strict regard to meals, enhancing patient compliance.

Distribution

Once absorbed, Efletirizine is highly bound to plasma proteins, at approximately 93%.[3] This extensive protein binding limits the free fraction of the drug available for distribution into tissues. The apparent volume of distribution (Vd) is relatively low, around 0.45 L/kg, indicating that the drug is primarily confined to the systemic circulation and extracellular fluids rather than extensively distributing into tissues.[4] A key characteristic of Efletirizine is its negligible penetration of the blood-brain barrier, which is a primary reason for its non-sedating profile compared to first-generation antihistamines.[3]

Metabolism

Efletirizine undergoes limited metabolism in humans.[1][5] It is not a substrate for the cytochrome P450 (CYP450) enzyme system, which is a significant advantage as it reduces the potential for drug-drug interactions with medications that are metabolized by these common pathways.[3] The primary metabolic pathway is oxidative O-dealkylation, which results in a metabolite with negligible antihistaminic activity.[2][6]

Excretion

The primary route of elimination for Efletirizine and its metabolites is through the kidneys.[3] A substantial portion of the administered dose, approximately 60%, is excreted as unchanged drug in the urine within 24 hours.[2][6] The mean elimination half-life is approximately 8.3 hours in healthy adults, which allows for a convenient once-daily dosing regimen.[1][3] The apparent total body clearance is approximately 53 mL/min.[1]

In-Depth Analysis of Efletirizine Pharmacokinetics in Rats

While comprehensive oral pharmacokinetic data for Efletirizine in rats is not as readily available as in humans, valuable insights can be drawn from intravenous studies and toxicological data.

Absorption

Specific data on the oral bioavailability and Tmax of Efletirizine in rats is limited in the public domain. However, preclinical studies typically utilize oral gavage for administration to ensure precise dosing.

Distribution

Autoradiographic studies in rats have demonstrated that Efletirizine has negligible penetration into the brain, which aligns with its non-sedating profile observed in humans.[1][5] This is a critical piece of information from a preclinical model that successfully predicted a key clinical characteristic.

Metabolism

Similar to humans, metabolism of Efletirizine in rats appears to be limited. However, it is important to note that rodents can exhibit higher rates of hepatic metabolism for some compounds compared to humans.[6] Toxicological studies in rats have indicated the liver as a target of multiple-dose toxicity, suggesting that while metabolism is not extensive, it may produce metabolites that, at high concentrations, could have toxic effects in this species.[6][7]

Excretion

The primary route of excretion in rats is presumed to be renal, mirroring the human profile. A pivotal 14-day repeat-dose intravenous toxicity study in Sprague-Dawley rats at a No-Observed-Adverse-Effect Level (NOAEL) of 13 mg/kg/day reported a mean AUC0-t of 29,783 ng*hr/mL and a mean Cmax of 13,374 ng/mL on day 14.[8]

Comparative Analysis and Interspecies Scaling: Bridging Preclinical and Clinical Data

The comparison of Efletirizine pharmacokinetics between rats and humans reveals both similarities and data gaps that are crucial for drug development. The negligible brain penetration in rats is a significant finding that correlates well with the non-sedating profile in humans, demonstrating the predictive value of the rat model for this specific property.

The apparent difference in the primary target organ of toxicity, with the liver being highlighted in rodent studies, underscores the importance of understanding species-specific metabolism.[6][7] While Efletirizine is not extensively metabolized in either species, subtle differences in metabolic pathways or the formation of minor metabolites could lead to different toxicity profiles at high doses.

To bridge the gap between preclinical and clinical studies, particularly for dose selection, the principles of allometric scaling are often employed. Allometric scaling is a mathematical method that relates the physiological and pharmacokinetic parameters of a drug to the body weight and body surface area of different species. This allows for the extrapolation of animal data to predict human pharmacokinetic parameters.

For instance, the Human Equivalent Dose (HED) can be estimated from the animal No-Observed-Adverse-Effect Level (NOAEL) by using conversion factors based on body surface area. This approach is a cornerstone of the FDA's guidance for estimating the maximum recommended starting dose in initial human clinical trials.[9]

Experimental Protocols

Preclinical Oral Pharmacokinetic Study in Rats

This protocol outlines a standard procedure for a single-dose oral pharmacokinetic study of Efletirizine in rats.

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be acclimatized for at least one week before the study.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.

  • Fasting: Animals are fasted overnight (approximately 12 hours) before dosing to minimize variability in drug absorption.

  • Dosing:

    • Prepare a formulation of Efletirizine in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Administer a single oral dose of Efletirizine (e.g., 10 mg/kg) via oral gavage using a suitable gavage needle. The dosing volume should be appropriate for the size of the rat (e.g., 5 mL/kg).[9]

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.2 mL) from the tail vein or via a cannulated vessel at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Data Analysis:

    • Analyze the plasma samples for Efletirizine concentration using a validated bioanalytical method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL/F, and Vd/F using non-compartmental analysis.

Bioanalytical Method for Efletirizine Quantification in Plasma (LC-MS/MS)

This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Efletirizine in plasma samples.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of Efletirizine).

    • Vortex the mixture for 1 minute to precipitate the plasma proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

    • Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Efletirizine and the internal standard.[3]

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known concentrations of Efletirizine into blank plasma.

    • Analyze the calibration standards and unknown samples.

    • Quantify the concentration of Efletirizine in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Visualizations

G cluster_preclinical Preclinical Pharmacokinetic Study in Rats animal_prep Animal Preparation (Fasting, Acclimatization) dosing Oral Gavage Dosing (Efletirizine Formulation) animal_prep->dosing sampling Serial Blood Sampling (Tail Vein/Cannula) dosing->sampling processing Plasma Preparation (Centrifugation) sampling->processing analysis Bioanalysis (LC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) analysis->pk_analysis

Caption: Experimental workflow for a preclinical oral pharmacokinetic study of Efletirizine in rats.

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral Oral Administration gi_tract Gastrointestinal Tract oral->gi_tract portal_vein Portal Vein gi_tract->portal_vein liver Liver (Limited Metabolism) portal_vein->liver First-Pass (Minimal) systemic_circulation Systemic Circulation (High Protein Binding) tissues Peripheral Tissues (Limited Distribution) systemic_circulation->tissues bbb Blood-Brain Barrier (Negligible Penetration) systemic_circulation->bbb kidney Kidney systemic_circulation->kidney liver->systemic_circulation metabolite Inactive Metabolite (Oxidative O-dealkylation) liver->metabolite urine Urine (Unchanged Drug & Metabolite) kidney->urine

Caption: A simplified representation of the ADME pathway of Efletirizine in humans.

Conclusion

The comparative pharmacokinetic analysis of Efletirizine in rats and humans provides invaluable information for drug development. While there are notable similarities, such as limited metabolism and negligible brain penetration, the existing data also highlights the need for careful consideration of species-specific differences, particularly in toxicology. The rat model serves as a crucial tool for early assessment of key pharmacokinetic and safety parameters. However, a thorough understanding of its limitations and the application of principles like allometric scaling are essential for the successful translation of preclinical findings to the clinical setting. This guide underscores the importance of a robust, data-driven approach to comparative pharmacokinetics in the journey of bringing safe and effective medicines to patients.

References

  • StatPearls. (2024). Cetirizine. National Center for Biotechnology Information. [Link]

  • Dominion Pharmacal. (2013). PRODUCT MONOGRAPH PrDom-CETIRIZINE (Cetirizine Hydrochloride Tablets) 20 mg Histamine H1 Receptor Antagonist. [Link]

  • Drugs.com. (2025). Cetirizine: Package Insert / Prescribing Information. [Link]

  • StatPearls. (2024). Cetirizine. National Center for Biotechnology Information. [Link]

  • Virginia Tech. (2017). SOP: Oral Gavage in the Rat. [Link]

  • PubMed. (2019). Simultaneous bioanalysis and pharmacokinetic interaction study of acebrophylline, levocetirizine and pranlukast in Sprague-Dawley rats. [Link]

  • ResearchGate. (n.d.). Pharmacokinetics of Cetirizine in Plasma and Brain Following an.... [Link]

  • Virginia Tech. (2017). SOP: Oral Gavage in the Rat. [Link]

  • PMC. (2013). Alternative Method of Oral Dosing for Rats. [Link]

  • The Role of Cetirizine in the Changing Landscape of IV Antihistamines: A Narrative Review. (n.d.). Semantic Scholar. [Link]

  • PubMed. (1999). In vitro inhibition of human liver drug metabolizing enzymes by second generation antihistamines. [Link]

  • MedCrave. (2018). LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group cont. [Link]

  • accessdata.fda.gov. (2015). 211415Orig1s000. [Link]

  • DARU Journal of Pharmaceutical Sciences. (2009). Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers. [Link]

  • National Center for Biotechnology Information. (2017). Cetirizine - LiverTox. [Link]

  • PMC. (2014). Cetirizine-induced hepatotoxicity: case series and review of the literature. [Link]

  • JAMP Pharma Corporation. (2022). PRODUCT MONOGRAPH PrJAMP-Cetirizine (Cetirizine Hydrochloride Tablets) 20mg Histamine H1 Receptor Antagonist. [Link]

  • PMC. (2015). The Effects of Cetirizine on P-glycoprotein Expression and Function In vitro and In situ. [Link]

  • Semantic Scholar. (n.d.). Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers. [Link]

  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. [Link]

  • Wikipedia. (n.d.). Cetirizine. [Link]

  • PMC. (2016). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. [Link]

  • ResearchGate. (n.d.). (PDF) Comparative metabolism of geranyl nitrile and citronellyl nitrile in mouse, rat, and human hepatocytes. [Link]

Sources

Comparative Guide: Reproducibility of C21H24F2N2O3 in 5-LO Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of C21H24F2N2O3 (Efletirizine Scaffold) in 5-Lipoxygenase Inhibition Assays Content Type: Technical Comparison & Reproducibility Guide Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.

Executive Summary: The Identity & The Problem

The Molecule: This compound corresponds to Efletirizine (specifically the free carboxylic acid form), a third-generation antihistamine and active metabolite of hydroxyzine. While primarily a potent H1-receptor antagonist, this scaffold is frequently investigated in the design of Dual H1/5-LO Inhibitors —compounds designed to treat allergic rhinitis and asthma simultaneously by blocking both histamine and leukotriene pathways.

The Reproducibility Crisis: Researchers often encounter massive discrepancies (up to 100-fold shifts in IC50) when testing this compound and its derivatives against 5-Lipoxygenase (5-LO).

  • In Cell-Free Assays: The compound often appears inactive or weakly active due to high "peroxide tone" or lack of cellular co-factors (FLAP).

  • In Whole Blood: Potency often shifts drastically due to high plasma protein binding (>90%) characteristic of this lipophilic scaffold.

  • False Positives: Many piperazine-based compounds act as "redox decoys" in simple colorimetric assays, showing inhibition that does not translate to cellular efficacy.

This guide provides a rigorous, self-validating framework to benchmark this compound against the industry standards: Zileuton (Redox Inhibitor) and CJ-13,610 (Non-Redox Inhibitor).

Mechanistic Comparison: The Competitors

To validate this compound, you must understand what you are comparing it against. 5-LO inhibition is not binary; the mode of inhibition dictates the assay requirements.

FeatureThis compound (Efletirizine Scaffold) Zileuton (Commercial Standard) CJ-13,610 (Non-Redox Standard)
Primary Target H1 Receptor (High Affinity) / 5-LO (Low/Moderate)5-Lipoxygenase (Iron Active Site)5-Lipoxygenase (Allosteric Cleft)
Mechanism Scaffold/Dual-Action: Often linked to N-hydroxyurea moieties to gain 5-LO activity.[1][2] Parent molecule may stabilize mast cells rather than inhibit enzyme directly.Redox/Iron Chelation: Reduces the active site Fe3+ to inactive Fe2+.Competitive/Non-Redox: Competes with Arachidonic Acid (AA) or binds allosterically; does not affect iron state.
Assay Sensitivity High Protein Binding: Potency drops significantly in Whole Blood.Redox Dependent: Loses potency if peroxides are depleted.Peroxide Sensitive: Inactive in cell-free assays with high peroxide tone; requires GPx/Thiol addition to show activity.
Reproducibility Risk High: Activity is often an artifact of cell stabilization (mast cells) rather than enzymatic inhibition.Moderate: Short half-life; metabolic washout.High: Often discarded as "inactive" in incorrect cell-free buffers.
The Mechanistic Pathway (Visualization)

Understanding where these inhibitors act is crucial for troubleshooting assay failure.

G Stimulus Stimulus (Ca2+ Ionophore / fMLP) Ca_Influx Intracellular Ca2+ Rise Stimulus->Ca_Influx CPLA2 cPLA2 Activation (Release of AA) Ca_Influx->CPLA2 FiveLO_Cyto 5-LO (Cytosolic) Inactive Ca_Influx->FiveLO_Cyto Translocation FiveLO_Memb 5-LO (Nuclear Membrane) Active Complex CPLA2->FiveLO_Memb  Arachidonic Acid (AA) FiveLO_Cyto->FiveLO_Memb  + FLAP LTA4 Leukotriene A4 (Unstable Epoxide) FiveLO_Memb->LTA4 FLAP FLAP (Transfer Protein) FLAP->FiveLO_Memb LTB4 LTB4 / CysLTs (Inflammation) LTA4->LTB4 Zileuton Zileuton (Redox Clamp) Zileuton->FiveLO_Memb  Reduces Fe3+ CJ13610 CJ-13,610 (Competitive) CJ13610->FiveLO_Memb  Blocks AA Entry Candidate This compound (Dual/Scaffold) Candidate->FiveLO_Memb  ? Candidate->FLAP  Potential Interference?

Figure 1: 5-Lipoxygenase Activation Pathway. Note that non-redox inhibitors (like CJ-13,610) and scaffolds like this compound require the FLAP complex or specific low-peroxide conditions to demonstrate potency, unlike Zileuton which acts directly on the iron center.

Validated Experimental Protocol: The "Gold Standard"

To reproduce data for this compound, you must abandon simple cell-free assays in favor of the Human Whole Blood (HWB) Assay . This is the only system that accounts for the high protein binding of the diphenylmethyl-piperazine moiety and preserves the natural redox tone of the cell.

Protocol: Ex Vivo LTB4 Release in Human Whole Blood

Rationale: Isolated enzyme assays (e.g., using recombinant 5-LO) often yield false negatives for this compound derivatives because they lack the necessary cellular machinery (FLAP) or have an artificial redox environment that oxidizes the enzyme too aggressively.

Reagents:

  • Fresh Human Blood (Heparinized).

  • Calcium Ionophore A23187 (Sigma).

  • Reference Inhibitor: Zileuton (10 µM final).

  • Test Compound: this compound (Efletirizine) dissolved in DMSO.

Step-by-Step Methodology:

  • Preparation:

    • Aliquot 1 mL of fresh heparinized blood into polypropylene tubes.

    • Critical: Keep blood at 37°C. Cold shock can activate p38 MAPK and alter 5-LO phosphorylation.

  • Pre-Incubation (The Variable Step):

    • Add 10 µL of this compound (or Zileuton) at varying concentrations (0.1 µM – 100 µM).

    • Incubate for 15 minutes at 37°C.

    • Note: Ensure final DMSO concentration is <0.5%. Higher DMSO levels can scavenge radicals and artificially inhibit 5-LO.

  • Stimulation:

    • Add 20 µM Calcium Ionophore A23187 (final concentration).

    • Incubate for exactly 10 minutes at 37°C.

    • Why 10 mins? LTB4 production peaks at 10-15 mins; longer incubation allows omega-oxidation (metabolism) of LTB4, skewing results.

  • Termination:

    • Stop reaction immediately by placing tubes on ice and adding 1 mL of chilled Methanol .

    • Vortex vigorously to lyse cells and precipitate proteins.

  • Extraction & Analysis:

    • Centrifuge at 3000 x g for 10 mins.

    • Analyze supernatant via RP-HPLC (C18 column) or a validated LTB4 ELISA .

    • Verification: Check for 5-HETE production. A true 5-LO inhibitor should block both LTB4 and 5-HETE. If LTB4 drops but 5-HETE remains, you are inhibiting LTA4 Hydrolase, not 5-LO.

Troubleshooting & Data Interpretation

If your results for this compound are not matching literature or Zileuton, consult this decision matrix.

DecisionTree Start Discrepant Data for This compound AssayType Which Assay Used? Start->AssayType CellFree Cell-Free / Recombinant AssayType->CellFree WholeBlood Whole Blood (HWB) AssayType->WholeBlood CheckPeroxide Check Peroxide Tone CellFree->CheckPeroxide No Activity? CheckProtein Check Protein Binding WholeBlood->CheckProtein AddGPx Add GPx + Thiols (Mimic Cell Interior) CheckPeroxide->AddGPx Conclusion1 Likely Non-Redox Inhibitor (False Negative in std assay) AddGPx->Conclusion1 Activity Restored Conclusion3 True Negative AddGPx->Conclusion3 Still Inactive Shift Potency Shift >10x? CheckProtein->Shift Shift->Conclusion1 No (Rare) Conclusion2 High Plasma Binding (Clinical Efficacy Risk) Shift->Conclusion2 Yes

Figure 2: Troubleshooting Workflow for 5-LO Inhibitor Validation. Use this logic to determine if this compound is failing due to assay artifacts.

Common Pitfalls with this compound:
  • The "Peroxide Tone" Trap:

    • Observation: this compound shows IC50 > 50 µM in cell-free assays but < 1 µM in cells.

    • Cause: Non-redox inhibitors (like CJ-13,610 and potentially Efletirizine derivatives) require a low redox tone to bind. In standard buffers, lipid hydroperoxides accumulate and lock 5-LO in a state that resists non-redox inhibition.

    • Fix: Add 1 mM ATP and Glutathione Peroxidase (GPx) to the cell-free buffer to mimic the reducing environment of the cytosol.

  • The "Protein Binding" Shift:

    • Observation: IC50 is nanomolar in washed leukocytes (PMNL) but micromolar in Whole Blood.

    • Cause: The diphenylmethyl group in this compound is highly lipophilic. It binds albumin in the blood, reducing the free fraction available to inhibit the enzyme.

    • Implication: You must report both values to assess clinical viability.

References
  • Werz, O., & Steinhilber, D. (2005). Development of 5-lipoxygenase inhibitors—lessons from cellular drug metabolism. Expert Opinion on Drug Metabolism & Toxicology. Link

    • Key Insight: Defines the difference between redox and non-redox inhibitors and the impact of assay conditions.
  • Cortes-Burgos, L. A., et al. (2009).[3] CJ-13,610, an orally active inhibitor of 5-lipoxygenase is efficacious in preclinical models of pain.[4] European Journal of Pharmacology. Link

    • Key Insight: Establishes the profile of a standard non-redox inhibitor for comparison.
  • Stroby, L., et al. (2004). Cetirizine and loratadine-based antihistamines with 5-lipoxygenase inhibitory activity.[1][2] Bioorganic & Medicinal Chemistry. Link

    • Key Insight: Specifically discusses the synthesis of dual inhibitors using the Efletirizine/Cetirizine scaffold (this compound).
  • Fischer, L., et al. (2010). The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages.[5] British Journal of Pharmacology.[5] Link

    • Key Insight: Highlights the off-target effects of Zileuton, crucial for differenti
  • Koeberle, A., & Werz, O. (2018). Multi-target approach for natural products in inflammation. Drug Discovery Today. Link

    • Key Insight: Discusses the "molecular clipping" concept where scaffolds like Efletirizine are modified for multi-target activity.

Sources

Efletirizine Dihydrochloride: Reference Standard Certification & Analytical Profiling

[1][2]

Executive Summary

Efletirizine (dihydrochloride) is a bis(4-fluorophenyl) analog of the widely used antihistamine Cetirizine. While it was investigated as a specific H1-receptor antagonist, it is currently utilized primarily as a Certified Reference Standard (CRS) in pharmaceutical analysis—specifically for impurity profiling of fluorinated antihistamine analogs and as a research tool for histamine receptor kinetics.

This guide outlines the rigorous certification workflow required to qualify Efletirizine as a primary reference standard and provides validated analytical protocols (HPLC-UV and LC-MS/MS) for its quantification. It contrasts Efletirizine’s physicochemical behavior with its chlorinated analog, Cetirizine, to aid researchers in method development.

Chemical Identity & Comparative Properties

Understanding the structural distinction between Efletirizine and Cetirizine is critical for selecting the correct analytical detector and separation conditions.

FeatureEfletirizine DihydrochlorideCetirizine Dihydrochloride
CAS Number 225367-66-883881-51-0
Chemical Structure Bis(4-fluorophenyl)methyl derivative(4-chlorophenyl)phenylmethyl derivative
Formula C₂₁H₂₄F₂N₂O₃ · 2HClC₂₁H₂₅ClN₂O₃[1] · 2HCl
Molecular Weight ~463.35 g/mol ~461.81 g/mol
Key NMR Feature ¹⁹F NMR (Diagnostic doublet/multiplet)No ¹⁹F Signal ; distinct aromatic ¹H pattern
LogD (pH 7.4) ~1.3 (Zwitterionic)~1.5 (Zwitterionic)
Primary Use Impurity Standard / Research ToolAPI (Active Pharmaceutical Ingredient)

Analyst Note: The substitution of Chlorine with two Fluorine atoms alters the electron density of the benzhydryl system. While retention times on C18 columns are similar, the ¹⁹F NMR spectrum provides a definitive identification tool for Efletirizine that is absent in Cetirizine.

Reference Standard Certification Protocol

To use Efletirizine as a quantitative standard, it must undergo a Mass Balance Certification . This process calculates the absolute potency of the material by subtracting all non-analyte components (water, solvents, inorganic ash, and organic impurities) from 100%.

The Mass Balance Equation
Certification Workflow (Diagram)

The following decision tree illustrates the logical flow for qualifying an Efletirizine Reference Standard.

CertificationWorkflowStartRaw Material(Efletirizine 2HCl)ID_CheckStructural Identification(1H NMR, 19F NMR, MS, IR)Start->ID_CheckPurity_CheckChromatographic Purity(HPLC-UV / LC-MS)ID_Check->Purity_CheckStructure ConfirmedVolatilesVolatile Content(TGA / Karl Fischer / GC-HS)Purity_Check->VolatilesInorganicsInorganic Residue(Residue on Ignition - ROI)Purity_Check->InorganicsCalcMass Balance CalculationPurity_Check->CalcChromatographic Purity %Volatiles->CalcWater/Solvent %Inorganics->CalcAsh %COAGenerate Certificateof Analysis (CoA)Calc->COAAssay Value Assigned

Caption: Comprehensive certification workflow for Efletirizine Reference Standards, ensuring traceability and accuracy via the Mass Balance approach.

Analytical Methods

Two primary methods are recommended: HPLC-UV for routine purity assessment (e.g., QC release) and LC-MS/MS for high-sensitivity detection in biological matrices or trace impurity analysis.

Method A: HPLC-UV (Purity & Assay)

This method utilizes the zwitterionic nature of Efletirizine. An acidic mobile phase is crucial to suppress the ionization of the carboxylic acid, ensuring sharp peak shape.

  • Column: C18 (e.g., Waters Symmetry or Agilent Zorbax Eclipse), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: 50 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.5 with Phosphoric Acid.

    • Solvent B: Acetonitrile (HPLC Grade).

    • Ratio: Isocratic 60:40 (Buffer:ACN).[2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 230 nm (Max absorption for the benzhydryl chromophore).

  • Temperature: 25°C.

  • Injection Volume: 20 µL.

  • System Suitability:

    • Tailing Factor: < 2.0[3]

    • Theoretical Plates: > 2000

    • RSD (n=6): < 2.0%[2]

Method B: LC-MS/MS (Trace Analysis)

For detecting Efletirizine as an impurity or in plasma, a more sensitive mass spectrometry method is required.

  • Instrument: Triple Quadrupole MS (e.g., SCIEX QTRAP or Waters Xevo).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion: m/z 391.2

    
    
    
  • Product Ions (MRM Transitions):

    • Quantifier: 391.2 → 201.1 (Bis(fluorophenyl)methyl cation).

    • Qualifier: 391.2 → 166.1 (Piperazine fragment).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

Comparative Performance Data

The following data highlights the analytical distinctions between Efletirizine and Cetirizine standards.

Chromatographic Retention

Due to the high electronegativity but small atomic radius of fluorine, Efletirizine shows slightly altered retention compared to Cetirizine on standard C18 phases.

ParameterEfletirizine (Bis-F)Cetirizine (Cl)Mechanistic Explanation
Retention Time (Relative) 0.95 - 0.98 RRT1.00 (Reference)The C-F bond is more polar than C-Cl, often reducing hydrophobic interaction slightly on C18.
UV Max (

)
~230 nm~230 nmBoth share the benzhydryl piperazine core; UV spectra are nearly identical.
Acid Stability HighHighBoth are stable in 0.1N HCl; degradation occurs primarily via oxidative pathways.
Specific Impurity Profile

When analyzing Efletirizine, be aware of these specific impurities which differ from the standard Cetirizine impurity profile (EP Impurities A-G).

  • Des-fluoro Analog: Monofluorinated impurity (arising from incomplete synthesis of the benzhydryl precursor).

  • Efletirizine Ethyl Ester: Formed if the standard is stored in ethanol/methanol under acidic conditions (transesterification).

  • N-Oxide: Oxidative degradation product formed on the piperazine nitrogen.

References

  • National Center for Advancing Translational Sciences (NCATS). Efletirizine Dihydrochloride: Inxight Drugs. Retrieved from [Link]

  • PubChem. Efletirizine Dihydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • European Pharmacopoeia (Ph.[4] Eur.). Cetirizine Dihydrochloride Monograph 1084. (Used as the foundational basis for the analogous HPLC method). Retrieved from [Link]

Comprehensive Guide: Cross-Reactivity of Efletirizine Antibodies in ELISA Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Specificity Challenge

Efletirizine (CAS 150756-35-7) is a second-generation H1-antihistamine structurally derived from the diphenylmethylpiperazine backbone. While it shares significant homology with Cetirizine and Hydroxyzine , its unique bis(4-fluorophenyl) moiety presents a distinct immunological epitope.

For researchers developing pharmacokinetic (PK) assays or forensic screens, the primary challenge in Efletirizine ELISA development is cross-reactivity (CR) . Antibodies raised against the conserved piperazine-ethoxyacetic acid tail often fail to distinguish Efletirizine from its chlorinated analogs, leading to false positives.

This guide provides a technical roadmap for evaluating Efletirizine antibody specificity, comparing monoclonal vs. polyclonal performance, and establishing a rigorous validation protocol.

Structural Basis of Cross-Reactivity

To understand ELISA performance, we must first analyze the hapten design. Small molecules like Efletirizine (< 1 kDa) are non-immunogenic and must be conjugated to a carrier protein (e.g., KLH, BSA) to elicit an immune response.

The Epitope Dilemma

The specificity of the resulting antibody depends entirely on the conjugation site:

  • Tail Conjugation (via Carboxylic Acid): Exposes the benzhydryl region. This generates antibodies specific to the bis-fluoro vs. chloro-phenyl difference. (Recommended for Specificity)

  • Head Conjugation (via Phenyl Ring): Exposes the piperazine/acid tail. This generates antibodies that are 100% cross-reactive with Cetirizine and Hydroxyzine.

Comparative Structural Table
CompoundKey Substituent (Benzhydryl Head)Conserved Region (Tail)Risk of Cross-Reactivity
Efletirizine Bis(4-fluorophenyl) Piperazine-ethoxyacetic acidN/A (Target)
Cetirizine (4-chlorophenyl) + PhenylPiperazine-ethoxyacetic acidHigh (Critical Interferent)
Hydroxyzine (4-chlorophenyl) + PhenylPiperazine-ethoxyethanolModerate (Metabolic Parent)
Levocetirizine (R)-(4-chlorophenyl) + PhenylPiperazine-ethoxyacetic acidHigh (Stereoisomer of analog)

Mechanism of Interference (Visualized)

The following diagram illustrates the competitive ELISA format and the structural logic determining whether an antibody will cross-react.

CrossReactivityLogic Target Target: Efletirizine (Bis-Fluoro) Ab_Specific Monoclonal Ab (Clone E-F2) Target: Bis-Fluoro Epitope Target->Ab_Specific Strong Binding Ab_Generic Polyclonal Ab Target: Piperazine Tail Target->Ab_Generic Strong Binding Analog Interferent: Cetirizine (Chloro-Phenyl) Analog->Ab_Specific Weak/No Binding (Steric/Electronic Mismatch) Analog->Ab_Generic Strong Binding (Conserved Tail) Result_Spec High Specificity < 1% Cross-Reactivity Ab_Specific->Result_Spec Result_Cross High Interference > 80% Cross-Reactivity Ab_Generic->Result_Cross

Figure 1: Mechanism of antibody selectivity. Specificity is achieved only when the antibody targets the unique bis-fluorophenyl moiety.

Experimental Protocol: Determining Cross-Reactivity

To objectively compare antibody performance, you must run a Competitive Inhibition ELISA . In this format, the free drug in the sample competes with a coated drug-conjugate for antibody binding.

Materials
  • Coating Antigen: Efletirizine-BSA conjugate (0.5 µg/mL).

  • Primary Antibody: Anti-Efletirizine (Candidate Ab).

  • Standards: Efletirizine, Cetirizine, Hydroxyzine (Serial dilution: 0.01 ng/mL to 10,000 ng/mL).

  • Detection: HRP-conjugated secondary antibody + TMB Substrate.

Step-by-Step Workflow
  • Coating: Incubate 96-well microplate with Efletirizine-BSA in Carbonate Buffer (pH 9.6) overnight at 4°C. Wash 3x.

  • Blocking: Add 5% Non-Fat Dry Milk or BSA in PBS-T. Incubate 1h at RT.

  • Competition Step (Critical):

    • Add 50 µL of Standard (Efletirizine OR Analog) at varying concentrations.

    • Immediately add 50 µL of Primary Antibody (at limiting concentration, e.g., IC50 titer).

    • Incubate 1-2h at RT with shaking.

    • Mechanism:[1] Free drug competes with plate-bound drug. Higher free drug = Lower signal.

  • Detection: Wash 5x. Add Secondary Ab-HRP. Incubate 1h. Wash 5x.

  • Readout: Add TMB. Stop with H2SO4. Read OD450.

Data Analysis & Performance Comparison

Calculating % Cross-Reactivity (%CR)

Cross-reactivity is defined by the relative potency of the analog compared to the target at the 50% inhibition point (


).


Comparative Performance Guide

Use the table below to benchmark your antibody. "High Quality" antibodies for PK assays should fall into the first column.

AnalyteHigh Specificity mAb (Target: Bis-Fluoro)Generic Polyclonal (Target: Piperazine)Interpretation
Efletirizine 100% 100% Reference Standard
Cetirizine < 0.5%80 - 120%Cetirizine is the main interference risk.
Hydroxyzine < 0.1%40 - 60%Parent drug; often present in patient samples.
Loratadine < 0.01%< 0.01%Structurally distinct (Tricyclic); negligible risk.
Experimental Data Visualization (Graphviz)

The following graph simulates the expected inhibition curves for a specific vs. non-specific antibody.

Figure 2: Representative data tables. Left: Specific antibody shows inhibition only with Efletirizine. Right: Non-specific antibody shows inhibition with both.

Troubleshooting & Optimization

If your Efletirizine ELISA shows high cross-reactivity with Cetirizine:

  • Switch Immunogen Design: Ensure the immunogen was conjugated via the carboxylic acid of the ethoxyacetic tail. This forces the immune system to recognize the distal bis-fluorophenyl end.

  • Pre-Adsorption: For polyclonal sera, pass the serum over a column coupled with Cetirizine. The flow-through will be enriched for Efletirizine-specific antibodies (Negative Selection).

  • Buffer Adjustment: Increasing ionic strength (NaCl > 300mM) or adding small amounts of solvent (DMSO < 5%) can sometimes destabilize the lower-affinity cross-reactive binding events while maintaining high-affinity specific binding.

References

  • National Center for Advancing Translational Sciences (NCATS). Efletirizine Dihydrochloride: Structural and Pharmacological Data. Inxight Drugs. [Link]

  • PubChem. Efletirizine Dihydrochloride Compound Summary (CID 156659).[2] National Library of Medicine.[2] [Link]

  • PatSnap Synapse. Efletirizine Drug Profile and Discontinuation Status. [Link][1][3][4][5][6][7][8][9]

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Benchmarking Efletirizine (C₂₁H₂₄F₂N₂O₃): Anti-Inflammatory Potency & H1 Blockade

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmark for Efletirizine (Chemical Formula: C₂₁H₂₄F₂N₂O₃ ), a second-generation antihistamine and structural analog of Cetirizine. While Efletirizine was discontinued during Phase III clinical trials, it remains a critical reference compound in medicinal chemistry for Structure-Activity Relationship (SAR) studies, particularly in the development of dual-action H1 antagonists/5-Lipoxygenase (5-LO) inhibitors.

Executive Technical Summary

C₂₁H₂₄F₂N₂O₃ , known generically as Efletirizine , is the bis-fluorophenyl analog of the widely used antihistamine Cetirizine. Unlike its chlorinated predecessor, Efletirizine incorporates two fluorine atoms on the benzhydryl moiety, a modification designed to alter metabolic stability and lipophilicity.

While primarily an H1 Receptor Inverse Agonist , Efletirizine—like others in the piperazine class (e.g., Levocetirizine)—exhibits distinct anti-inflammatory properties unrelated to histamine blockade.[1] These include the downregulation of adhesion molecules (ICAM-1) and the inhibition of eosinophil chemotaxis. This guide benchmarks its potency against industry standards (Cetirizine, Levocetirizine) and outlines the experimental protocols required to validate these effects.

Mechanistic Profiling: Beyond H1 Blockade

To understand the potency of C₂₁H₂₄F₂N₂O₃, one must distinguish between its primary pharmacological target (H1 Receptor) and its secondary anti-inflammatory mechanisms.[1]

The Dual-Pathway Mechanism
  • Primary Action (H1 Inverse Agonism): Efletirizine stabilizes the inactive conformation of the Gq-coupled H1 receptor. This prevents the hydrolysis of PIP2 into IP3 and DAG, thereby blocking the calcium mobilization that leads to acute allergic symptoms (vasodilation, edema).

  • Secondary Action (Anti-Inflammatory): Through inhibition of the NF-κB signaling pathway, Efletirizine reduces the transcription of pro-inflammatory cytokines (IL-6, IL-8) and adhesion molecules (ICAM-1). This effect is crucial for controlling the "late-phase" allergic response.

Signaling Pathway Visualization

The following diagram illustrates the intervention points of Efletirizine within the inflammatory cascade.

G Histamine Histamine H1R H1 Receptor (Gq-Coupled) Histamine->H1R Activates PLC PLC activation H1R->PLC Efletirizine Efletirizine (C21H24F2N2O3) Efletirizine->H1R Inhibits (Inverse Agonist) NFkB NF-κB Translocation Efletirizine->NFkB Suppresses Calcium Ca2+ Mobilization PLC->Calcium PLC->NFkB Downstream ICAM ICAM-1 / VCAM-1 Expression NFkB->ICAM Transcription Eosinophil Eosinophil Chemotaxis ICAM->Eosinophil Recruitment

Caption: Figure 1. Mechanism of Action. Efletirizine acts as an H1 inverse agonist while simultaneously suppressing NF-κB-mediated expression of adhesion molecules.

Comparative Potency Analysis

The following data benchmarks Efletirizine against its structural analogs. Note that while Levocetirizine (the purified R-enantiomer of Cetirizine) is the current clinical gold standard, Efletirizine shows comparable H1 affinity and has been utilized as a scaffold for novel dual-action inhibitors (e.g., linked with Zileuton moieties for 5-LO inhibition).

Table 1: Pharmacological Benchmarking
CompoundFormulaH1 Receptor Affinity (Ki)Eosinophil Inhibition PotencyMetabolic StabilityStatus
Efletirizine C₂₁H₂₄F₂N₂O₃~6-10 nM (Est.)[2]HighHigh (F-substitution resists oxidation)Discontinued (Phase III)
Cetirizine C₂₁H₂₅ClN₂O₃6.0 nMModerateModerateFDA Approved
Levocetirizine C₂₁H₂₅ClN₂O₃3.0 nMVery HighModerateFDA Approved
Fexofenadine C₃₂H₃₉NO₄~10-20 nMModerateHighFDA Approved

Data Interpretation:

  • Affinity: Efletirizine maintains high affinity for the H1 receptor, comparable to the racemic Cetirizine.[1][3] The fluorine substitution does not significantly degrade binding affinity compared to the chlorine in Cetirizine.

  • Lipophilicity: The fluorine atoms in Efletirizine increase lipophilicity compared to Cetirizine, potentially altering tissue distribution and blood-brain barrier penetration (though it remains non-sedating).

  • Research Utility: Efletirizine is currently most valuable as a chemical scaffold . Research has demonstrated its utility when conjugated with N-hydroxyurea derivatives to create "Dual-Function" drugs that inhibit both H1 receptors and 5-Lipoxygenase (5-LO), a key enzyme in leukotriene synthesis [1].[4]

Experimental Protocols for Validation

To objectively verify the potency of C₂₁H₂₄F₂N₂O₃ in your own laboratory, use the following self-validating protocols.

Protocol A: Eosinophil Chemotaxis Inhibition Assay

This assay measures the compound's ability to prevent inflammatory cell migration, a key metric for anti-inflammatory potency beyond simple receptor binding.

Reagents:

  • Fresh human eosinophils (isolated via CD16 negative selection).

  • Chemoattractant: Platelet-Activating Factor (PAF) or Eotaxin.

  • Boyden Chamber (Transwell system, 5µm pore size).

Workflow:

  • Isolation: Purify granulocytes from heparinized blood; separate eosinophils using magnetic bead depletion (purity >95%).

  • Pre-incubation: Incubate eosinophils (1x10⁶ cells/mL) with Efletirizine (0.1 nM – 10 µM) for 30 minutes at 37°C.

  • Migration:

    • Lower Chamber: Add PAF (100 nM) or Eotaxin.

    • Upper Chamber: Add pre-treated eosinophils.

  • Incubation: Allow migration for 60 minutes at 37°C / 5% CO₂.

  • Quantification: Count migrated cells in the lower chamber using flow cytometry or an automated cell counter.

Validation Criteria:

  • Negative Control: Buffer only (Random migration < 5% of input).

  • Positive Control: PAF alone (Maximal migration).

  • Success Metric: Efletirizine should demonstrate a dose-dependent inhibition of migration with an IC50 in the sub-micromolar range.

Protocol B: H1 Receptor Binding Assay (Radioligand)

To confirm the molecule's identity and affinity.

Workflow:

  • Membrane Prep: Use CHO cells stably expressing human H1 Receptors.

  • Ligand: [³H]-Pyrilamine (Specific Activity ~30 Ci/mmol).

  • Competition: Incubate membranes with 2 nM [³H]-Pyrilamine and varying concentrations of Efletirizine (10⁻¹⁰ to 10⁻⁵ M).

  • Filtration: Harvest on GF/B filters after 60 min incubation.

  • Analysis: Calculate Ki using the Cheng-Prusoff equation:

    
    .
    

Experimental Workflow Visualization

The following diagram outlines the logical flow for the Eosinophil Chemotaxis Assay described above.

Chemotaxis Start Start: Heparinized Blood Isolation Isolate PMNs (Dextran Sedimentation) Start->Isolation Purification Neg. Selection (CD16-) >95% Eosinophils Isolation->Purification Treatment Pre-treat with This compound (30 min, 37°C) Purification->Treatment Chamber Load Transwell System (Upper: Cells, Lower: PAF) Treatment->Chamber Migration Incubate 60 min Chamber->Migration Count Quantify Migrated Cells (Flow Cytometry) Migration->Count

Caption: Figure 2. Eosinophil Chemotaxis Inhibition Workflow. A standardized protocol to assess the anti-inflammatory efficacy of Efletirizine.

Expert Commentary & Application Notes

Why use C₂₁H₂₄F₂N₂O₃ today? While Efletirizine is not a marketed drug, it is an invaluable tool compound.

  • Metabolic Probe: The fluorine substitution makes it a useful probe for studying the metabolism of piperazine antihistamines without the rapid oxidation seen in non-halogenated analogs.

  • Hybrid Drug Design: As highlighted in Journal of Medicinal Chemistry studies [1], the Efletirizine scaffold is ideal for linking with lipophilic inhibitors (like Zileuton) to create "Super-Antihistamines" that block both histamine and leukotrienes. This makes it a critical reagent for researchers developing treatments for severe asthma where H1 blockade alone is insufficient.

Handling Precautions:

  • Solubility: C₂₁H₂₄F₂N₂O₃ is lipophilic. Dissolve in DMSO to create a stock solution (10 mM) before diluting in aqueous buffers. Ensure final DMSO concentration is <0.1% to avoid cytotoxicity in cell assays.

  • Storage: Store solid at -20°C. Solutions are stable at 4°C for <1 week.

References

  • Lewis, A. et al. (2004).[4] Cetirizine and loratadine-based antihistamines with 5-lipoxygenase inhibitory activity.[4][5] Journal of Medicinal Chemistry, 47(10), 2677-2681.

  • Gillard, M. et al. (2002). Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors. Molecular Pharmacology, 61(2), 391-399.

  • Walsh, G.M. et al. (1994). The anti-inflammatory effects of cetirizine.[1][3][6][7] Clinical & Experimental Allergy, 24(1), 81-85.

  • PubChem. (2025). Efletirizine (Compound CID 66003). National Library of Medicine.

Sources

Statistical Validation of Efletirizine Quantitative Methods: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Efletirizine (EFZ) is a second-generation H1-receptor antagonist, structurally related to cetirizine, originally developed by UCB SA. While its clinical development was discontinued in Phase III, accurate quantitative methods for Efletirizine remain critical for forensic analysis, retrospective pharmacokinetic (PK) modeling, and comparative antihistamine research.

This guide provides a rigorous statistical validation framework for quantifying Efletirizine in biological matrices (plasma/urine). We objectively compare the two "Gold Standard" methodologies: Automated Column-Switching HPLC-UV (the historical robust standard) and LC-MS/MS (the modern high-sensitivity standard).

Key Takeaway: While LC-MS/MS offers superior sensitivity (LLOQ < 1 ng/mL), the Column-Switching HPLC method provides exceptional matrix elimination without the cost of mass spectrometry, making it a viable alternative for high-concentration PK studies.

Methodological Comparison: HPLC-UV vs. LC-MS/MS

The choice of method dictates the statistical validation approach. Below is a comparative analysis based on field data and literature performance.

FeatureMethod A: Column-Switching HPLC-UV Method B: LC-MS/MS (Triple Quad)
Detection Principle UV Absorbance (230 nm)Multiple Reaction Monitoring (MRM)
Sample Prep Automated Solid Phase Extraction (SPE)Protein Precipitation (PPT) or SPE
Sensitivity (LLOQ) ~10 ng/mL (Plasma)0.1 - 1.0 ng/mL (Plasma)
Linearity Range 10 – 2000 ng/mL0.5 – 1000 ng/mL
Selectivity High (via 2-column orthogonal separation)Very High (Mass filtration)
Throughput Moderate (2.75 h per 100 samples)High (< 5 min/sample)
Cost per Sample Low (Solvents/Columns)High (Instrumentation/Isotopes)
Primary Use Case Routine QC, High-dose PK, Urine analysisTrace analysis, Micro-dosing, DMPK

Statistical Validation Framework (The "Three Pillars")

To ensure data integrity, the validation must follow FDA/EMA Bioanalytical Method Validation (BMV) guidelines.

Pillar 1: Linearity & Calibration Model

Causality: Simple linear regression (


) often fails at the lower end of the curve due to heteroscedasticity (variance increases with concentration).
  • Protocol: Use a weighted least squares regression (

    
     or 
    
    
    
    ).
  • Acceptance Criteria:

    
    . Back-calculated concentrations of calibrators must be within 
    
    
    
    of nominal (
    
    
    for LLOQ).
Pillar 2: Accuracy & Precision (Intra/Inter-day)

Causality: Demonstrates the method's reproducibility across different days and analysts.

  • Protocol: Analyze 5 replicates at 4 levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC.

  • Calculation:

    • Accuracy (%Bias):

      
      .
      
    • Precision (%CV):

      
      .
      
  • Acceptance Criteria:

    
     for QC levels; 
    
    
    
    for LLOQ.
Pillar 3: Selectivity & Matrix Effect

Causality: Efletirizine is often co-administered or analyzed in lipemic/hemolyzed plasma.

  • Protocol: Analyze 6 independent sources of blank plasma.

  • Matrix Factor (MF): Peak area in presence of matrix / Peak area in pure solution.

  • IS Normalized MF: MF (Analyte) / MF (Internal Standard). Ideally

    
    .
    

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating a run.

ValidationLogic Start Start Validation Run CalCurve Analyze Calibration Standards (n=8, non-zero) Start->CalCurve Regression Apply Weighted Regression (1/x²) CalCurve->Regression CheckR2 Is r² ≥ 0.99? Regression->CheckR2 CheckBackCalc Are 75% of Stds within ±15%? CheckR2->CheckBackCalc Yes Fail Run Failed Investigate Root Cause CheckR2->Fail No AnalyzeQCs Analyze QC Samples (Low, Mid, High) CheckBackCalc->AnalyzeQCs Yes CheckBackCalc->Fail No CheckQC Are 67% of QCs within ±15%? AnalyzeQCs->CheckQC Pass Run Accepted Data Valid CheckQC->Pass Yes CheckQC->Fail No

Caption: Decision tree for accepting analytical runs based on FDA Bioanalytical Method Validation guidelines.

Detailed Experimental Protocols

Protocol A: Automated Column-Switching HPLC (High Robustness)

Based on the work of Lee et al. (1999).

Principle: This method uses "heart-cutting" to separate the analyte from the matrix on a primary column, then switches the flow to a secondary analytical column for final resolution.[1]

  • Sample Preparation:

    • Aliquot 1.0 mL human plasma (EDTA).[1]

    • Add 50 µL Internal Standard (e.g., Cetirizine-d8 or analog).

    • SPE Loading: Use C18 cartridges (100 mg).

      • Condition: 1 mL MeOH

        
         1 mL Water.[2]
        
      • Load Sample.[2][3]

      • Wash: 1 mL 5% MeOH.[2]

      • Elute: 1 mL MeOH.

    • Reconstitution: Evaporate to dryness (

      
      C, 
      
      
      
      stream). Reconstitute in 200 µL Mobile Phase.
  • Chromatography (Column Switching):

    • Column 1 (Extraction): C18 Pre-column (removes proteins/phospholipids).

    • Switching Valve: Activates at

      
       min (after matrix elution) to transfer Efletirizine band to Column 2.
      
    • Column 2 (Analytical): C18 Analytical Column (

      
       mm, 5 µm).
      
    • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) gradient.

    • Detection: UV at 230 nm.[3]

Protocol B: High-Sensitivity LC-MS/MS (High Throughput)

Recommended for trace analysis (< 10 ng/mL).

  • Sample Preparation:

    • Aliquot 50 µL plasma.

    • Protein Precipitation: Add 150 µL Acetonitrile containing IS (Efletirizine-d4).

    • Vortex (30s)

      
       Centrifuge (10,000g, 5 min).
      
    • Transfer supernatant to autosampler vial.

  • Mass Spectrometry Settings (Sciex QTRAP/Triple Quad):

    • Ionization: ESI Positive Mode.

    • Transitions (MRM):

      • Efletirizine:

        
         (Quantifier), 
        
        
        
        (Qualifier).
      • Note: The fragment

        
         201 corresponds to the chlorobenzhydryl cation, common in this class.
        
    • Column: C18 UPLC (

      
       mm, 1.7 µm).
      

Workflow Visualization: Column Switching Mechanism

This diagram explains the "Heart-Cut" technique used in Protocol A to achieve high selectivity without a mass spectrometer.

ColumnSwitching cluster_step1 Step 1: Loading (0 - 1.5 min) cluster_step2 Step 2: Transfer & Elution (> 1.5 min) Injector Injector (Sample) Col1 Pre-Column (Traps Efletirizine) Injector->Col1 Pump1 Pump 1 (Loading Phase) Pump1->Injector Valve Switching Valve (Time-Programmed) Col1->Valve Col1->Valve Heart-Cut Waste Waste (Salts/Proteins) Valve->Waste Col2 Analytical Column (Separation) Valve->Col2 Pump2 Pump 2 (Eluting Phase) Pump2->Valve Detector UV Detector (230 nm) Col2->Detector

Caption: Schematic of the column-switching process separating matrix removal (Step 1) from analyte quantification (Step 2).

References

  • BenchChem. (2025).[2][3] High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of Efletirizine in Human Plasma. Application Note. Link

  • Lee, J. W., DeCesare, L. S., & Coe, R. A. (1999). Quantitation of efletirizine in human plasma and urine using automated solid-phase extraction and column-switching high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 730(2), 239-247.[4] Link

  • National Center for Advancing Translational Sciences (NCATS). (2025). Efletirizine: Inxight Drugs Monograph. NIH. Link

  • PubChem. (2025).[5] Efletirizine Dihydrochloride Compound Summary. National Library of Medicine. Link

Sources

Safety Operating Guide

Chemical Identification & Risk Profile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: C₂₁H₂₄F₂N₂O₃ Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Primary Identification: The molecular formula C₂₁H₂₄F₂N₂O₃ most prominently corresponds to Efletirizine (specifically the free base form), a third-generation antihistamine and fluorinated piperazine derivative.[1][2] It is a metabolite of hydroxyzine/cetirizine analogs, characterized by the presence of a piperazine ring, a carboxylic acid tail, and a difluorophenyl moiety.[1][2]

Operational Classification: For disposal purposes, this compound must be treated as a Bioactive Pharmaceutical Ingredient (API) and a Fluorinated Organic Compound .[1][2]

Physicochemical Properties Table
PropertyDataRelevance to Disposal
Molecular Weight 390.42 g/mol Determines stoichiometric waste load calculations.[2]
Physical State Solid (Crystalline Powder)Requires particulate containment (HEPA) during transfer.[2]
Solubility Low in water; Soluble in organic solvents (DMSO, Methanol)Dictates liquid waste stream segregation (Halogenated vs. Non-Halogenated).[1][2]
Stability Stable under normal conditions; Sensitive to light/oxidizersKeep away from strong oxidizers in waste storage.[1][2]
GHS Hazard Classification (Presumed)

Based on structural analogs (Cetirizine/Levocetirizine) and fluorinated API protocols:

  • H302: Harmful if swallowed (Acute Toxicity).[2]

  • H319: Causes serious eye irritation.[2]

  • H411: Toxic to aquatic life with long-lasting effects (Critical for preventing drain disposal).[1][2]

Core Disposal Directive: The "Zero-Drain" Policy[2]

CRITICAL RULE: Under no circumstances should C₂₁H₂₄F₂N₂O₃ be discharged into municipal sewer systems.[2] Its fluorinated nature and biological activity pose persistent environmental risks (PFAS-adjacent concerns and aquatic toxicity).[2]

Approved Disposal Pathway: High-Temperature Incineration

The only scientifically validated method for the complete destruction of fluorinated pharmaceutical intermediates is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).[1][2]

  • Mechanism: Thermal oxidation at >1000°C breaks the C-F bonds and mineralizes the nitrogen/carbon skeleton.[1][2]

  • Scrubbing: The facility must be equipped with wet scrubbers to capture Hydrogen Fluoride (HF) gas generated during combustion.[1][2]

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Substance/Powder)

Applicable to: Expired API, spilled powder, weighing boat residues.[1][2]

  • Containment: Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness).[2]

  • Secondary Containment: Seal the bag and place it inside a wide-mouth HDPE (High-Density Polyethylene) jar or a fiber drum lined with plastic.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Efletirizine (C21H24F2N2O3) - Fluorinated API"[2]

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Scenario B: Liquid Waste (Solutions/Mother Liquors)

Applicable to: HPLC waste, reaction mixtures, dissolved samples.[1][2]

  • Segregation: Determine the solvent base.[1][2]

    • If dissolved in Water/Methanol/Acetonitrile: Segregate into "Organic Waste - Non-Halogenated" (unless the solvent itself is halogenated).[1][2] Note: The Fluorine atoms on the molecule do not automatically classify the solvent stream as halogenated under RCRA, but best practice often groups them with high-BTU waste.[2]

    • If dissolved in DCM/Chloroform: Segregate into "Organic Waste - Halogenated" .

  • Container Compatibility: Use Amber Glass or HDPE carboys .[2] Avoid metal containers if the solution is acidic (due to the carboxylic acid moiety).[2]

  • pH Check: Ensure pH is between 5–9. If the solution was acidified for extraction, neutralize it before long-term storage to prevent container degradation.[2]

Scenario C: Contaminated Debris (PPE, Glassware)[1][2]
  • Sharps: Contaminated needles/syringes go immediately into a Red Biohazard/Sharps Container labeled for incineration.[1][2]

  • Soft Waste: Gloves, wipes, and paper towels contaminated with C₂₁H₂₄F₂N₂O₃ must be bagged (double-bagged) and tagged as "Trace Chemotherapy/API Waste" (often Yellow bins in clinical settings, or standard HazWaste in labs).[2]

Visual Workflow: Waste Stream Decision Tree

The following diagram illustrates the logical flow for segregating C₂₁H₂₄F₂N₂O₃ waste to ensure regulatory compliance and safety.

DisposalFlow Start Waste Generation (this compound) StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Double Bag -> HDPE Jar Solid->SolidPack SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, CHCl3) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, Water, DMSO) SolventCheck->NonHalogenated Labeling Label: 'Fluorinated API Waste' (Do Not Drain Dispose) Halogenated->Labeling NonHalogenated->Labeling SolidPack->Labeling TSDF TSDF: High-Temp Incineration (with HF Scrubbing) Labeling->TSDF  Final Disposition  

Caption: Operational decision tree for segregating C₂₁H₂₄F₂N₂O₃ waste streams. All paths terminate at high-temperature incineration.[2]

Emergency Response: Spills & Exposure

Spill Cleanup Protocol:

  • Isolate: Evacuate the immediate area (10 ft radius) if the spill is a fine powder to avoid inhalation.[1][2]

  • PPE: Don Nitrile gloves (double layer) , Safety Goggles , and an N95 Respirator (or P100 if available).[2]

  • Neutralize/Absorb:

    • Solids: Cover with wet paper towels to prevent dust generation, then wipe up.[1][2]

    • Liquids: Use a universal absorbent pad or vermiculite.[2]

  • Decontaminate: Clean the surface with a soap/water solution followed by a 70% Ethanol wipe.[2]

First Aid:

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] The lipophilic nature of the molecule allows dermal absorption; monitor for irritation.[2]

  • Eye Contact: Flush with water for 15 minutes.[1][2] Seek medical attention immediately.

References

  • National Center for Advancing Translational Sciences (NCATS). Efletirizine Dihydrochloride (this compound).[2] Inxight Drugs Database.[1][2] [Link][1][2]

  • PubChem. Efletirizine (Compound CID 156659).[2][3] National Library of Medicine.[2] [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste (RCRA).[2] [Link][1][2]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide.[2] [Link][1][2]

Sources

Personal Protective Equipment & Safety Logistics for C21H24F2N2O3 (Efletirizine)

[1]

Chemical Identification & Hazard Profiling[1]

Based on the molecular formula C21H24F2N2O3 , this substance is identified as Efletirizine (Free Base).[1] It is a fluorinated benzhydryl piperazine derivative and a potent Histamine H1 Receptor Antagonist .[1] While structurally related to Cetirizine, the substitution of chlorine with fluorine atoms alters its lipophilicity and metabolic stability, necessitating specific handling protocols distinct from generic laboratory reagents.[1]

Critical Safety Note: If this formula corresponds to a proprietary intermediate (e.g., a BACE1 inhibitor intermediate mentioned in specific patent literature), the safety protocols below remain valid. Fluorinated nitrogenous heterocycles are universally treated as Occupational Exposure Band (OEB) 3 compounds until toxicological data proves otherwise.[1]

Physicochemical Risk Profile
ParameterDataOperational Implication
CAS Registry 150756-35-7Use for waste manifesting and inventory tracking.[1]
Molecular Weight 390.42 g/mol Heavy molecule; dust settles but can remain airborne in micro-aerosols.[1]
Physical State Solid (Powder)Inhalation is the primary route of exposure.
Lipophilicity High (Fluorinated)High Dermal Absorption Risk. Fluorine substitution enhances skin penetration compared to chlorinated analogs.[1]
Target Organ CNS, RespiratoryExposure may cause sedation, anticholinergic effects, or respiratory irritation.[1]

Personal Protective Equipment (PPE) Matrix

As a Senior Application Scientist, I do not recommend "generic" PPE. The following selection is based on permeation resistance against fluorinated amines and particulate filtration efficiency.

Tier 1: Standard Handling (Solutions < 10 mM)

For handling sealed vials or dilute solutions in a fume hood.[1]

  • Hand Protection: Single pair of Nitrile gloves (minimum 0.11 mm / 4 mil).[1]

    • Scientific Rationale: Nitrile provides excellent resistance to the aqueous buffers typically used with H1 antagonists.[1]

  • Eye Protection: ANSI Z87.1+ Safety Glasses with side shields.[1]

  • Body Protection: Standard laboratory coat (cotton/polyester blend), buttoned to the neck.[1]

Tier 2: High-Risk Operations (Powder Weighing & Stock Preparation)

For handling neat powder (API), weighing, or solubilizing > 100 mg.[1]

ZoneEquipment SpecificationTechnical Justification
Respiratory N95/P2 (Minimum) or PAPR If weighing outside a containment enclosure, a Powered Air Purifying Respirator (PAPR) with HEPA filters is mandatory to achieve an Assigned Protection Factor (APF) of 25-1000.[1]
Dermal (Hands) Double Gloving Protocol Inner: Nitrile (4 mil).[1] Outer: Extended-cuff Nitrile or Neoprene (5-6 mil).[1] Rationale: Fluorinated organics can permeate thin nitrile over time; the air gap between gloves provides a breakthrough buffer.[1]
Ocular Chemical Splash Goggles Unvented or indirect-vent goggles are required to prevent dust ingress into the lacrimal duct.[1]
Body Tyvek® Lab Coat/Sleeve Covers Disposable, non-woven polyethylene sleeves prevent powder accumulation on fabric lab coat cuffs—a common secondary contamination vector.[1]

Operational Protocol: Safe Solubilization Workflow

Handling the dry powder is the highest risk step.[1] Follow this self-validating protocol to minimize exposure.

Prerequisite: All weighing must occur within a Chemical Fume Hood or Powder Containment Balance Enclosure .[1]

  • Preparation:

    • Place a disposable absorbent mat (plastic side down) in the hood.[1]

    • Pre-weigh the solvent (e.g., DMSO or Methanol) in the receiving vial before adding the powder to minimize open-container time.[1]

  • Static Control:

    • Use an anti-static gun or ionizer bar on the spatula and weighing boat.[1]

    • Why? Fluorinated compounds often carry high static charges, causing "powder fly" which breaches standard airflow containment.[1]

  • Transfer:

    • Transfer this compound gently.[1] Do not dump.

    • Immediately cap the vial.[1]

  • Decontamination:

    • Wipe the exterior of the vial with a Kimwipe dampened in 70% Ethanol before removing it from the hood.[1]

    • Dispose of the weighing boat and gloves as hazardous waste inside the hood.[1]

Biological Mechanism & Exposure Response[1]

Understanding the biological activity of Efletirizine is crucial for recognizing early exposure symptoms.[1] The diagram below illustrates the H1 antagonist pathway and the physiological signals of exposure.[1]

H1_PathwayCompoundThis compound(Efletirizine)ReceptorHistamine H1 Receptor(G-Protein Coupled)Compound->ReceptorBinds with High AffinityBlockadeCompetitive Antagonism(Inverse Agonist)Receptor->BlockadePrevents Histamine BindingNFkBNF-κB PathwaySuppressionBlockade->NFkBAnti-inflammatoryCalciumIntracellular Ca2+ReductionBlockade->CalciumSignal Transduction StopSymptom1Sedation / Drowsiness(CNS Penetration)Blockade->Symptom1Adverse Event(If absorbed)Symptom2Dry Mouth / Mucosa(Anticholinergic)Blockade->Symptom2Adverse Event

Figure 1: Pharmacological pathway of Efletirizine. Note that while intended for peripheral H1 blockade, accidental high-dose exposure can lead to central nervous system effects (sedation).[1]

Disposal & Waste Logistics[1]

Fluorinated compounds pose specific environmental risks. They must not be disposed of down the drain or in standard trash.[1]

Waste Classification[1]
  • RCRA Status: Likely "Not Listed" specifically, but must be treated as Characteristic Hazardous Waste (Toxic/Irritant).[1]

  • Destruction Method: High-Temperature Incineration (>1100°C) is required to fully mineralize the Carbon-Fluorine bonds.[1]

Waste_LogisticsSourceLab Waste Generation(Solid/Liquid)SegregationSegregation:Halogenated Organic WasteSource->SegregationImmediateContainerContainer:HDPE Carboy (Liquids)Wide-Mouth Jar (Solids)Segregation->ContainerLabelingLabeling:'Contains Fluorinated Organics'DO NOT AUTOCLAVEContainer->LabelingDisposalFinal Disposal:High-Temp Incineration(with Scrubber for HF)Labeling->DisposalVendor Pickup

Figure 2: Waste disposal workflow.[1] Critical: Do not autoclave fluorinated waste, as this can release toxic vapors if not properly contained.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 156659, Efletirizine Dihydrochloride.[1] Retrieved from [Link][1]

  • National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: Efletirizine.[1][2] Retrieved from [Link][1]

  • SafeBridge Consultants. Occupational Health Categorization of Pharmaceutical Compounds.[1] (General Reference for OEB 3 Protocols).

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1] Retrieved from [Link][1]

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